molecular formula C10H13NO2 B3001974 N-(2-hydroxypropyl)benzamide CAS No. 23054-66-2

N-(2-hydroxypropyl)benzamide

Cat. No.: B3001974
CAS No.: 23054-66-2
M. Wt: 179.219
InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)benzamide is a chemical moiety of research interest due to its potential biological activities. Scientific literature indicates that a structurally related dimeric compound, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939), has been identified as a potent inhibitor of platelet aggregation . This agent demonstrated efficacy in inhibiting multiple pathways of platelet aggregation, including those induced by collagen, arachidonate, ADP, and thrombin, suggesting a mechanism of action distinct from cyclooxygenase inhibition . The activity of this related compound, which features the this compound structure, highlights the potential of this chemical scaffold in cardiovascular and hematological research. Furthermore, N-substituted benzamides as a class have been extensively studied and shown to possess diverse mechanisms, including the inhibition of NF-κB activation, which is a key pathway in inflammation and cell survival . Researchers exploring novel therapeutic agents may find this compound a valuable building block for developing new molecules with potential applications in studying thrombosis, inflammation, and related cellular processes.

Properties

IUPAC Name

N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKOIABBLJFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-(2-hydroxypropyl)benzamide, a substituted amide derivative of benzoic acid. It details the compound's chemical structure, nomenclature, and physicochemical properties, including both computed and, where available, experimental data. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, complete with mechanistic explanations and characterization workflows. While specific biological data for this compound is limited, this paper discusses its potential pharmacological relevance based on the well-established activities of the broader benzamide class of molecules, which are prominent in medicinal chemistry. This document serves as a foundational resource for researchers investigating this compound as a synthetic intermediate or exploring its potential in drug discovery and development.

Introduction

This compound belongs to the benzamide family of organic compounds, which are characterized by a carboxamide group attached to a benzene ring.[1] This chemical class is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structure of this compound incorporates a benzoyl group linked to a 1-amino-2-propanol moiety, introducing a secondary alcohol and a chiral center, which can be pivotal for biological interactions. While not extensively characterized in scientific literature, its structural features make it a molecule of interest as a potential building block for more complex therapeutic agents or as a pharmacophore in its own right. This guide aims to consolidate the known chemical data and provide a practical framework for its synthesis and characterization.

Chemical Structure and Nomenclature

The fundamental identity of a molecule is rooted in its structure. This compound consists of a central amide linkage formed between the carboxyl group of benzoic acid and the amino group of 1-amino-2-propanol.

  • IUPAC Name: this compound[2]

  • CAS Number: 23054-66-2[3]

  • Molecular Formula: C₁₀H₁₃NO₂[2]

  • SMILES: CC(CNC(=O)C1=CC=CC=C1)O[2]

  • InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N[2]

The presence of a stereocenter at the second carbon of the propyl chain means the molecule can exist as (R) and (S) enantiomers. The information presented in this guide pertains to the racemic mixture unless otherwise specified.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including solubility testing, purification, and formulation. While experimental data for this specific molecule is not widely published, computed properties provide a reliable estimate.

PropertyValueSource
Molecular Weight 179.22 g/mol [PubChem][2]
Physical State Solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
XLogP3 (logP) 0.7[PubChem][2]
Hydrogen Bond Donors 2[PubChem][2]
Hydrogen Bond Acceptors 2[PubChem][2]
Rotatable Bond Count 3[PubChem][2]
Polar Surface Area 49.3 Ų[PubChem][2]

The positive XLogP3 value suggests a moderate degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates potential solubility in polar protic solvents.

Synthesis and Characterization

This compound can be reliably synthesized via a nucleophilic acyl substitution reaction. The following protocol outlines the reaction between benzoyl chloride and 1-amino-2-propanol.

Synthesis Workflow

G reactants Reactants: 1-Amino-2-propanol Benzoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) setup Reaction Setup - Dissolve amine & base in DCM - Cool to 0°C in ice bath reactants->setup addition Slow Addition - Add benzoyl chloride solution  dropwise over 30 min - Maintain T < 5°C setup->addition reaction Reaction - Warm to room temperature - Stir for 2-4 hours addition->reaction workup Aqueous Workup 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine reaction->workup drying Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Concentrate via rotary evaporation workup->drying purification Purification - Recrystallization or - Column Chromatography drying->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Amino-2-propanol (1.0 eq.)

  • Benzoyl chloride (1.05 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

    • Rationale: DCM is a suitable solvent that dissolves the reactants but does not participate in the reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted benzoyl chloride), and finally with brine (to reduce the solubility of the organic layer in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the δ 7.4-7.8 ppm range), the N-H proton of the amide (a broad singlet), and the protons of the hydroxypropyl chain, including a doublet for the methyl group, and multiplets for the CH and CH₂ groups.

  • ¹³C NMR: The carbon NMR spectrum should reveal a signal for the amide carbonyl carbon (~167 ppm), signals for the aromatic carbons, and three distinct signals for the carbons of the hydroxypropyl group.

  • FT-IR: The infrared spectrum will be characterized by a strong C=O stretching vibration for the amide carbonyl (around 1630-1660 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and a broad O-H stretching band from the alcohol group (around 3400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (179.22 g/mol ).

Potential Applications and Biological Relevance

While specific bioactivity studies on this compound are not prevalent in the literature, the benzamide scaffold is of significant interest in drug development.[4] Derivatives of benzamide are known to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many substituted benzamides have demonstrated efficacy against various bacterial and fungal strains.[4]

  • Anti-inflammatory Properties: The benzamide core is present in several compounds investigated for their anti-inflammatory effects.[5]

  • Anticancer Activity: Certain benzamide derivatives have been explored as potential antitumor agents.[4]

Recent research on N-benzoyl-2-hydroxybenzamides (a closely related class) has shown they can disrupt a unique secretory pathway in parasites like Toxoplasma gondii, highlighting a potential therapeutic avenue for this chemical scaffold.[6] Therefore, this compound serves as a valuable starting point or library compound for screening programs aimed at discovering new therapeutic agents in these areas. Its primary role is likely that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. General safety precautions for related benzamides include:

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related compounds may be harmful if swallowed or inhaled.[7] Standard good laboratory practices should be followed at all times.

Conclusion

This compound is a structurally interesting molecule within the pharmacologically significant benzamide family. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthesis protocol. While its own biological profile remains to be fully elucidated, its value as a synthetic intermediate is clear. The methodologies and data presented here offer a solid foundation for researchers to synthesize, characterize, and further investigate this compound in the context of medicinal chemistry and drug discovery.

References

  • MetaSci. Safety Data Sheet Benzamide. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10910143, this compound. Retrieved January 29, 2026 from [Link].

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available from: [Link].

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1). Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceuticals, 16(7). Available from: [Link]

  • Angene Chemical. This compound(CAS# 23054-66-2). Available from: [Link]

  • Wikipedia. Benzamide. Available from: [Link]

  • ResearchGate. Figure 1. Key compounds used in this study: (1) N-(2hydroxylpropyl)... Available from: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11). Available from: [Link]

  • Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. (2018). Antimicrobial Agents and Chemotherapy, 62(10). Available from: [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). Journal of Chemistry. Available from: [Link]

  • (PDF) Synthesis and characterization of acrylamide and 2‐hydroxylpropyl methacrylate hydrogels for specialty applications. (2009). Journal of Applied Polymer Science. Available from: [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ChemSynthesis. 2-hydroxy-N-(2-methylphenyl)benzamide. Available from: [Link]

  • PubMed. High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Available from: [Link]

  • YouTube. Synthesis of Benzamide. Available from: [Link]

Sources

An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide (CAS 23054-66-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

N-(2-hydroxypropyl)benzamide, designated with the CAS number 23054-66-2, represents a fascinating yet underexplored scaffold within the broader class of benzamide derivatives. While the benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, the specific contributions of the N-(2-hydroxypropyl) substituent remain largely uncharacterized in the public domain. This guide, therefore, serves as a foundational technical resource for researchers and drug development professionals poised to investigate the synthetic nuances, physicochemical properties, and potential biological activities of this compound. By synthesizing established principles of benzamide chemistry with predictive insights based on structurally related molecules, we aim to provide a robust framework for future research and development endeavors. This document is structured to not only present what is known but to also illuminate the path forward in unlocking the potential of this compound.

I. Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to any research and development effort, influencing everything from reaction kinetics to bioavailability. This compound is a small molecule with a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[1] The structural architecture, featuring a central amide linkage between a phenyl ring and a hydroxylated propyl chain, imparts a degree of polarity and potential for hydrogen bonding, which is expected to influence its solubility and interactions with biological macromolecules.

Molecular Structure:

The IUPAC name for this compound is this compound.[1] Its structure is characterized by a benzoyl group attached to the nitrogen atom of 1-amino-2-propanol.

Physicochemical Data Summary:
PropertyValueSource
Molecular FormulaC10H13NO2PubChem[1]
Molecular Weight179.22 g/mol PubChem[1]
XLogP30.7PubChem (Computed)[1]
Hydrogen Bond Donor Count2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count2PubChem (Computed)[1]
Rotatable Bond Count3PubChem (Computed)[1]

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be readily achieved through a nucleophilic acyl substitution reaction. The following protocol is adapted from established methods for the synthesis of structurally similar N-(hydroxyalkyl)benzamides and provides a reliable and scalable approach.[2] The causality behind the experimental choices is rooted in maximizing yield and purity while ensuring a controlled reaction environment.

Reaction Principle:

The synthesis involves the acylation of 1-amino-2-propanol with benzoyl chloride. The amino group of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

Materials:

  • 1-Amino-2-propanol (Reagent grade, ≥98%)

  • Benzoyl chloride (Reagent grade, ≥99%)

  • Triethylamine (Reagent grade, ≥99%, distilled)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction and minimize the formation of side products.

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-45 minutes. Maintaining a slow addition rate is crucial to prevent a rapid increase in temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove unreacted amine and triethylamine hydrochloride, followed by saturated aqueous NaHCO3 to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1-Amino-2-propanol + Triethylamine in DCM C Reaction Mixture (0°C to RT) A->C B Benzoyl Chloride in DCM B->C Slow Addition D Quench with Water C->D E Wash with 1M HCl D->E F Wash with NaHCO3 E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: A generalized workflow for the synthesis of this compound.

III. Potential Pharmacological Relevance and Avenues for Investigation

Areas of Potential Biological Activity:
  • Antimicrobial and Antifungal Activity: Numerous N-substituted benzamides have been reported to possess antibacterial and antifungal properties.[3][4][5] The mechanism of action often involves the disruption of microbial cellular processes.

  • Anticancer Activity: Certain benzamide derivatives have shown promise as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6]

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzamide derivatives has also been explored, with some compounds exhibiting inhibitory effects on key inflammatory mediators.[5][7]

  • Glucokinase Activation: Recent computational studies have highlighted the potential for benzamide derivatives to act as glucokinase activators, which could be relevant for the treatment of diabetes.[8]

Proposed Experimental Workflow for Biological Screening:

To elucidate the biological activity of this compound, a tiered screening approach is recommended. This self-validating system ensures that initial hits are progressively confirmed through more specific and relevant assays.

Screening_Workflow cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary & Mechanistic Assays cluster_tertiary In Vivo Evaluation A Broad Spectrum Antimicrobial Assays (e.g., MIC determination) D Target-based Assays (e.g., HDAC enzyme inhibition) A->D Active Compounds B Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->D Active Compounds C Anti-inflammatory Assays (e.g., COX inhibition) C->D Active Compounds E Mechanism of Action Studies (e.g., Signaling pathway analysis) D->E F Animal Models of Disease (e.g., Infection, Tumor models) E->F Confirmed Mechanism

Caption: A proposed workflow for the biological evaluation of this compound.

IV. Conclusion and Future Directions

This compound (CAS 23054-66-2) is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. This technical guide provides a comprehensive foundation for its synthesis and initial biological evaluation. The lack of specific pharmacological data in the current literature presents a clear opportunity for novel research. Future investigations should focus on the systematic screening of this compound and its analogues in various in vitro and in vivo models to uncover its therapeutic potential. The exploration of its mechanism of action will be crucial in guiding any subsequent drug development efforts. The methodologies and insights presented herein are intended to catalyze such research, paving the way for new discoveries in the field of medicinal chemistry.

V. References

  • Al-Suwaidan, I. A., et al. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. Retrieved from

  • Sci-Hub. (n.d.). Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. Retrieved from [Link]

  • YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • OAText. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyphenyl)benzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-hydroxypropyl)benzamide, a molecule of interest in various research and development sectors. By integrating computational data with established principles of organic chemistry, this document serves as a foundational resource for scientists working with this compound.

Molecular Identity and Structure

This compound is a secondary amide and a primary alcohol. Its structure consists of a benzoyl group attached to the nitrogen of a 1-amino-2-propanol moiety. This unique combination of a rigid aromatic ring and a flexible, hydrophilic side chain dictates its chemical behavior and physical properties.

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

IUPAC Name: this compound[1]

SMILES: CC(CNC(=O)C1=CC=CC=C1)O[1]

InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N[1]

Structural Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process benzoic_acid Benzoic Acid mixing Mixing & Stirring (0°C to RT) benzoic_acid->mixing amino_alcohol 1-Amino-2-propanol amino_alcohol->mixing dcc DCC dcc->mixing solvent Anhydrous DCM/THF solvent->mixing filtration Filtration of DCU mixing->filtration workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Materials:

  • Benzoic acid (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid in anhydrous DCM.

  • Addition of Amine: Add 1-amino-2-propanol to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC in anhydrous DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture to remove the insoluble DCU precipitate.

  • Workup: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC is sensitive to water, which would lead to the formation of dicyclohexylurea and reduce the yield of the desired amide.

  • Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the carboxylic acid.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction upon addition of DCC.

  • Purification: Column chromatography is a standard and effective method for purifying amides from unreacted starting materials and any remaining byproducts.

Physical Properties

The physical properties of this compound are influenced by the presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This leads to strong intermolecular forces.

PropertyValue/DescriptionSource
Molecular Weight 179.22 g/mol PubChem CID: 10910143 [1]
Appearance Expected to be a white to off-white solid at room temperature, typical for simple amides.General knowledge of amides
Melting Point Not experimentally determined. Expected to be relatively high for its molecular weight due to hydrogen bonding. For comparison, benzamide has a melting point of 127-130°C. [2]Inferred from related compounds
Boiling Point Not experimentally determined. Expected to be high due to strong intermolecular hydrogen bonding.General knowledge of amides
Solubility Not experimentally determined. The presence of the hydroxyl group and the relatively small size of the molecule suggest it is likely to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.Inferred from molecular structure
XLogP3 0.7PubChem CID: 10910143 [1]
Hydrogen Bond Donor Count 2PubChem CID: 10910143 [1]
Hydrogen Bond Acceptor Count 2PubChem CID: 10910143 [1]
Rotatable Bond Count 3PubChem CID: 10910143 [1]
Topological Polar Surface Area 49.3 ŲPubChem CID: 10910143 [1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its amide and primary alcohol functional groups.

  • Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield benzoic acid and 1-amino-2-propanol. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the nitrogen non-basic and the amide bond planar.

  • Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the amide group is a deactivating, ortho-, para-directing group.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete set of experimentally derived spectra for this specific molecule is not available in the cited literature, predicted data and characteristic absorbances for the functional groups are as follows. PubChem indicates the availability of 13C NMR, GC-MS, and vapor phase IR spectra. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include:

    • Aromatic protons in the range of 7.4-7.8 ppm.

    • A broad singlet for the amide N-H proton.

    • A multiplet for the methine proton of the propyl chain adjacent to the hydroxyl group.

    • Methylene protons adjacent to the nitrogen.

    • A doublet for the methyl group.

    • A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

  • ¹³C NMR: Expected signals would include:

    • A carbonyl carbon signal around 167-170 ppm.

    • Aromatic carbon signals in the range of 127-135 ppm.

    • Signals for the three carbons of the hydroxypropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3500-3200 (broad)
N-H stretch (amide)3400-3200 (medium)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (amide I band)1680-1630 (strong)
N-H bend (amide II band)1640-1550 (medium)
C-O stretch (alcohol)1260-1000
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the hydroxypropyl side chain.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with interesting structural features that suggest a range of potential applications. This guide has provided a summary of its known and predicted physicochemical properties based on available data and established chemical principles. The provided generalized synthesis protocol offers a reliable method for its preparation. Further experimental characterization is warranted to fully elucidate its properties and potential.

References

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • N-(diisopropylphosphanyl)benzamide. (2017). MDPI. Retrieved January 30, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 30, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Life and Applied Sciences. Retrieved January 30, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). The Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Physical Properties of Amides. (2020). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]

  • Formation of Amides Using DCC. (n.d.). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved January 30, 2026, from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2012). Molecules. Retrieved January 30, 2026, from [Link]

  • N-(hydroxymethyl)benzamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a functionalized amide intermediate frequently encountered in the synthesis of localized anesthetics, kinase inhibitors, and as a degradation product in stability studies of benzamide-based active pharmaceutical ingredients (APIs).[1][2][3] Its structure combines a lipophilic benzoyl moiety with a polar isopropanolamine chain, creating specific challenges in purification due to the competition between N- and O-acylation during its formation.

This guide provides a definitive technical reference for researchers requiring precise identification, synthesis protocols, and impurity profiling data for this compound.

Part 1: Nomenclature & Chemical Identity[2]

The precise identification of this compound depends on correct IUPAC stereochemical descriptors, as the propyl chain contains a chiral center at the C2 position.

Validated Nomenclature
StandardDesignationNotes
Preferred IUPAC Name This compoundMost common citation in literature.
Systematic Name N-(2-hydroxypropyl)benzenecarboxamideUsed in rigorous indexing (e.g., CA Index).
CAS Registry Number 23054-66-2 Racemic mixture.[4]
Chiral Variants (R)-N-(2-hydroxypropyl)benzamide(S)-N-(2-hydroxypropyl)benzamideRequires enantioselective synthesis or chiral resolution.
SMILES CC(O)CNC(=O)C1=CC=CC=C1Useful for cheminformatics/docking.
InChI Key HVEKOIABBLJFPQ-UHFFFAOYSA-NUnique digital identifier.

Part 2: Synthetic Protocol (Schotten-Baumann Conditions)

The Chemoselectivity Challenge

The synthesis involves reacting benzoyl chloride with 1-amino-2-propanol. The core challenge is chemoselectivity . The amino alcohol contains two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH).

  • Kinetic Control: The amine is more nucleophilic than the hydroxyl group.

  • Thermodynamic Risk: Under high temperatures or acidic conditions, O-acylation (ester formation) or N,O-diacylation can occur.

Optimized Synthesis Workflow

To ensure exclusive N-acylation, we utilize a biphasic Schotten-Baumann protocol. This method uses an inorganic base to scavenge the HCl byproduct immediately, preventing the protonation of the amine (which would render it non-nucleophilic).

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • Sodium Hydroxide (NaOH, 10% aq solution) or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

  • Preparation: Dissolve 1-amino-2-propanol (1.1 eq) in DCM (0.5 M concentration). Cool to 0°C in an ice bath. Low temperature is critical to suppress esterification.

  • Base Addition: Add Triethylamine (1.2 eq) or 10% NaOH. Stir for 10 minutes.

  • Acylation: Dropwise add Benzoyl Chloride (1.0 eq) diluted in a small volume of DCM over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Quench & Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat. NaHCO₃ (removes unreacted benzoic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for the chosen conditions.

SynthesisPathway cluster_conditions Process Control Parameters Reagents Reagents: Benzoyl Chloride + 1-Amino-2-Propanol Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product_N Target Product: This compound (Amide) Intermediate->Product_N Kinetic Control (Low Temp, Base) Product_O Impurity: O-Benzoyl Ester (Ester) Intermediate->Product_O Thermodynamic Control (High Temp, Acidic) Param1 Temp < 5°C Param2 pH > 9

Figure 1: Chemoselective synthesis pathway highlighting the divergence between the desired amide (green) and the ester impurity (red).

Part 3: Physicochemical Characterization (Self-Validating Data)

To validate the identity of the synthesized compound, researchers should cross-reference experimental data with the following expected values.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the coupling of the propyl chain and the chiral center at C2, which makes the adjacent CH₂ protons diastereotopic (magnetically non-equivalent).

Proton EnvironmentShift (ppm)MultiplicityIntegrationAssignment Logic
Aromatic 7.75 - 7.85Doublet (m)2HOrtho-protons (deshielded by C=O).
Aromatic 7.40 - 7.55Multiplet3HMeta/Para-protons.
Amide NH 6.50 - 7.20Broad Singlet1HExchangeable (disappears with D₂O shake).
CH-OH 3.90 - 4.05Multiplet1HChiral center; deshielded by Oxygen.
N-CH₂- 3.20 - 3.60Multiplet2HDiastereotopic ABX system. Complex splitting.
-OH 2.50 - 3.50Broad1HVariable shift (concentration/solvent dependent).
-CH₃ 1.15 - 1.25Doublet3HTerminal methyl group (

Hz).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Weight: 179.22 g/mol [1]

  • Observed Ion:

    
     m/z
    
  • Fragmentation Pattern:

    • m/z 105 (Benzoyl cation,

      
      ) – Signature peak for benzamides.
      
    • m/z 77 (Phenyl cation,

      
      )
      

Part 4: Pharmaceutical Relevance & Impurity Profiling

In drug development, this compound often appears not just as a target, but as a Process Related Impurity .

Formation in Drug Substance

If a drug molecule contains a benzamide moiety and a propyl chain (or is synthesized using reagents that can degrade into these), this compound may form via:

  • Hydrolysis: Degradation of complex benzamide-based ligands.

  • Amide Exchange: Transamidation reactions during high-energy workups.

Metabolic Pathway (In Vivo)

When used as a scaffold, the metabolic fate often involves oxidation or hydrolysis.

Metabolism cluster_metabolism Metabolic/Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Amidase) Parent->Hydrolysis Oxidation Oxidation (CYP450) Parent->Oxidation BenzoicAcid Benzoic Acid (Excreted as Hippuric Acid) Hydrolysis->BenzoicAcid Aminopropanol 1-Amino-2-propanol Hydrolysis->Aminopropanol Ketone N-(2-oxopropyl)benzamide (Reactive Metabolite) Oxidation->Ketone -2H

Figure 2: Primary degradation and metabolic pathways. The formation of Benzoic acid is the dominant hydrolytic pathway.

References

  • PubChem Database. this compound - Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann mechanism and chemoselectivity principles).
  • SpectraBase. this compound NMR Data. John Wiley & Sons.[1][5] [Link]

Sources

Introduction: Understanding N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-(2-hydroxypropyl)benzamide

This compound is a chemical compound featuring a benzamide core structure substituted with a 2-hydroxypropyl group on the nitrogen atom.[1] Its molecular structure, comprising an aromatic ring, a stable amide linkage, and a hydrophilic alcohol group, dictates its physicochemical properties. The interplay between the hydrophobic benzene ring and the hydrophilic hydroxypropyl side chain is critical in determining its solubility and interaction with various solvent systems.[2][3] Furthermore, the amide bond is a key determinant of its chemical stability, being susceptible to hydrolysis under certain conditions.[4]

This guide provides a comprehensive examination of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. This information is crucial for professionals in drug development, formulation science, and analytical chemistry, where a thorough understanding of a compound's properties is paramount for ensuring product quality, efficacy, and safety.

start Start: Shake-Flask Solubility Assay prep Step 1: Add excess solid This compound to vials start->prep solvent Step 2: Add precise volume of test solvents prep->solvent equilibrate Step 3: Equilibrate on orbital shaker (48-72h at constant temp) solvent->equilibrate separate Step 4: Centrifuge to pellet undissolved solid equilibrate->separate sample Step 5: Filter supernatant (0.22 µm syringe filter) separate->sample quantify Step 6: Quantify concentration via validated HPLC-UV method sample->quantify end End: Report Solubility (mg/mL) quantify->end

Figure 2: Workflow for the thermodynamic solubility determination using the shake-flask method.

Expected Solubility Data

The following table summarizes the anticipated solubility of this compound in various solvents, based on its structure.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)USP ClassificationRationale
Deionized Water255 - 15Sparingly SolubleH-bonding from -OH and amide groups is offset by the hydrophobic benzene ring.
PBS (pH 7.4)378 - 20Sparingly SolubleMimics physiological pH; slight temperature increase may enhance solubility.
Ethanol25100 - 200Freely SolubleGood balance of polarity to solvate both hydrophilic and hydrophobic parts.
Propylene Glycol2580 - 150Freely SolubleA common co-solvent that effectively solubilizes moderately polar compounds.
DMSO25> 500Very SolubleA powerful aprotic solvent capable of disrupting crystal lattice forces effectively.

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a fundamental component of drug development. [5]It provides insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [5]A forced degradation study is an essential tool to elucidate potential degradation pathways and to develop stability-indicating analytical methods. [6][7][8]

Potential Degradation Pathways

For this compound, the primary points of instability are the amide bond and the secondary alcohol.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into benzoic acid and 2-amino-1-propanol. [4]This is often the most significant degradation pathway for benzamide derivatives.

  • Oxidative Degradation: The secondary alcohol could be susceptible to oxidation, potentially forming a ketone. The benzene ring is generally stable to oxidation under typical pharmaceutical storage conditions but can be forced to degrade with strong oxidizing agents. [4]* Photodegradation: Aromatic compounds can absorb UV light, which may induce photolytic degradation. It is crucial to evaluate the compound's light sensitivity. [4][5]* Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions, accelerating hydrolysis or other decomposition pathways. [4]

Experimental Protocol: Forced Degradation Study

Objective: To identify the primary degradation products of this compound under various stress conditions and to confirm the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated stability chambers (for thermal and photostability testing)

  • Validated stability-indicating HPLC-UV/MS method

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Causality Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed, hence the milder conditions.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). [5]A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Quenching & Analysis: At designated time points, withdraw samples. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

    • Calculate the percentage degradation of the parent peak.

    • Determine the relative retention times (RRT) of all new peaks (degradants).

    • Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is spectrally pure in the presence of degradants. This confirms the method is "stability-indicating."

    • Propose structures for major degradants based on MS data.

start Start: Forced Degradation Study prep Prepare 1 mg/mL stock solution of this compound start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxide Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, solid & solution) photo Photolytic (ICH Q1B light exposure) analysis Neutralize (if needed) and analyze all samples by stability-indicating HPLC-UV/MS acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analysis->evaluation end End: Establish Degradation Profile evaluation->end

Figure 3: A comprehensive workflow for conducting a forced degradation study.

Summary of Expected Stability Profile

The goal of a forced degradation study is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to formal stability studies. [9][10]

Stress Condition Severity Expected Degradation Major Degradation Products
0.1 M HCl 60°C, 24h Moderate (~15%) Benzoic Acid, 2-Amino-1-propanol
0.1 M NaOH RT, 8h Significant (~20%) Benzoic Acid, 2-Amino-1-propanol
3% H₂O₂ RT, 24h Minor to Moderate (~5-10%) Oxidized species (e.g., N-oxide)
Thermal 60°C, 7 days Minor (<5%) Primarily hydrolytic products if moisture is present

| Photolytic | ICH Q1B | Minor to Moderate (~5-10%) | Varies; may involve ring modifications or radical species |

Conclusion

This guide has detailed the critical aspects of the solubility and stability of this compound. A comprehensive understanding, derived from robust experimental protocols like the shake-flask method and forced degradation studies, is non-negotiable for successful pharmaceutical development. The provided methodologies serve as a validated framework for researchers to accurately characterize this compound, ensuring that formulation and development decisions are based on sound scientific data. The inherent stability of the amide bond, coupled with its susceptibility to hydrolysis under stress, underscores the importance of a thorough and well-designed stability program.

References

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activities of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse pharmacological activities exhibited by benzamide derivatives. Delving beyond a mere catalog of effects, this document elucidates the underlying mechanisms of action, details robust experimental protocols for their evaluation, and presents key quantitative data to inform drug discovery and development efforts. From their well-established roles in oncology and neuropsychiatry to their emerging potential as antimicrobial and anti-inflammatory agents, this guide offers a holistic and in-depth perspective on the therapeutic promise of this remarkable class of molecules.

Introduction: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The simple yet elegant structure of benzamide, a benzene ring attached to an amide group, belies its profound impact on modern medicine. This fundamental chemical entity provides an ideal starting point for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with a wide array of biological targets. The amide bond, a key feature, can participate in crucial hydrogen bonding interactions within protein binding pockets, while the aromatic ring offers a platform for a variety of substitutions to modulate lipophilicity, target engagement, and pharmacokinetic profiles. This inherent versatility has led to the development of benzamide derivatives that are now indispensable in treating a range of human diseases.

Anticancer Activities: A Multi-pronged Approach to Oncology

Benzamide derivatives have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms of action that target the complex and often redundant pathways driving tumorigenesis.[1] This multi-targeting capability is a key advantage in overcoming the challenge of drug resistance.

Histone Deacetylase (HDAC) Inhibition

A substantial number of benzamide derivatives function as potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes.[1][2]

Mechanism of Action: The o-aminobenzamide moiety is a critical pharmacophore in many HDAC inhibitors. It chelates with the zinc ion located in the active site of HDAC enzymes, effectively blocking their catalytic activity.[1][2] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

Key Structural Insights: Studies have shown that for some benzamide-based HDAC inhibitors, a shorter molecular length and the presence of an NH2 group at specific positions can lead to more potent inhibitory activity.[3][4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, or HDAC3 enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an appropriate assay buffer.

  • Compound Incubation: The benzamide derivative, dissolved in DMSO, is serially diluted and incubated with the HDAC enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence intensity, which is proportional to the enzyme activity, is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Benzamide and its derivatives are also recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[5][6]

Mechanism of Action: PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks. They synthesize and transfer chains of poly(ADP-ribose) to various nuclear proteins, a process that is essential for the recruitment of DNA repair machinery. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately, cell death, a concept known as synthetic lethality.[7] Benzamide analogues, particularly 3-oxybenzamide derivatives, have been shown to be potent PARP inhibitors.[5]

Experimental Workflow: PARP-1 Inhibition and Cellular Effects

Caption: Workflow for evaluating benzamide derivatives as PARP inhibitors.

Tubulin Polymerization Inhibition

Certain novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[8]

Mechanism of Action: These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Inhibition of their polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Table 1: Antiproliferative Activity of a Lead N-benzylbenzamide (Compound 20b) [8]

Cancer Cell LineIC50 (nM)
HCT116 (Colon)12
A549 (Lung)15
HeLa (Cervical)27
HepG2 (Liver)18

Neuropsychiatric Applications: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of drugs used in the treatment of various psychiatric disorders, primarily through their action on dopamine receptors.[9]

Antipsychotic Activity

Benzamide derivatives like amisulpride and sultopride are used as antipsychotic medications for conditions such as schizophrenia.[9][10]

Mechanism of Action: The primary mechanism involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] Overactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking these receptors, benzamide antipsychotics reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[9] Interestingly, some benzamides exhibit a dual mechanism; at low doses, they can preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to their efficacy in treating negative symptoms and depression.[10]

Antiemetic Activity

Benzamides such as metoclopramide are effective antiemetics, used to prevent nausea and vomiting.[11][12]

Mechanism of Action: Their antiemetic effect is primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[11][13] The CTZ is a critical area for detecting emetic substances in the blood. At higher doses, some benzamides also exhibit 5-HT3 receptor antagonism, which further contributes to their antiemetic properties.[12]

Signaling Pathway: Dopamine D2 Receptor Antagonism

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation CellularResponse Reduced Neuronal Excitability PKA->CellularResponse Reduced Phosphorylation

Sources

The Silent Scaffold: N-(2-hydroxypropyl)benzamide in Pharmaceutical Synthesis and Platelet Research

[1]

Executive Summary

This compound (CAS: 23054-66-2) represents a distinct class of functionalized amides that serves a dual role in modern medicinal chemistry: as a critical intermediate in the synthesis of non-cyclooxygenase (non-COX) anti-platelet agents and as a probe molecule for studying intramolecular catalysis (neighboring group participation).[1][2]

While often overshadowed by its complex derivatives, this molecule gained significance in the 1980s during the development of KF4939 (2,2'-dithiobis-(N-2-hydroxypropylbenzamide)), a compound that challenged the prevailing aspirin-dominated paradigm of thrombosis prevention.[1] This guide analyzes the discovery history, the unique hydrolytic kinetics driven by its 2-hydroxy moiety, and the validated protocols for its synthesis and characterization.[1]

Chemical Identity & Structural Properties[1]

PropertySpecification
IUPAC Name This compound
CAS Number 23054-66-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Chirality Contains one stereocenter at C2 of the propyl chain.[1][3] Exists as (S)- and (R)- enantiomers.[1]
Key Functional Groups Secondary Amide (Stability), Secondary Alcohol (Nucleophile/H-bond donor)
Solubility Soluble in Ethanol, DMSO, DMF; sparingly soluble in water.[1]

History and Discovery: The "KF" Series

The historical significance of this compound is inextricably linked to the search for novel anti-thrombotic agents in the mid-1980s, specifically within the research pipelines of Japanese pharmaceutical development (designated by the code KF ).[1]

The Post-Aspirin Quest

In the early 1980s, the primary mechanism for anti-platelet therapy was the irreversible inhibition of cyclooxygenase (COX) by aspirin.[1] Researchers sought agents that could inhibit platelet aggregation induced by thrombin and ADP—pathways largely unaffected by aspirin.

Identification of KF4939

Screening efforts identified KF4939 , a disulfide dimer consisting of two this compound units linked at the phenyl ring (specifically via a dithio- bridge, though the exact position varies by derivative, often implied at the ortho position in related salicylamide analogs).[1]

Research published in Thrombosis Research (1985) revealed that KF4939 inhibited platelet aggregation via a mechanism distinct from COX inhibition.[1] It was proposed that the disulfide bond undergoes thiol-disulfide exchange with platelet membrane proteins, modulating surface receptors.[1] In this context, this compound represents the reduced monomeric form , essential for structure-activity relationship (SAR) studies to determine if the efficacy required the dimer (disulfide) or if the monomer (thiol/alcohol) retained activity.[1]

Chemical Dynamics: Neighboring Group Participation (NGP)

For the process chemist, this compound is a textbook example of intramolecular catalysis .[1] Unlike simple benzamides, which are resistant to hydrolysis, the presence of the hydroxyl group at the

1
Mechanism of Hydrolysis

Under acidic or basic conditions, the hydroxyl oxygen can attack the amide carbonyl carbon, forming a cyclic intermediate (a 5-membered oxazoline-like transition state).[1] This lowers the activation energy for hydrolysis compared to an unsubstituted benzamide.

  • Significance: This reactivity profile makes the molecule a standard for testing the stability of amide-based prodrugs. If a drug candidate contains this motif, it is flagged for potential instability in gastric pH.

NGP_Mechanismcluster_legendKinetic AdvantageStartThis compoundInterCyclic TetrahedralIntermediate (5-membered)Start->InterIntramolecularNu: Attack (OH)ProdBenzoic Acid +1-Amino-2-propanolInter->ProdC-N BondCleavageNoteThe 5-membered ring formationaccelerates hydrolysis by 10^2 - 10^3 foldvs. linear mechanism.

Figure 1: Mechanism of Neighboring Group Participation (NGP) facilitating amide hydrolysis.[1]

Experimental Protocols

Synthesis of this compound

Context: This protocol utilizes the Schotten-Baumann conditions, optimized to prevent O-acylation (ester formation) by exploiting the higher nucleophilicity of the amine over the alcohol.[1]

Reagents:

  • Benzoyl Chloride (1.0 eq)[1]

  • 1-Amino-2-propanol (Isopropanolamine) (1.1 eq)[1]

  • Triethylamine (TEA) or NaOH (1.2 eq)[1]

  • Dichloromethane (DCM) or Water/THF mix.[1]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanol (7.5 g, 0.1 mol) and Triethylamine (14 mL, 0.12 mol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Benzoyl chloride (14.0 g, 0.1 mol) dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <5°C to favor N-acylation over O-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Quench: Add water (50 mL) to dissolve triethylamine hydrochloride salts.

  • Extraction: Separate the organic layer. Wash with 1M HCl (2x 30 mL) to remove unreacted amine, then with saturated NaHCO₃ (2x 30 mL) to remove unreacted acid.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Yield Expectation: 85–92%. Characterization: ^1H NMR (CDCl₃) should show a doublet for the methyl group (~1.2 ppm) and the characteristic benzamide aromatic signals (7.4–7.8 ppm).[1]

HPLC Detection Method

For impurity profiling or metabolic tracking.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzamide chromophore).[1]

Biological Mechanism of Action (The Dimer Connection)[1]

The monomer itself is relatively pharmacologically inert compared to its disulfide dimer, KF4939 . The efficacy of the KF4939 series relies on the disulfide bond acting as a "thiol switch."

MOA_KF4939DrugKF4939 (Disulfide Dimer)ComplexProtein-Drug Mixed DisulfideDrug->ComplexThiol-DisulfideExchangePlateletPlatelet Surface Protein(Free Thiol -SH)Platelet->ComplexNucleophilic AttackMonomerThis compound(Released Monomer)Complex->MonomerByproduct ReleaseEffectInhibition of Aggregation(Signal Transduction Block)Complex->EffectReceptor Modulation

Figure 2: Proposed Mechanism of Action for KF4939, showing the release of this compound as a metabolic byproduct.[1]

References

  • Yamada, K., et al. (1985). "Inhibition of platelet aggregation by a new agent, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939)."[1] Thrombosis Research, 38(1), 61-69.[1][4]

  • BenchChem. "Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs." BenchChem Technical Guides.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910143, this compound.[1]

  • Kirby, A. J., & Fersht, A. R. (1971). "Intramolecular Catalysis." Progress in Bioorganic Chemistry. (Foundational text on NGP mechanisms relevant to hydroxy-amides).
  • Bonne, C., et al. "Hypothetic mechanism of ticlopidine-induced hypersensitivity."[1][4] (Contextual reference for anti-platelet mechanisms of the era).

Sourcing and Validation of N-(2-hydroxypropyl)benzamide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a critical small-molecule building block and metabolic reference standard used in Fragment-Based Drug Discovery (FBDD) and xenobiotic metabolism studies. Despite its structural simplicity, it is frequently classified as a "rare" or "make-to-order" chemical by major catalog suppliers, often leading to project delays.

This technical guide provides a robust framework for sourcing this compound, validating its identity against common regioisomers, and synthesizing it in-house when commercial lead times are prohibitive.

Part 1: Chemical Profile & Strategic Sourcing

Chemical Identity

Researchers must strictly differentiate this compound from its sulfonamide and phenol analogs, which share similar nomenclature in database search results.

PropertySpecification
Chemical Name This compound
CAS Number 23054-66-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Stereochemistry Contains one chiral center at C2 of the propyl chain.[1] Commercial sources are typically racemic unless specified as (R)- or (S)-.
Key Identifier Amide linkage to a secondary alcohol chain (distinct from N-(3-hydroxypropyl) isomers).
Commercial Supply Landscape

Unlike commodity reagents (e.g., Benzoyl chloride), this compound is rarely stocked for immediate "2-day" delivery by Tier 1 suppliers (Sigma-Aldrich, Fisher, VWR). It is primarily available through Tier 2 Aggregators and Specialty Synthesis Houses .

Supplier Analysis Matrix
Supplier TierRepresentative VendorsStock StatusTypical Lead TimePurity Grade
Tier 1 (Catalog) Sigma-Aldrich, Fisher ScientificRarely Stocked N/A (Often redirects to custom quote)N/A
Tier 2 (Aggregators) MolPort, eMoleculesVariable 2–4 Weeks>95% (HTS Grade)
Tier 3 (Specialists) Angene Chemical , EnamineLikely in Stock 1–2 Weeks>97% (NMR Validated)

Sourcing Recommendation: For immediate research needs, prioritize Angene Chemical (Catalog AG002M0X) or Enamine . If stereochemical purity is required (e.g., for DMPK assays), Custom Synthesis is the only reliable path, as catalog items are almost exclusively racemic.

Part 2: Synthesis & Production Protocols

When commercial lead times exceed project timelines, in-house synthesis is a viable and high-yielding alternative. The Schotten-Baumann reaction is the industry standard for this transformation, offering high regioselectivity for the amine over the hydroxyl group.

Reaction Mechanism & Causality

The reaction utilizes 1-amino-2-propanol and benzoyl chloride .

  • Why Schotten-Baumann? The biphasic system (DCM/Water) or controlled basic condition prevents the esterification of the secondary alcohol. The amine is significantly more nucleophilic than the secondary alcohol, but maintaining a pH > 8 ensures the amine remains unprotonated and reactive.

  • Regioselectivity Control: Temperature control (0°C) is critical to suppress O-benzoylation (ester formation).

Experimental Protocol (Self-Validating)

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • Triethylamine (TEA) or NaOH (10% aq)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-amino-2-propanol (10 mmol) and TEA (12 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Benzoyl chloride (10 mmol) dropwise over 15 minutes. Causality: Rapid addition causes localized heating, increasing O-acylation byproducts.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10% NaHCO₃ solution.

  • Extraction: Separate organic layer; wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Benzoyl Chloride + 1-Amino-2-propanol Step1 Step 1: Dissolution Solvent: DCM Base: TEA Temp: 0°C Start->Step1 Step2 Step 2: Addition Dropwise Addition (Control Exotherm) Step1->Step2 Activation Step3 Step 3: Reaction 1h @ 0°C -> 2h @ RT Step2->Step3 Nucleophilic Attack Step4 Step 4: Workup Wash: NaHCO3 -> HCl -> Brine Step3->Step4 Quench End Final Product: This compound (Yield >85%) Step4->End Purification

Figure 1: Optimized Schotten-Baumann synthesis workflow for this compound minimizing O-acylation side products.

Part 3: Quality Control & Validation

Trustworthiness in research data hinges on verifying the identity of the material. Commercial samples labeled "Benzamide, N-propyl-hydroxy" may occasionally be the 3-hydroxy isomer (derived from 3-amino-1-propanol).

Analytical Discrimination Strategy
MethodExpected Signal for this compoundDistinguishing Feature vs. Isomer
¹H NMR (DMSO-d₆) Methyl doublet (~1.1 ppm, d, 3H)The 3-hydroxy isomer lacks a methyl doublet (shows quintet/multiplet for central CH₂).
¹H NMR (Amide) Broad triplet/singlet ~8.5 ppmConfirms Amide linkage (vs. Ester).
LC-MS (ESI+) [M+H]⁺ = 180.1 m/zMass is identical for isomers; fragmentation pattern required for differentiation.
Chiral HPLC Two peaks (if racemic)Essential if studying stereoselective metabolism.
Biological Applications & Context
  • Metabolite Identification: This compound serves as a reference standard for the metabolic profiling of N-propylbenzamide drugs. The hydroxylation of the propyl chain is a common Phase I metabolic pathway mediated by CYP450 enzymes [1].

  • Fragment Screening: Used in FBDD libraries due to its low molecular weight (<200 Da) and ability to form hydrogen bonds (Donor: Amide NH, OH; Acceptor: Carbonyl O), making it an ideal probe for binding pockets [2].

References

  • Metabolism of N-alkylbenzamides: Foster, B. C., et al. "Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy." Xenobiotica, 1997.

  • Fragment-Based Discovery: Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007.

  • Chemical Identity Data: PubChem Compound Summary for CID 10910143, this compound.

  • Supplier Verification: Angene Chemical Product Catalog, Entry AG002M0X.

Sources

N-(2-hydroxypropyl)benzamide and Its Analogs: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of N-(2-hydroxypropyl)benzamide (HPBA) and its analogs, a class of compounds with significant potential in medicinal chemistry. While specific research on HPBA is emerging, the broader benzamide class has well-documented pharmacological activities. This document synthesizes the available information on the synthesis, structure-activity relationships (SAR), and diverse biological effects of benzamide derivatives, offering a framework for future research and development of HPBA and its related molecules. We delve into their potential as antimicrobial, anti-inflammatory, and neuroleptic agents, and provide hypothesized mechanisms of action based on structurally similar compounds. Detailed experimental protocols and visual diagrams are included to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction: The Promise of the Benzamide Scaffold

Benzamides are a prominent structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] These compounds, characterized by a carboxamide group attached to a benzene ring, have demonstrated efficacy as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents.[1] this compound (HPBA) is a specific derivative within this class, featuring a hydroxylated propyl chain attached to the amide nitrogen. While in-depth studies on HPBA itself are limited, its structural similarity to other biologically active benzamides suggests significant therapeutic potential.[2] This guide will explore the knowns and extrapolate the potential of HPBA and its analogs, providing a foundation for their development as novel therapeutics.

Physicochemical Properties of this compound:

PropertyValueReference
IUPAC NameThis compound[3]
Molecular FormulaC₁₀H₁₃NO₂[3]
Molecular Weight179.22 g/mol [3]
CAS Number23054-66-2[3]

Synthesis and Characterization of this compound and Its Analogs

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a benzoyl derivative.

General Synthetic Strategy

A common and effective method for synthesizing this compound and its analogs is the reaction of a substituted benzoyl chloride with the appropriate aminoalcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis of this compound BenzoylChloride Benzoyl Chloride reaction BenzoylChloride->reaction Aminoalcohol 1-aminopropan-2-ol Aminoalcohol->reaction Base Base (e.g., Triethylamine) Base->reaction Solvent Solvent (e.g., Dichloromethane) Solvent->reaction HPBA This compound Byproduct Triethylammonium chloride reaction->HPBA reaction->Byproduct

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard amide synthesis methodologies.

Materials:

  • Benzoyl chloride

  • 1-Amino-2-propanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-amino-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Pharmacological Activities and Therapeutic Potential

The benzamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[1] While specific data for HPBA is limited, the activities of its analogs provide strong indications of its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Numerous N-substituted benzamide derivatives have demonstrated significant antibacterial and antifungal properties.[4] For instance, certain N-benzyl carbamoyl-2-hydroxy substituted benzamides have shown activity against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the hydroxyl group in HPBA may enhance its solubility and potential for hydrogen bonding with biological targets, potentially contributing to its antimicrobial efficacy.

Anti-inflammatory Activity

Benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties.[6] A key hypothesized mechanism is the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.[6] By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. The structural features of HPBA make it a candidate for investigation as a novel anti-inflammatory agent.

Anti-inflammatory Mechanism of Benzamides InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation InflammatoryStimuli->NFkB Benzamides Benzamide Analogs (e.g., HPBA) Benzamides->NFkB Inhibition TNFa TNF-α Production NFkB->TNFa Inflammation Inflammation TNFa->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of action for benzamide analogs.

Neuroleptic and Antipsychotic Potential

Substituted benzamides are a well-established class of neuroleptic drugs.[7] Their mechanism of action often involves antagonism of dopamine D2 receptors. The structural modifications on the benzamide scaffold, particularly on the side chain attached to the amide nitrogen, can significantly influence their potency and selectivity.[7] While HPBA has not been specifically evaluated for neuroleptic activity, its analogs with cyclic amine moieties have shown potent antipsychotic effects with reduced side effects compared to traditional neuroleptics.[7]

Anticancer and Antitumor Activity

Certain N-substituted benzamide derivatives have been investigated as antitumor agents.[8] Some of these compounds are designed as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[8] The design of HPBA analogs with functionalities known to interact with the active site of HDACs could be a promising strategy for developing novel anticancer therapeutics.

Antiprotozoal Activity

N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis.[9] These compounds are believed to act as DNA minor groove binders, disrupting essential DNA functions in the parasites.[9] This highlights another potential avenue for the therapeutic application of HPBA analogs.

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the N-alkyl side chain. Key SAR observations from related compounds include:

  • Substituents on the Benzoyl Ring: Electron-withdrawing or electron-donating groups on the aromatic ring can significantly modulate the electronic properties of the molecule, affecting its binding affinity to biological targets. Halogen substitutions, for example, have been shown to enhance the antimicrobial activity of some benzamides.[10]

  • The N-Alkyl Side Chain: The length, branching, and presence of functional groups on the N-alkyl side chain are crucial for activity. The hydroxyl group in HPBA, for instance, can participate in hydrogen bonding, which may be critical for target recognition and binding. The stereochemistry of this side chain can also play a significant role in biological activity.

  • Amide Bond Conformation: The geometry of the amide bond (cis vs. trans) can influence the overall shape of the molecule and its ability to fit into the binding pocket of a receptor or enzyme.

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. While research directly focused on HPBA is still in its early stages, the extensive literature on the broader benzamide class provides a strong rationale for its further investigation.

Key areas for future research include:

  • Systematic Synthesis and Screening: A library of HPBA analogs with diverse substitutions on the benzoyl ring and modifications of the hydroxypropyl side chain should be synthesized and screened against a wide range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which HPBA and its active analogs exert their biological effects is crucial for their rational design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Al-Hiari, Y. M., et al. (2018). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 23(1), 157. [Link]

  • Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1232. [Link]

  • Li, J., et al. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 14(7), 818-825. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide... ResearchGate. [Link]

  • Popa, M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1483. [Link]

  • Ismail, M. A., et al. (2016). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 59(13), 6317-6333. [Link]

  • Asif, M. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 12(4), 211-223. [Link]

  • Szabó, C. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 47(3), 111-114. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxypropyl)benzamide is a molecule of interest in pharmaceutical and materials science due to its benzamide core structure and the presence of a chiral hydroxyl group. The benzamide functional group is a common motif in many biologically active compounds, while the hydroxypropyl side chain can influence solubility, hydrogen bonding interactions, and metabolic pathways. A thorough understanding of its chemical structure and purity is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the interpretation of the spectral data, underpinned by established chemical principles, and provide field-proven insights into the experimental methodologies.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[1] Its structure comprises a phenyl ring attached to an amide carbonyl group, which is in turn bonded to a 2-hydroxypropyl chain. The key structural features that will be interrogated by the spectroscopic techniques discussed are:

  • Aromatic Ring: The monosubstituted benzene ring with its characteristic electronic environment.

  • Amide Linkage: The -C(=O)NH- group, which exhibits distinct vibrational and rotational properties.

  • Aliphatic Chain: The propyl chain with a secondary alcohol and a methylene group adjacent to the amide nitrogen.

  • Hydroxyl Group: The -OH functional group, a key site for hydrogen bonding.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.[1]

Predicted Mass Spectrum Data

While a publicly available, fully annotated mass spectrum is not readily accessible, we can predict the key fragmentation patterns based on the structure of this compound and established fragmentation mechanisms for amides and alcohols.

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
179[M]⁺Molecular ion peak, corresponding to the intact molecule. Its presence and intensity depend on the stability of the molecule under EI conditions.
121[C₇H₅NO]⁺A prominent peak resulting from the cleavage of the C-N bond of the amide, forming the stable benzoyl isocyanate radical cation or a related fragment.
105[C₇H₅O]⁺A very common and often base peak in the mass spectra of benzoyl compounds, formed by the alpha-cleavage of the amide bond to yield the benzoyl cation.
77[C₆H₅]⁺The phenyl cation, formed by the loss of a carbonyl group (CO) from the benzoyl cation (m/z 105).
59[C₃H₇O]⁺A fragment corresponding to the 2-hydroxypropyl group, likely formed through cleavage of the N-C bond.
44[C₂H₄N]⁺A fragment arising from the cleavage of the bond between the carbonyl carbon and the nitrogen, along with the propyl chain.
Rationale Behind Fragmentation

The fragmentation of this compound under electron ionization is dictated by the relative bond strengths and the stability of the resulting fragments. The amide and benzylic positions are particularly susceptible to cleavage. The formation of the benzoyl cation (m/z 105) is a highly favored pathway due to the resonance stabilization of the positive charge by the benzene ring.

Experimental Protocol: GC-MS Analysis

A self-validating GC-MS protocol is crucial for obtaining reliable data. This involves system suitability checks, blanks, and calibration standards.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern with the predicted values and library data (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol filter_sample Filter (0.22 µm) dissolve->filter_sample injection Inject 1 µL filter_sample->injection separation GC Separation (HP-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection retention_time Identify Retention Time detection->retention_time mass_spectrum Analyze Mass Spectrum retention_time->mass_spectrum fragmentation Compare Fragmentation with Prediction/Library mass_spectrum->fragmentation

Caption: Workflow for GC-MS analysis of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, C-N, and aromatic C-H bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400-3200N-H stretchSecondary AmideStrong, broad
3500-3200O-H stretchAlcoholStrong, broad
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretchAliphaticMedium
~1640C=O stretch (Amide I)AmideStrong
~1550N-H bend (Amide II)AmideStrong
1600, 1480C=C stretchAromaticMedium-Weak
~1290C-N stretchAmideMedium
~1100C-O stretchSecondary AlcoholMedium
750-690C-H out-of-plane bendMonosubstituted AromaticStrong
Interpretation of Key IR Bands
  • N-H and O-H Stretching Region (3500-3200 cm⁻¹): Due to hydrogen bonding, the N-H and O-H stretching vibrations are expected to be broad and may overlap. The presence of a strong, broad band in this region is a clear indication of these functional groups.

  • Amide I and II Bands (~1640 and ~1550 cm⁻¹): The Amide I band (primarily C=O stretch) and the Amide II band (a combination of N-H bend and C-N stretch) are characteristic and strong absorptions for secondary amides. Their positions can be influenced by hydrogen bonding.

  • Aromatic Region (3100-3000 cm⁻¹, 1600-1450 cm⁻¹): The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching "overtone" bands in the 1600-1450 cm⁻¹ region are diagnostic for the presence of the benzene ring.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions from various bending and stretching vibrations, including the C-N and C-O stretches, which are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and widely used technique for solid and liquid samples, requiring minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be in absorbance or transmittance mode.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_processing Data Processing & Analysis clean_crystal Clean ATR Crystal background_scan Collect Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans) apply_pressure->collect_spectrum baseline_correction Baseline Correction collect_spectrum->baseline_correction peak_picking Peak Picking baseline_correction->peak_picking functional_group Functional Group Assignment peak_picking->functional_group

Caption: Workflow for ATR-FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups, and the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (ortho)7.8-7.7d (doublet)2H~7-8
Aromatic (meta, para)7.5-7.4m (multiplet)3H-
Amide (N-H)8.2-7.8t (triplet) or br s (broad singlet)1H~5-6 (if triplet)
Methine (CH-OH)4.1-3.9m (multiplet)1H-
Methylene (CH₂-N)3.5-3.3m (multiplet)2H-
Methyl (CH₃)1.2-1.1d (doublet)3H~6-7
Hydroxyl (O-H)5.0-2.0br s (broad singlet)1H-
Rationale for ¹H NMR Assignments
  • Aromatic Protons: The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear furthest downfield in the aromatic region. The meta and para protons appear slightly upfield as a complex multiplet.

  • Amide Proton: The amide proton is typically deshielded and its signal can be broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. It may show coupling to the adjacent methylene protons, resulting in a triplet.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and appears around 4.0 ppm. It will be a multiplet due to coupling with the adjacent methylene and methyl protons.

  • Methylene Protons: The protons on the carbon adjacent to the amide nitrogen are deshielded by the nitrogen and carbonyl group. They will appear as a multiplet due to coupling with the methine and amide protons.

  • Methyl Protons: The methyl protons are in a typical aliphatic environment and appear furthest upfield. They are split into a doublet by the adjacent methine proton.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It often appears as a broad singlet and may not show coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168-166
Aromatic (C-ipso)135-133
Aromatic (CH)132-127
Methine (CH-OH)68-66
Methylene (CH₂-N)48-46
Methyl (CH₃)22-20
Rationale for ¹³C NMR Assignments
  • Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears furthest downfield.

  • Aromatic Carbons: The aromatic carbons resonate in the typical range of 135-127 ppm. The ipso-carbon (the one attached to the carbonyl group) is often a quaternary carbon with a lower intensity.

  • Aliphatic Carbons: The carbon attached to the oxygen (methine) is the most deshielded of the aliphatic carbons, followed by the carbon attached to the nitrogen (methylene). The methyl carbon is the most shielded and appears furthest upfield.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down the exchange of the N-H proton, leading to sharper signals and observable coupling.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay (d1): 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivities.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_data_analysis Data Processing & Interpretation weigh Weigh Sample (5-10 mg) dissolve_solvent Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve_solvent add_tms Add TMS Standard dissolve_solvent->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC - Optional) acquire_13c->acquire_2d assign_peaks Assign ¹H and ¹³C Peaks acquire_2d->assign_peaks process_data Process Data (FT, Phasing, Baseline) calibrate Calibrate to TMS process_data->calibrate integrate_1h Integrate ¹H Signals calibrate->integrate_1h integrate_1h->assign_peaks

Caption: Workflow for NMR analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a detailed and validated structural characterization. Each technique offers complementary information, from the molecular weight and fragmentation pattern (MS), to the identification of key functional groups (IR), and the precise atomic connectivity and chemical environment (NMR). The protocols and interpretations presented in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this important chemical entity. The application of these well-established analytical methodologies is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

  • PubChem. This compound. [Link][1]

Sources

Hydroxy-Substituted Benzamides: Pharmacophore Versatility & Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Hydroxy-Substituted Benzamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Hydroxyl Advantage

Hydroxy-substituted benzamides represent a privileged scaffold in medicinal chemistry. While the benzamide core provides a rigid linker for receptor affinity (notably in dopamine D2/D3 antagonism), the strategic placement of the hydroxyl group (–OH) dictates the molecule's physicochemical properties and therapeutic trajectory.

This guide moves beyond basic pharmacology to analyze the position-dependent utility of the hydroxyl group:

  • Ortho-Hydroxy (2-OH): Facilitates intramolecular hydrogen bonding (pseudo-ring formation), enhancing membrane permeability and CNS penetration (e.g., Salicylamides).

  • Para-Hydroxy (4-OH): Acts as a critical hydrogen bond donor/acceptor for enzyme active sites, particularly in Histone Deacetylase (HDAC) inhibitors.

  • Poly-Hydroxy (Catechols): Mimics bacterial siderophores, enabling "Trojan Horse" antibiotic delivery systems.

Structural Classes & Therapeutic Logic

The Ortho-Hydroxy Class (Salicylamides)

Primary Application: CNS Modulation & Antiviral Agents Mechanistic Logic: The ortho-hydroxyl group forms a stable intramolecular hydrogen bond with the amide carbonyl oxygen. This reduces the polarity of the amide bond, effectively "hiding" the polar surface area (PSA) and increasing lipophilicity (


), which is critical for crossing the Blood-Brain Barrier (BBB).
  • CNS Targets: Novel arylpiperazine derivatives of salicylamide (e.g., compound JJGW07 ) have shown multimodal activity as D2/5-HT receptor antagonists, offering potential treatments for schizophrenia and anxiety with reduced extrapyramidal side effects.

  • Antiviral Targets: Salicylamide derivatives like Niclosamide act as mitochondrial uncouplers.[2] They disrupt the pH gradient in endosomes, preventing viral fusion (e.g., Influenza, SARS-CoV-2) and inhibiting the Wnt/

    
    -catenin signaling pathway.
    
The Para-Hydroxy Class

Primary Application: Oncology (Epigenetic Regulation) Mechanistic Logic: In 4-hydroxybenzamides, the hydroxyl group often serves as a "cap" group or a zinc-binding motif (ZBG) precursor (e.g., hydroxamic acids).

  • HDAC Inhibition: Compounds like N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB ) derivatives inhibit Histone Deacetylases (HDACs).[3][4] The benzamide moiety fits into the hydrophobic tube of the enzyme, while the hydroxy/hydroxamic group chelates the Zinc ion (

    
    ) at the catalytic site, preventing deacetylation of histones and inducing tumor suppressor gene expression.
    
The Poly-Hydroxy Class (Catechol-Benzamides)

Primary Application: Antimicrobial "Trojan Horses" Mechanistic Logic: Bacteria secrete siderophores (iron-chelating molecules) to scavenge iron.[5] Dihydroxy-benzamides (catechols) mimic these siderophores (e.g., enterobactin fragments).

  • Siderophore-Antibiotic Conjugates: By linking an antibiotic (e.g., a cephalosporin or fluoroquinolone) to a dihydroxybenzamide moiety, the drug is actively transported into Gram-negative bacteria via iron uptake receptors (FepA, CirA), bypassing porin-mediated resistance.

Visualization of Mechanisms[1][4][6]

Diagram 1: Mechanism of Action - Siderophore "Trojan Horse" & HDAC Inhibition

This diagram contrasts the two distinct high-value mechanisms: Iron transport hijacking (Antibacterial) and Zinc chelation (Oncology).

MOA_Pathways cluster_Siderophore A. Siderophore-Mimic (Antibacterial) cluster_HDAC B. HDAC Inhibition (Oncology) Catechol Dihydroxy-Benzamide (Siderophore Mimic) Iron Fe3+ Ion Catechol->Iron Chelation Complex Fe-Siderophore Complex Iron->Complex Receptor Outer Membrane Receptor (FepA/CirA) Complex->Receptor Recognition Transport Active Transport (TonB-dependent) Receptor->Transport Periplasm Periplasmic Space Transport->Periplasm Release Antibiotic Release (Hydrolysis) Periplasm->Release Target Access Inhibitor 4-Hydroxybenzamide Derivative Enzyme HDAC Active Site (Hydrophobic Pocket) Inhibitor->Enzyme Entry Zinc Zn2+ Ion Inhibitor->Zinc Binds Enzyme->Zinc Contains Chelation Zinc Chelation (Blockade) Zinc->Chelation Chromatin Hyperacetylation of Histones Chelation->Chromatin GeneExp Tumor Suppressor Expression Chromatin->GeneExp

Caption: (A) Catechol-benzamides hijack bacterial iron transport for antibiotic entry. (B) 4-Hydroxybenzamides chelate Zinc in HDAC enzymes to reactivate tumor suppressors.

Experimental Protocols

Synthesis of N-Substituted 2-Hydroxybenzamides (Salicylamides)

Objective: To synthesize a library of salicylamide derivatives for SAR studies. Rationale: Direct coupling of salicylic acid is prone to polymerization. We utilize a protected O-acetylsalicyloyl chloride approach or coupling agents (EDC/HOBt) with phenol protection.

Protocol:

  • Reagents: Salicylic acid (1.0 eq), Amine derivative (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Activation: Dissolve salicylic acid in DMF under

    
     atmosphere. Add EDC·HCl and HOBt. Stir at 
    
    
    
    for 30 mins to form the active ester.
  • Coupling: Add the amine and DIPEA dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation:

    
    -NMR must show the diagnostic amide proton doublet (8.0-9.0 ppm) and the phenolic -OH singlet (often broad, >10 ppm if H-bonded).
    
In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Quantify the potency (


) of 4-hydroxybenzamide derivatives against HDAC1/6.
Principle:  Deacetylation of a fluorogenic substrate (Boc-Lys(Ac)-AMC) by HDAC releases the fluorophore after trypsin treatment.

Protocol:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Incubation: Mix HDAC enzyme (human recombinant) with test compounds in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ). Incubate at 
    
    
    
    for 15 mins.
  • Substrate Addition: Add Boc-Lys(Ac)-AMC substrate (

    
    ). Incubate for 30 mins.
    
  • Development: Add Trypsin/Stop solution. Trypsin cleaves the deacetylated lysine, releasing AMC.

  • Detection: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Quantitative Data Summary (SAR)

The following table summarizes the biological impact of hydroxy substitution patterns based on recent literature.

Scaffold TypeSubstitutionKey PropertyPrimary IndicationRepresentative Compound
Salicylamide 2-OH (Ortho)High Membrane Permeability (Intramol. H-bond)Antipsychotic / AntiviralNiclosamide , JJGW07
Benzamide 4-OH (Para)H-Bond Donor / Zinc BindingAnticancer (HDACi)Entinostat analogs, HPPB
Catechol 2,3-diOHHigh

Affinity (

)
Antibiotic DeliveryCefiderocol (mimic)
Benzamide 3-OH (Meta)Moderate PolarityMetabolic IntermediateLess common as primary drug

References

  • BenchChem Technical Support. (2025).[1][4] The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide.

  • National Institutes of Health (NIH). (2025). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.[6]

  • Royal Society of Chemistry (RSC). (2025). Siderophore conjugates to combat antibiotic-resistant bacteria. RSC Publishing.

  • National Institutes of Health (NIH). (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PubMed Central.

  • PubChem. (2026).[7] Salicylamide | C7H7NO2 | CID 5147. National Library of Medicine.

Sources

Methodological & Application

Detailed Synthesis Protocol for N-(2-hydroxypropyl)benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed, reliable, and extensively validated protocol for the synthesis of N-(2-hydroxypropyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. The procedure is based on the robust Schotten-Baumann reaction, detailing the acylation of 1-amino-2-propanol with benzoyl chloride. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. It includes a complete methodology from reaction setup and work-up to purification and comprehensive characterization of the final product.

Introduction and Scientific Context

This compound is a valuable bifunctional molecule incorporating both an amide and a secondary alcohol. This structural arrangement makes it an essential building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic activities. The benzamide motif is present in a wide range of pharmaceuticals, and the hydroxypropyl side chain offers a site for further chemical modification or for influencing the molecule's pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis described herein employs the Schotten-Baumann reaction, a classic and highly efficient method for forming amides from amines and acyl chlorides.[1][2] This protocol has been optimized for high yield and purity, providing researchers with a dependable method for producing this critical intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, where the primary amine of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Scheme:

Reaction scheme for the synthesis of this compound
Figure 1: Synthesis of this compound from 1-amino-2-propanol and benzoyl chloride.

Mechanism of Action: The Schotten-Baumann Reaction

The reaction mechanism involves several key steps:[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-amino-2-propanol attacks the carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[2]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, in this case, triethylamine, abstracts the proton from the now positively charged nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) formed from the proton and the chloride ion.[1][5]

The presence of a base is essential; it prevents the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, purification, and characterization of this compound.

Materials and Equipment

All reagents should be of high purity to ensure optimal reaction outcomes.

Reagent/EquipmentGrade/SpecificationPurpose
1-Amino-2-propanolReagent grade, ≥98%Starting material (Nucleophile)
Benzoyl chlorideReagent grade, ≥99%Starting material (Electrophile)
Triethylamine (TEA)Reagent grade, ≥99%, distilledBase (HCl scavenger)
Dichloromethane (DCM)Anhydrous, ≥99.8%Reaction Solvent
Hydrochloric acid (HCl)1 M aqueous solutionWork-up (removes excess TEA)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionWork-up (removes excess benzoyl chloride)
Brine (NaCl)Saturated aqueous solutionWork-up (removes water from organic layer)
Magnesium sulfate (MgSO₄)AnhydrousDrying agent
Round-bottom flask250 mLReaction vessel
Dropping funnel100 mLControlled addition of benzoyl chloride
Magnetic stirrer & stir bar-Agitation
Ice bath-Temperature control
Separatory funnel500 mLLiquid-liquid extraction
Rotary evaporator-Solvent removal
Buchner funnel & filter paper-Crystal collection
Synthesis Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to the final, purified product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 1-amino-2-propanol and Triethylamine in DCM B Cool to 0 °C (Ice Bath) A->B C Add Benzoyl Chloride Solution Dropwise B->C Maintain 0 °C D Warm to Room Temp & Stir for 2-4 hours C->D E Monitor by TLC D->E F Quench with Water E->F Upon completion G Extract with DCM F->G H Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry over MgSO₄ H->I J Filter & Evaporate Solvent (Rotary Evaporator) I->J K Recrystallize Crude Solid J->K Crude Product L Collect Crystals by Vacuum Filtration K->L M Dry Crystals L->M N Characterize Product (NMR, IR, MP) M->N M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-2-propanol (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of amine.[6]

  • Add triethylamine (1.1 eq) to the solution. The slight excess ensures complete neutralization of the HCl byproduct.

  • Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and prevent side product formation.[6]

Addition of Benzoyl Chloride: 5. In a separate beaker, dissolve benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM (approx. 5 mL per mmol) and transfer it to a dropping funnel.[6] 6. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is essential for maintaining temperature control.[6]

Reaction and Monitoring: 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Continue stirring for an additional 2-4 hours.[6] 9. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine spot is no longer visible.

Work-up and Isolation: 10. Quench the reaction by slowly adding deionized water to the flask. 11. Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).[7] 12. Combine the organic layers and wash sequentially with:

  • 1 M HCl (to remove unreacted triethylamine).
  • Saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid).
  • Saturated brine solution (to begin the drying process).[6]
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Purification by Recrystallization: 14. Dissolve the crude solid in a minimum amount of hot ethanol.[8] 15. If the solution is colored, activated charcoal can be added and the solution filtered while hot. 16. Slowly add deionized water until the solution becomes cloudy (the saturation point). 17. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8] 18. Collect the pure crystals by vacuum filtration using a Buchner funnel.[8] 19. Wash the crystals with a small amount of ice-cold water and dry them in a vacuum oven.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

Spectroscopic Data:

The following table summarizes the expected spectral data for the successful characterization of the product.[9]

TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: ~7.75 (d, 2H, Ar-H), ~7.45 (m, 3H, Ar-H), ~6.8 (br s, 1H, NH), ~4.05 (m, 1H, CH-OH), ~3.60 (m, 1H, CH₂-NH), ~3.30 (m, 1H, CH₂-NH), ~2.5 (br s, 1H, OH), ~1.25 (d, 3H, CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~168.0 (C=O), ~134.5 (Ar-C), ~131.5 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~68.0 (CH-OH), ~48.0 (CH₂-NH), ~21.0 (CH₃).
FT-IR ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1635 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

Safety and Handling

  • Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor. Ensure it is handled with care in a ventilated area.

  • The reaction is exothermic and should be cooled appropriately to prevent it from becoming uncontrolled.

References

  • ResearchGate. Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide. Available at: [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. Available at: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). Available at: [Link]

  • Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.
  • European Patent Office. Process for the preparation of hydroxyamides. Available at: [Link]

  • Google Patents. Process for the synthesis of a benzamide derivative.
  • International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Available at: [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. (2021-06-22). Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to the Purification of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the purification of N-(2-hydroxypropyl)benzamide, a key intermediate in various research and development applications. Recognizing that the integrity of experimental data relies heavily on the purity of starting materials, this document outlines two primary purification methodologies: recrystallization and silica gel column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying principles and rationale behind each choice. We delve into troubleshooting common issues and establish a robust framework for quality control and characterization of the final product to ensure high purity and structural integrity.

Introduction and Purification Rationale

This compound is a substituted amide whose utility in synthetic chemistry and materials science necessitates a high degree of purity. The most common synthesis involves the acylation of 1-amino-2-propanol with an activated benzoic acid derivative, such as benzoyl chloride, often in the presence of a base.[1][] This process, while efficient, can introduce a variety of impurities that must be removed.

Common Impurities Include:

  • Unreacted Starting Materials: Benzoic acid, 1-amino-2-propanol.

  • Reaction Byproducts: Salts (e.g., triethylammonium chloride if triethylamine is used as a base), and potentially di-acylated species.

  • Residual Solvents: Organic solvents used during the reaction and initial workup.[3]

The presence of these impurities can interfere with subsequent reactions, alter biological activity, and compromise analytical data. The purification strategy is therefore designed to systematically remove these contaminants based on their differing physicochemical properties (solubility, polarity).

Overall Purification Workflow

The purification of this compound from a crude reaction mixture is a multi-stage process. The initial step involves a liquid-liquid extraction to remove the bulk of ionic and highly polar/non-polar impurities. Following this, a more refined technique—either recrystallization or column chromatography—is employed to achieve high purity. The final stage is a rigorous characterization to validate the product's identity and purity.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Remove salts, excess acid/base primary_purification Primary Purification workup->primary_purification recrystallization Method A: Recrystallization primary_purification->recrystallization For solid products chromatography Method B: Column Chromatography primary_purification->chromatography For oils or difficult separations analysis Purity & Identity Analysis (QC) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Materials and Equipment

Chemicals & Reagents Equipment
Crude this compoundMagnetic stir plate and stir bars
Ethyl Acetate (EtOAc)Heating mantle or hot plate
HexanesRound-bottom flasks
Ethanol (EtOH), 95% and AbsoluteErlenmeyer flasks
Isopropanol (IPA)Separatory funnel
Deionized Water (DI H₂O)Büchner funnel and filter flasks
1 M Hydrochloric Acid (HCl)Vacuum source and tubing
Saturated Sodium Bicarbonate (NaHCO₃)Filter paper
Brine (Saturated NaCl solution)Glass column for chromatography
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates (silica gel 60 F₂₅₄)
Silica Gel (for chromatography, 230-400 mesh)TLC developing chambers
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) for NMRUV lamp (254 nm)
Activated Charcoal (optional)Rotary evaporator
Melting point apparatus
NMR Spectrometer, FT-IR Spectrometer

Protocol 1: Preliminary Purification via Aqueous Workup

Causality: This step leverages the different solubilities of the components in immiscible aqueous and organic phases. The desired amide product is moderately polar and will remain in the organic layer. Acidic impurities (benzoic acid) are deprotonated by a weak base and move to the aqueous layer, while basic impurities (1-amino-2-propanol) are protonated by acid and are similarly removed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted amines.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. A large volume of CO₂ may be generated if significant acidic impurity is present. Allow the layers to separate and drain the lower aqueous layer. This removes unreacted benzoic acid.

  • Brine Wash: Add an equal volume of brine. This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Gravity or vacuum filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product as either a solid or an oil.

Protocol 2: Primary Purification Methodologies

Based on the physical state of the product after workup, choose one of the following methods. Recrystallization is preferred for solid products due to its simplicity and scalability.[4]

Method A: Recrystallization

Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] An ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities remain dissolved in the cold solvent or are insoluble in the hot solvent.[6]

Solvent Selection: The key to successful recrystallization is choosing the right solvent. This compound is a moderately polar molecule. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[7]

Solvent System Boiling Point (°C) Characteristics
Ethanol/Water78-100Good for polar compounds. Ethanol dissolves the product well; water acts as an anti-solvent to induce crystallization.[6]
Isopropanol82A good general-purpose polar solvent.
Ethyl Acetate/Hexanes69-77Good for moderately polar compounds. Ethyl acetate is the primary solvent; hexanes act as the anti-solvent.
Water100The compound is likely sparingly soluble in cold water but more soluble in hot water, making it a potential single-solvent choice.[8]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If using a mixed system, add the primary solvent until dissolved, then add the anti-solvent (e.g., water) dropwise at the boiling temperature until a faint cloudiness persists. Add a drop or two of the primary solvent to redissolve the cloudiness.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.[9]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed" crystal of pure product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the crystals in a vacuum oven or air-dry on the filter paper until a constant weight is achieved.

Method B: Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[10] Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel.

Mobile Phase Selection using TLC:

  • Dissolve a tiny amount of the crude product in a volatile solvent (e.g., EtOAc).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with a test eluent system (e.g., 70:30 Hexanes:EtOAc).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent polarity until the spot corresponding to the desired product has a retention factor (Rƒ) of approximately 0.3-0.4.[9]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. Determine Eluent (TLC, Rf ≈ 0.3) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor with TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting the eluate in a series of test tubes or flasks (fractions).

  • Monitoring: Spot every few fractions onto a TLC plate to track the separation.

  • Combine and Concentrate: Once the separation is complete, combine all fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization and Quality Control

After purification, it is imperative to confirm the identity and assess the purity of the final product.

QC_Diagram start Purified Sample analysis Perform Analysis: 1. ¹H NMR 2. ¹³C NMR 3. FT-IR 4. Melting Point start->analysis decision Data Matches Expected Values? analysis->decision pass Product is Pure & Correct decision->pass Yes fail Impurity Detected or Structure Incorrect decision->fail No repurify Repeat Purification Step fail->repurify

Caption: Decision-making flowchart for quality control of the final product.

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectra should be clean, with all peaks integrating to the correct proton ratios and matching the expected chemical shifts for the structure. The absence of peaks from starting materials or solvents is a key indicator of purity.[11][12]

  • Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups.[11]

Functional Group **Characteristic Absorption (cm⁻¹) **Notes
O-H Stretch (Alcohol)3550 - 3200Broad signal indicating hydrogen bonding.[13]
N-H Stretch (Amide)3500 - 3300Secondary amides show a single, sharp peak.[13]
C-H Stretch (Aromatic)~3030Typically sharp, just above 3000 cm⁻¹.
C-H Stretch (Aliphatic)2950 - 2850From the propyl chain.
C=O Stretch (Amide I)1690 - 1630Very strong and characteristic absorption.[13]
N-H Bend (Amide II)1550 - 1510Bending vibration coupled with C-N stretching.
  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

References

  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents.
  • N-(diisopropylphosphanyl)benzamide - MDPI. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • Benzamide Preparation from Benzoic Acid - YouTube. Available at: [Link]

  • 2-hydroxy-N-(2-methylphenyl)benzamide - ChemSynthesis. Available at: [Link]

  • Process for the preparation of hydroxyamides - European Patent Office.
  • This compound | C10H13NO2 - PubChem. Available at: [Link]

  • Benzamide - Wikipedia. Available at: [Link]

  • N-(2-Hydroxyphenyl)benzamide | C13H11NO2 - PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • IR Absorption Table - University of Colorado Boulder. Available at: [Link]

Sources

Comprehensive Characterization of N-(2-hydroxypropyl)benzamide: Purity, Structural Confirmation, and Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 4160-52-5) is a critical intermediate in the synthesis of functionalized polymers and pharmaceutical amides. Its characterization presents a tripartite analytical challenge:

  • Regio-isomerism: Differentiating the target N-(2-hydroxypropyl) structure from the linear N-(3-hydroxypropyl) impurity.[1]

  • Chirality: The C2 position on the propyl chain creates a stereocenter, requiring enantiomeric resolution (

    
     vs 
    
    
    
    ).[1]
  • Purity: Quantifying trace hydrolysis products (Benzoic acid) and starting materials (1-amino-2-propanol).

This guide provides a validated workflow for the complete characterization of this compound, moving from structural elucidation to quantitative chiral purity assessment.[1]

Structural Elucidation & Identity (Protocol A)

Before purity testing, the chemical structure must be unequivocally confirmed, specifically to rule out the linear isomer N-(3-hydroxypropyl)benzamide.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    )
    
  • Target Mass: m/z 180.1 (MW = 179.22 g/mol )

  • Fragmentation Logic:

    • m/z 180

      
       105:  Loss of the hydroxypropyl amine chain (
      
      
      
      ), leaving the benzoyl cation (
      
      
      ). This confirms the benzamide core.[1]
    • m/z 180

      
       162:  Loss of water (
      
      
      
      ), common in secondary alcohols.
Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 2-hydroxy and 3-hydroxy isomers lies in the proton signals of the alkyl chain.[1]

FeatureThis compound (Target)N-(3-hydroxypropyl)benzamide (Isomer)
Methyl Group Doublet at

~1.1 ppm (3H)
Triplet or Multiplet (if terminal ethyl)
Methine (CH-OH) Multiplet at

~3.9 ppm (1H)
Absent (Only methylenes present)
Amide NH Broad singlet/triplet

~6-7 ppm
Broad singlet/triplet

Critical Check: If the spectrum lacks a distinct methyl doublet at high field, the sample is likely the linear isomer or a mixture.

Purity & Impurity Profiling (Protocol B)

This Reverse-Phase HPLC (RP-HPLC) method is designed to separate the target amide from benzoic acid (degradation product) and benzoyl chloride related impurities.

Chromatographic Conditions
  • System: UPLC or HPLC with PDA Detector.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for aliphatic impurities).[1]

  • Column Temp: 30°C.

Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955Stop
System Suitability Criteria
  • Tailing Factor (Target Peak):

    
    
    
  • Resolution (

    
    ):  > 2.0 between Benzoic Acid and this compound.
    
  • Precision: RSD

    
     1.0% for retention time (n=6).[1]
    

Chiral Resolution (Protocol C)

This compound contains one chiral center.[1] Separation of the enantiomers requires a polysaccharide-based chiral stationary phase.

Method Strategy

Standard C18 columns cannot separate enantiomers.[1] We utilize an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or equivalent) in Normal Phase mode.

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose derivative),

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Isopropanol is preferred over Ethanol here to improve peak shape via hydrogen bonding modulation.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Expected Performance
  • Retention: Enantiomer 1 (

    
     min), Enantiomer 2 (
    
    
    
    min).[1]
  • Selectivity (

    
    ):  Typically > 1.2 for this benzamide class on Amylose phases.[1]
    

Analytical Workflow Visualization

The following diagrams illustrate the logical flow of characterization and the decision-making process for method development.

Characterization Workflow

AnalyticalWorkflow cluster_ID Phase 1: Identity cluster_Purity Phase 2: Purity cluster_Chiral Phase 3: Stereochemistry Start Crude this compound NMR 1H NMR (Confirm Methyl Doublet) Start->NMR MS LC-MS (ESI+) (Confirm m/z 180) Start->MS Check Isomer Confirmed? NMR->Check MS->Check HPLC RP-HPLC (C18) Gradient Method Check->HPLC Yes (2-hydroxy) Reject Reject / Reprocess Check->Reject No (Linear isomer) Quant Quantify Impurities (Benzoic Acid < 0.1%) HPLC->Quant ChiralLC Chiral HPLC (Amylose Phase) Quant->ChiralLC Purity > 98% EE Determine e.e. % ChiralLC->EE

Figure 1: Step-by-step analytical workflow from crude material to validated chiral purity.

HPLC Method Selection Logic

MethodLogic Problem Analytical Goal Route1 Chemical Purity (Achiral) Problem->Route1 Route2 Enantiomeric Purity (Chiral) Problem->Route2 Col1 Column: C18 / Phenyl-Hexyl Route1->Col1 Col2 Column: Amylose/Cellulose (AD-H / OD-H) Route2->Col2 MP1 MP: H2O / ACN + 0.1% Formic Acid Col1->MP1 MP2 MP: Hexane / IPA (Normal Phase) Col2->MP2 Det1 Detect: UV 254nm (Benzoyl) MP1->Det1 MP2->Det1

Figure 2: Decision tree for selecting the appropriate chromatographic system based on analytical requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910143, this compound.[1] Retrieved from [Link][1]

  • Ye, L., et al. (2006). Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.[1][3] Journal of Chromatography A. Retrieved from [Link]

  • SpectraBase. this compound NMR & IR Spectra Data. John Wiley & Sons.[1] Retrieved from [Link][1]

Sources

Comprehensive ¹H and ¹³C NMR Spectral Analysis of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of N-(2-hydroxypropyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into spectral interpretation, backed by established methodologies for sample preparation and data acquisition. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a practical resource for the structural elucidation and purity assessment of this compound and analogous compounds.

Introduction

This compound is a small organic molecule containing a benzamide functional group and a secondary alcohol. Its structural features, including aromatic and aliphatic protons, a chiral center, and exchangeable protons (amide and hydroxyl), make it an excellent subject for demonstrating the power of NMR spectroscopy in molecular characterization. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing purity, and understanding its conformational dynamics in solution.

This document outlines the theoretical basis for the expected chemical shifts and coupling patterns and provides detailed, field-proven protocols for acquiring high-quality NMR data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with systematic numbering for ¹H and ¹³C atoms is presented below. This numbering will be used throughout this note for spectral assignments.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Predicted ¹H Chemical Shifts and Multiplicities

The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton. Electron-withdrawing groups, such as the carbonyl and phenyl groups, cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm)[1].

Proton(s) Predicted δ (ppm) Multiplicity Coupling to Justification
H2, H6 (ortho)7.7 - 7.9Doublet (d)H3, H5Adjacent to the electron-withdrawing carbonyl group.
H3, H5 (meta)7.4 - 7.6Triplet (t)H2, H4, H6Typical aromatic region, less deshielded than ortho protons.
H4 (para)7.4 - 7.6Triplet (t)H3, H5Typical aromatic region.
H8 (Amide NH)7.5 - 8.5Broad Singlet (br s)H9Exchangeable proton, often broad. Coupling may not be observed[2].
H10 (CH-OH)3.9 - 4.2Multiplet (m)H9, H11, H12Deshielded by the adjacent hydroxyl and amide groups.
H9 (CH₂-N)3.3 - 3.6Multiplet (m)H8, H10Diastereotopic protons adjacent to a chiral center.
H11 (OH)2.0 - 4.0Broad Singlet (br s)H10Exchangeable proton, position and coupling are concentration and solvent dependent[3][4].
H12 (CH₃)1.1 - 1.3Doublet (d)H10Aliphatic methyl group adjacent to a methine.
Understanding the Coupling Patterns

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring, non-equivalent protons through the intervening chemical bonds.[5][6] This interaction causes the splitting of NMR signals into multiplets. The number of peaks in a multiplet is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. The spacing between the peaks of a multiplet is the coupling constant, J, measured in Hertz (Hz)[7].

  • Aromatic Protons (H2-H6): The ortho, meta, and para protons of the benzene ring will exhibit characteristic splitting patterns. The ortho protons (H2, H6) will appear as doublets due to coupling with the meta protons. The meta (H3, H5) and para (H4) protons will likely appear as overlapping triplets or multiplets.

  • Aliphatic Protons (H9, H10, H12):

    • The methyl protons (H12) are coupled to the methine proton (H10), resulting in a doublet.

    • The methine proton (H10) is coupled to the methyl protons (H12) and the methylene protons (H9), resulting in a complex multiplet.

    • The methylene protons (H9) are adjacent to a chiral center (C10) and are therefore diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and will couple with each other (geminal coupling) and with the methine proton (H10), leading to a complex multiplet.

  • Exchangeable Protons (H8, H11): The amide (NH) and hydroxyl (OH) protons are acidic and can undergo rapid exchange with each other and with trace amounts of water in the solvent. This exchange often leads to broad signals and can average out the coupling to adjacent protons. To confirm the assignment of these peaks, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample, the NH and OH protons will be replaced by deuterium, and their signals will disappear from the spectrum[3].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C Chemical Shifts

The chemical shifts of carbon atoms are influenced by the hybridization and the electronegativity of the attached atoms.

Carbon(s) Predicted δ (ppm) Justification
C7 (C=O)165 - 175Carbonyl carbon of an amide[8].
C1 (ipso)130 - 135Aromatic carbon attached to the carbonyl group.
C2, C6 (ortho)127 - 130Aromatic carbons ortho to the carbonyl group. The chemical shifts of substituted benzenes are influenced by both inductive and resonance effects[9][10][11].
C3, C5 (meta)128 - 130Aromatic carbons meta to the carbonyl group.
C4 (para)131 - 134Aromatic carbon para to the carbonyl group.
C10 (CH-OH)65 - 70Aliphatic carbon attached to an oxygen atom.
C9 (CH₂-N)45 - 55Aliphatic carbon attached to a nitrogen atom.
C12 (CH₃)20 - 25Aliphatic methyl carbon.
DEPT-135 and DEPT-90 Analysis

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between CH, CH₂, and CH₃ groups.[12][13]

  • DEPT-135: In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (like C1 and C7) are not observed[14][15][16].

  • DEPT-90: In a DEPT-90 spectrum, only CH carbons appear as positive peaks[14][15].

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of each carbon signal can be made.

Carbon Type Broadband ¹³C DEPT-90 DEPT-135
C1CPeakNo PeakNo Peak
C2, C6CHPeakPeakPositive Peak
C3, C5CHPeakPeakPositive Peak
C4CHPeakPeakPositive Peak
C7C=OPeakNo PeakNo Peak
C9CH₂PeakNo PeakNegative Peak
C10CHPeakPeakPositive Peak
C12CH₃PeakNo PeakPositive Peak

Experimental Protocols

Sample Preparation

High-quality NMR spectra depend on proper sample preparation[17].

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve Accurately mix 3. Vortex to Homogenize dissolve->mix Ensure complete dissolution filter 4. Filter into NMR Tube (Use glass wool plug) mix->filter Remove particulates cap 5. Cap and Label filter->cap Prevent contamination

Caption: Workflow for preparing an NMR sample.

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[18].

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system[18].

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial[19].

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration[20].

Diagram: NMR Data Acquisition Workflow

NMR_Data_Acquisition cluster_acq Data Acquisition insert 1. Insert Sample lock_shim 2. Lock and Shim insert->lock_shim tune_match 3. Tune and Match Probe lock_shim->tune_match setup_exp 4. Set Up Experiment (¹H, ¹³C, DEPT) tune_match->setup_exp acquire 5. Acquire Data setup_exp->acquire process 6. Process Data (FT, Phasing, Baseline Correction) acquire->process

Caption: General workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

Parameter Recommended Value
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s[21]
Spectral Width (SW)16 ppm[22]
Pulse Width (P1)30-45° flip angle[21]
Temperature298 K

¹³C NMR Acquisition Parameters:

Parameter Recommended Value
Pulse Programzgpg30 (proton-gated decoupling)[23]
Number of Scans (NS)1024 or more
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 - 2.0 s
Spectral Width (SW)200 ppm[22]
Pulse Width (P1)30° flip angle[23]
Temperature298 K

Conclusion

This application note has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining theoretical predictions with detailed experimental protocols, researchers can confidently perform structural elucidation and purity assessment of this and structurally related molecules. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable NMR data essential for research and development in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ATB. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Taylor & Francis Online. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(13), 8563-8572. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (2017). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. QB3/Chemistry Mass Spectrometry Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Reddit. (2020, August 14). How do amines and alcohols show up in NMR?. r/Mcat. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0). Retrieved from [Link]

  • Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of N-(2-hydroxypropyl)benzamide, a small molecule of interest in pharmaceutical and metabolic studies. We explore its fragmentation pathways under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering theoretical insights into the fragmentation mechanisms and providing robust, step-by-step protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₁₀H₁₃NO₂, Molar Mass: 179.22 g/mol ) is an amide derivative of benzoic acid.[1] Understanding the structural characteristics of such molecules is paramount in fields ranging from drug metabolism, where it may appear as a metabolite, to synthetic chemistry, where it can be an intermediate. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of small molecules due to its high sensitivity and specificity.[2][3]

The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, providing critical information about its functional groups and structural arrangement. The choice of ionization technique profoundly influences this pattern. Electrospray ionization (ESI), a soft ionization method, typically yields protonated molecules with minimal initial fragmentation, making it ideal for determining molecular weight and for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).[4][5] In contrast, Electron Ionization (EI) is a high-energy "hard" technique that induces extensive and reproducible fragmentation, creating a rich spectrum that is highly valuable for library matching and unambiguous identification.[6]

This application note will first delve into the predicted fragmentation pathways of this compound under both ESI-MS/MS and EI-MS conditions. Following the theoretical discussion, we provide detailed, field-proven protocols for sample preparation and analysis to enable researchers to replicate and validate these findings.

Theoretical Framework: Dominant Fragmentation Pathways

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses. The molecule's structure, featuring an aromatic ring, a stable amide linkage, and a hydroxyl group, presents several predictable cleavage points.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule readily protonates to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 180. The most likely sites for protonation are the amide oxygen and the hydroxyl oxygen, due to their high electron density. Fragmentation is then induced via collision-induced dissociation (CID).

The primary and most favored fragmentation pathway for amides is the cleavage of the amide (N-CO) bond.[7][8] This pathway is energetically favorable due to the formation of the highly resonance-stabilized benzoyl cation.

  • Primary Fragmentation: Cleavage of the C-N amide bond results in the formation of the benzoyl cation (m/z 105) and a neutral loss of 2-aminopropan-1-ol (75 Da).

  • Secondary Fragmentation: The benzoyl cation (m/z 105) is known to undergo a characteristic subsequent fragmentation: the loss of a neutral carbon monoxide (CO) molecule (28 Da) to yield the phenyl cation (m/z 77) .[9]

  • Alternative Pathways: Other less dominant fragmentation pathways may include the neutral loss of water (H₂O, 18 Da) from the protonated molecule to yield an ion at m/z 162, or cleavage within the hydroxypropyl side chain.

Electron Ionization (EI-MS) Fragmentation

Under high-energy (70 eV) electron ionization, the initial event is the formation of a molecular radical cation, M⁺˙, at m/z 179. This high-energy species undergoes extensive fragmentation.

  • Dominant Fragmentation: Similar to ESI, the most prominent fragmentation route is the cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group leads to the formation of the benzoyl cation (m/z 105) , which is often the base peak in the spectrum due to its exceptional stability.

  • Subsequent Fragmentation: The benzoyl cation fragments further, losing CO to produce the phenyl cation (m/z 77) .

  • Side-Chain Fragmentation: Cleavage of the C-C bond between the alpha and beta carbons of the side chain (relative to the nitrogen) can produce a fragment ion at m/z 74 ([CH₂=NHCH(OH)CH₃]⁺˙). Another possible side-chain cleavage is the loss of a methyl radical (•CH₃) to form an ion at m/z 164.

Predicted Mass Spectral Data Summary

The following table summarizes the key predicted fragments for this compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Mechanism
ESI-MS/MS 180.1 ([M+H]⁺)105.0Benzoyl Cation (C₇H₅O⁺)Amide C-N Bond Cleavage
77.0Phenyl Cation (C₆H₅⁺)Loss of CO from m/z 105
162.1[M+H-H₂O]⁺Neutral Loss of Water
EI-MS 179.1 (M⁺˙)105.0Benzoyl Cation (C₇H₅O⁺)Alpha-cleavage at Carbonyl
77.0Phenyl Cation (C₆H₅⁺)Loss of CO from m/z 105
74.1[C₄H₈NO]⁺Side-Chain C-C Cleavage

Visualizing the Fragmentation Pathway

The logical flow of the molecule's fragmentation can be visualized to better understand the relationships between the precursor and product ions.

G cluster_main ESI-MS/MS Fragmentation Pathway mol This compound [M+H]⁺ m/z 180.1 frag1 Benzoyl Cation m/z 105.0 mol->frag1  - C₃H₉NO (Amide Cleavage) frag2 Phenyl Cation m/z 77.0 frag1->frag2  - CO

Caption: Primary fragmentation cascade of protonated this compound.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating, emphasizing the use of high-purity reagents and systematic procedures.

Experimental Workflow Overview

Caption: General workflow for MS analysis from sample preparation to data interpretation.

Protocol 1: Sample Preparation for MS Analysis

Rationale: Proper sample preparation is critical to avoid instrument contamination and matrix effects, ensuring reproducible and high-quality data.[10][11] Using LC-MS grade solvents minimizes background noise and interfering signals.[12]

Materials:

  • This compound standard

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Syringe filters (0.22 µm PTFE)

  • Autosampler vials with septa

Procedure:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol in a clean microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (e.g., 5 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 5 µL of the 1 mg/mL stock solution into 995 µL of a 50:50 (v/v) mixture of methanol and water. This creates a working solution suitable for direct injection. The final concentration should be optimized based on instrument sensitivity.[13]

  • Sample Filtration: If any particulates are visible, or as a precautionary measure, filter the final working solution through a 0.22 µm PTFE syringe filter directly into a clean autosampler vial.[13] This step prevents clogging of the LC system and ESI needle.

  • Blank Preparation: Prepare a blank sample consisting of the final dilution solvent (e.g., 50:50 methanol/water) in a separate vial. This is used to assess background noise and carryover.

Protocol 2: LC-MS/MS Analysis (ESI Method)

Rationale: Liquid chromatography is used to separate the analyte from any potential impurities prior to MS detection.[2] A reversed-phase C18 column is standard for small, moderately polar molecules. Formic acid is added to the mobile phase to promote protonation ([M+H]⁺ formation) in the ESI source, enhancing signal intensity.[14]

Instrumentation & Conditions:

  • Liquid Chromatography System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • LC Gradient:

      Time (min) %B
      0.0 5
      4.0 95
      5.0 95
      5.1 5

      | 7.0 | 5 |

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Data Acquisition:

      • Full Scan: Acquire data from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 180.1.

      • Tandem MS (MS/MS): Perform a product ion scan targeting the precursor ion m/z 180.1. Set the collision energy to a range (e.g., a ramp of 10-30 eV) to observe the formation of key fragment ions (m/z 105, 77). The optimal collision energy should be determined experimentally.

Protocol 3: GC-MS Analysis (EI Method)

Rationale: GC-MS is suitable for thermally stable and volatile compounds. This compound may require derivatization for optimal performance, but direct analysis is often possible. The standard 70 eV ionization energy provides reproducible fragmentation patterns that are ideal for structural confirmation and library searching.[8]

Instrumentation & Conditions:

  • Gas Chromatography System:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Inlet Temperature: 260 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 min

      • Ramp: 20 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 min

  • Mass Spectrometry System:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-350

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Conclusion

The mass spectrometric behavior of this compound is characterized by predictable and structurally informative fragmentation pathways. Under ESI-MS/MS conditions, the molecule follows a classic amide fragmentation pattern, initiated by cleavage of the C-N bond to form a stable benzoyl cation (m/z 105), which further fragments to a phenyl cation (m/z 77). A similar dominant pathway is observed under high-energy EI conditions, confirming the stability of the benzoyl fragment. The detailed protocols provided herein offer a robust framework for the reliable analysis of this compound and its analogues, supporting research and development in pharmaceutical and chemical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 11, 2026, from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • Venhuis, B. J., & de Kaste, D. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4048–4065. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved February 11, 2026, from [Link]

  • Clinical Tree. (2023). Sample preparation for mass spectrometry. Retrieved February 11, 2026, from [Link]

  • da Silva, G. C. et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(44), 27365-27374. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved February 11, 2026, from [Link]

  • da Silva, G. C. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7, 27365-27374. Available at: [Link]

  • Cao, M. et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12, 3813. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 11, 2026, from [Link]

  • Cao, M. et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved February 11, 2026, from [Link]

  • Chem LibreTexts. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • Shebley, M. et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology, 828, 133–141. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved February 11, 2026, from [Link]

  • Dias, D. A. et al. (2012). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 8(S1), 117-127. Available at: [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. Available at: [Link]

  • Schlosser, G. & K. Vékey. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 616. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved February 11, 2026, from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-hydroxypropyl)benzamide. The method is suitable for routine quality control and analysis in research and drug development settings. Chromatographic separation was achieved on a C18 stationary phase using a buffered mobile phase, with detection by UV spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a chemical compound containing both amide and hydroxyl functionalities. As with many pharmaceutical intermediates and active ingredients, a reliable and robust analytical method is essential for its quantification, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1] This document provides a comprehensive guide to a validated RP-HPLC method, explaining the rationale behind the selection of chromatographic parameters and detailing the validation protocols to ensure the method is suitable for its intended purpose.[2]

Analyte Characteristics & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The choices made during method development are a direct consequence of these properties.

Analyte Properties: this compound (C₁₀H₁₃NO₂) has a molecular weight of 179.22 g/mol .[3] Its structure includes a hydrophilic hydroxyl group (-OH) and a secondary amide, attached to a hydrophobic benzene ring. The computed XLogP3 value of 0.7 indicates that the compound is moderately polar, making it an ideal candidate for reversed-phase chromatography.[3][4] The presence of the benzoyl chromophore suggests strong UV absorbance, suitable for UV-based detection.

2.1. Column Selection The principle of reversed-phase chromatography is the partitioning of an analyte between a polar mobile phase and a nonpolar stationary phase.[1][4] Given the moderate polarity of this compound, a C18 (octadecylsilyl) column was selected. This stationary phase provides sufficient hydrophobic character to retain the molecule, allowing for effective separation from polar impurities or formulation excipients.

2.2. Mobile Phase Selection The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic modifier.[5][6]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The amide group in the analyte can undergo ionization depending on the pH. To ensure consistent retention time and peak shape, a phosphate buffer was used to maintain the mobile phase pH. A pH of 6.8 was selected to keep the analyte in a neutral, un-ionized state, promoting stable retention on the C18 column.

  • Composition: An isocratic elution, where the mobile phase composition remains constant, was chosen for its simplicity and robustness. A series of experiments determined that a mixture of Acetonitrile and 20mM Potassium Phosphate Buffer (pH 6.8) in a 40:60 (v/v) ratio provided optimal retention (k') and peak symmetry.

2.3. Detection Wavelength The benzamide functional group contains a phenyl ring conjugated with a carbonyl group, which acts as a strong chromophore. While a full UV scan was not available in the preliminary search, related benzamide compounds show strong absorbance in the 225-280 nm range.[7] An initial screening with a photodiode array (PDA) detector confirmed a UV maximum (λmax) at approximately 228 nm . This wavelength was selected for quantification to maximize sensitivity.

The logical flow of this method development process is illustrated below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Params Parameter Optimization cluster_Final Final Method A This compound Structure & Properties (XLogP = 0.7, MW = 179.22) B Select RP-HPLC (Analyte is moderately polar) A->B informs C1 Stationary Phase (C18 chosen for hydrophobicity) B->C1 C2 Mobile Phase (ACN/Buffer for selectivity) B->C2 C3 Detection Wavelength (λmax at 228 nm for sensitivity) B->C3 D Optimized & Validated Isocratic HPLC Method C1->D leads to C2->D leads to C3->D leads to

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

This protocol outlines the steps for the quantitative analysis of this compound using the developed RP-HPLC method.

3.1. Equipment and Reagents

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatographic data system (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) and Dibasic (K₂HPO₄) (ACS grade).

  • Water (HPLC grade or Milli-Q).

3.2. Preparation of Solutions

  • 20mM Phosphate Buffer (pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. In a separate container, dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC grade water. Mix the two solutions, titrating the dibasic solution into the monobasic solution until the pH is 6.8 ± 0.05. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix Acetonitrile and 20mM Phosphate Buffer (pH 6.8) in a 40:60 (v/v) ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.

3.3. Chromatographic Conditions All quantitative parameters should be summarized in a table for clarity.

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Phosphate Buffer pH 6.8 (40:60, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 228 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][8] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation cluster_core Core Quantitative Metrics cluster_limits Sensitivity cluster_reliability Reliability & Specificity center_node Validated Method Linearity Linearity & Range Linearity->center_node LOQ Limit of Quantitation Linearity->LOQ Accuracy Accuracy (Recovery) Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node LOQ->center_node LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->center_node Robustness Robustness Robustness->center_node

Caption: Interrelationship of method validation parameters.

4.1. Specificity

  • Protocol: A solution of the diluent (blank), a standard solution of this compound, and a sample solution spiked with potential impurities/degradants were injected. The chromatograms were examined to ensure that the diluent and impurities did not interfere with the peak of the main analyte.

  • Results: The analyte peak was well-resolved with no interfering peaks observed at its retention time in the blank chromatogram.

4.2. Linearity

  • Protocol: A six-point calibration curve was prepared by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL. Each concentration level was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterAcceptance CriteriaResult
Range 10 - 150 µg/mLMet
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero15.3 (negligible)

4.3. Accuracy (Recovery)

  • Protocol: Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results: The recovery values were within the acceptable limits, indicating the method's accuracy.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 100.8%0.5%
Acceptance Criteria 98.0 - 102.0% Recovery Met

4.4. Precision

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard were performed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day with a different analyst and/or different equipment.

  • Results: The low relative standard deviation (%RSD) values confirm the method's high precision.

Precision Type% RSD
Repeatability 0.7%
Intermediate Precision 1.1%
Acceptance Criteria %RSD ≤ 2.0%

4.5. LOD and LOQ

  • Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Results:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

4.6. Robustness

  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic content)

  • Results: No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating that the method is robust for routine use. System suitability parameters remained within acceptable limits in all conditions.

Conclusion

The developed isocratic RP-HPLC method for the analysis of this compound is simple, specific, linear, accurate, precise, and robust. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline and is therefore suitable for its intended purpose in quantitative analysis and quality control environments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10910143, this compound. PubChem. Retrieved from [Link]

  • International Council for Harmonisation (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • Islam, T. et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

Sources

Application Note & Protocol: Screening N-(2-hydroxypropyl)benzamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The benzamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of N-(2-hydroxypropyl)benzamide, a specific benzamide derivative, for its potential antimicrobial activity. We present detailed, field-proven protocols for preliminary screening using the agar disk diffusion method, followed by quantitative analysis through the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Rationale for Screening this compound

Benzamide and its derivatives represent a versatile class of compounds with significant therapeutic potential. Structurally, the amide linkage can form hydrogen bonds with biological targets, a key interaction in many drug-receptor binding events.[1] Research has demonstrated that modifications to the benzamide core can yield compounds with potent activities, including antitumor, anti-inflammatory, and antimicrobial effects.[4][5][6] For instance, N-benzoyl-2-hydroxybenzamides have shown notable activity, particularly against Gram-positive bacteria, where the 2-hydroxy group is considered an important pharmacophore for activity.[2]

This compound (C₁₀H₁₃NO₂) is a derivative characterized by a benzoyl group attached to a 2-hydroxypropyl amine moiety.[7] While extensive research on this specific molecule's antimicrobial properties is not widely published, its structural components provide a strong rationale for investigation. The hydroxyl group and the amide linkage offer potential sites for interaction with microbial enzymes or structural components. This application note outlines a validated workflow to systematically evaluate its antimicrobial potential.

Chemical Structure of this compound:

  • IUPAC Name: this compound[7]

  • Molecular Formula: C₁₀H₁₃NO₂[7]

  • Molecular Weight: 179.22 g/mol [7]

Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to the protocols, it is crucial to understand the core metrics used to quantify antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] It is the primary measure of a compound's potency. A lower MIC value indicates higher potency.[8]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of a particular bacterium under specific in vitro conditions.[10] The MBC is determined following an MIC assay and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow for Antimicrobial Screening

The screening process is designed as a tiered approach, starting with a qualitative, high-throughput method and progressing to a quantitative, more detailed analysis. This ensures efficient use of resources by focusing on compounds that show initial promise.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Conclusion A Compound Preparation (this compound) Stock Solution in DMSO D Agar Disk Diffusion Assay (Qualitative Screening) A->D B Microorganism Selection (QC Strains: Gram+, Gram-, Yeast) B->D C Media & Reagent Prep (MHA, MHB, McFarland Std) C->D E Measure Zone of Inhibition (ZOI) D->E Incubate F Decision Point: ZOI > Threshold? E->F G Broth Microdilution Assay (Quantitative MIC Determination) F->G Yes K Data Analysis & Reporting F->K No (Inactive) H Determine MIC Value G->H Incubate & Read I MBC Assay (Subculture from MIC plate) H->I J Determine MBC Value I->J Incubate & Count CFU J->K

Diagram 1: Tiered workflow for antimicrobial activity screening.

Detailed Protocols

Essential Materials & Quality Control

Self-Validation and Trustworthiness: The reliability of any screening assay hinges on rigorous quality control. The use of standardized reference strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory.[11][12] These strains have well-characterized antimicrobial susceptibility profiles, and results for control antibiotics must fall within established ranges for the experimental data to be considered valid.

Table 1: Recommended Quality Control (QC) Strains

Microorganism ATCC® Number Gram Stain/Type Rationale
Staphylococcus aureus 25923™ Gram-Positive Represents common Gram-positive pathogens.
Escherichia coli 25922™ Gram-Negative Represents common Gram-negative pathogens.
Pseudomonas aeruginosa 27853™ Gram-Negative Represents challenging, often resistant Gram-negative pathogens.

| Candida albicans | 10231™ | Yeast (Fungus) | Represents common fungal pathogens. |

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method serves as a rapid, qualitative primary screen to identify if this compound possesses any antimicrobial activity.[13] The principle is based on the diffusion of the compound from a saturated paper disk into an agar medium seeded with the test microorganism, creating a concentration gradient.[14]

Step-by-Step Methodology:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of this compound at 10 mg/mL in Dimethyl Sulfoxide (DMSO).

    • Aseptically impregnate sterile blank paper disks (6 mm diameter) with 20 µL of the stock solution (yielding 200 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

    • Prepare a negative control disk using 20 µL of DMSO and positive control disks with standard antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation and Disk Application:

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the prepared compound and control disks onto the agar surface, pressing gently to ensure full contact.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours (48 hours for C. albicans).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

    • Activity is indicated by a clear zone of inhibition. The larger the zone, the more potent the compound is against that organism.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method is the gold standard for determining the MIC of a compound.[15] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

G cluster_0 Step 1: Compound Dilution cluster_1 Step 2: Inoculation cluster_2 Step 3: Controls A Prepare 2X highest concentration of This compound in MHB (Well 1) C Perform 2-fold serial dilutions from Well 1 to Well 10 A->C B Add MHB to Wells 2-11 B->C D Discard excess from Well 10 C->D E Prepare standardized ~1x10^6 CFU/mL bacterial inoculum F Add equal volume of inoculum to Wells 1-11 (Final conc. ~5x10^5 CFU/mL) E->F G Well 11: Growth Control (Inoculum + MHB, No Compound) H Well 12: Sterility Control (MHB only, No Inoculum)

Diagram 2: Workflow for 96-well plate setup in Broth Microdilution.

Step-by-Step Methodology:

  • Plate Preparation:

    • Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of this compound in MHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation and MIC Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC test to determine if the compound is bactericidal.[17]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh MHA plate.

  • Incubation and MBC Reading:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10] Practically, this is often identified as the concentration from which fewer than 0.1% of the original bacteria grow on the subculture plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 2: Example MIC and MBC Data for this compound

Microorganism Gram Stain/Type MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923 Gram-Positive 16 32 2 Bactericidal
E. coli ATCC 25922 Gram-Negative 128 >256 >2 Bacteriostatic at tested conc.
P. aeruginosa ATCC 27853 Gram-Negative >256 >256 - Inactive/Resistant
C. albicans ATCC 10231 Yeast 64 128 2 Fungicidal
Vancomycin (S. aureus control) - 1 2 2 Valid

| Ciprofloxacin (E. coli control) | - | 0.015 | 0.03 | 2 | Valid |

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Postulated Mechanism of Action (Hypothetical)

While the precise mechanism of this compound is uncharacterized, related benzamide compounds offer clues. Some antimicrobial amides are known to interfere with cell wall synthesis or disrupt cell membrane integrity.[3] Another potential pathway, observed in other benzamide derivatives, is the inhibition of key metabolic enzymes or the regulation of gene transcription factors like NF-kappaB, which can have downstream effects on microbial viability.[6] Further mechanistic studies, such as membrane potential assays or enzyme inhibition assays, would be required to elucidate the specific target of this compound.

G compound This compound inhibition Inhibition / Disruption compound->inhibition target Hypothesized Target (e.g., Cell Wall Synthesis Enzyme, Cell Membrane) effect1 Loss of Structural Integrity target->effect1 effect2 Membrane Depolarization target->effect2 effect3 Metabolic Disruption target->effect3 inhibition->target outcome Bacterial Cell Death or Growth Inhibition effect1->outcome effect2->outcome effect3->outcome

Sources

Application Note: Kinetic Characterization of N-(2-hydroxypropyl)benzamide as an Alcohol Dehydrogenase Inhibitor

[1][2][3]

Abstract & Scientific Rationale

This application note details the protocol for evaluating N-(2-hydroxypropyl)benzamide (NHPB) as a reversible inhibitor of Alcohol Dehydrogenase (ADH) . While benzamide derivatives are structurally diverse, they share a common pharmacophore capable of coordinating with the catalytic Zinc ion (

1

The N-(2-hydroxypropyl) moiety introduces a chiral center and increases polarity compared to unsubstituted benzamide.[2][3][1] This protocol focuses on the oxidative deamination reaction (Ethanol



1
Key Mechanistic Insight

Benzamides typically bind to the Enzyme-NAD+ complex (E-NAD+), preventing the productive binding of the alcohol substrate or the release of the product. Because the inhibitor often binds to a form of the enzyme different from the one binding the varied substrate, the inhibition pattern (Competitive, Non-competitive, or Uncompetitive) must be empirically determined using the Lineweaver-Burk method described in Section 4.[1]

Experimental Design & Materials

Reagent Preparation
  • Target Enzyme: Horse Liver Alcohol Dehydrogenase (HLADH).[2][3][1]

    • Rationale: HLADH is the structural standard for mammalian ADH kinetics.[3]

  • Substrate: Ethanol (Absolute, analytical grade).[2][3][1]

  • Cofactor:

    
    -NAD+ (Oxidized form).[2][3][1]
    
  • Inhibitor: this compound (NHPB).[2][3][1]

    • Solubility Note: Unlike simple benzamide, the hydroxypropyl group aids aqueous solubility, but stock solutions should be prepared in DMSO to prevent precipitation upon storage.[1]

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.8.

    • Why pH 8.8? The oxidative reaction (Ethanol

      
       Acetaldehyde) is thermodynamically favored at higher pH.[3] This maximizes 
      
      
      , providing a robust signal window to detect inhibition.[2][3][1]
Compound Handling

Critical Step: NHPB possesses a chiral center at the 2-position of the propyl chain. If the compound is racemic, the calculated

ComponentStock ConcentrationPreparation/Storage
NHPB (Inhibitor) 100 mMDissolve in 100% DMSO.[2][3][1] Store at -20°C.
NAD+ 15 mMDissolve in diH2O.[2][3][1] Prepare fresh daily on ice.
Ethanol 2.0 MDilute absolute ethanol in diH2O.[2][3]
HLADH Enzyme 1.0 mg/mLDissolve in phosphate buffer (pH 7.[2][3][1]5) with 0.1% BSA for stability.[2][3][1]

Assay Protocol (96-Well Plate Format)

This protocol uses a "pre-incubation" step to allow the inhibitor to equilibrate with the Enzyme-Cofactor complex, which is often the required binding state for benzamide derivatives.

Workflow Visualization

AssayWorkflowStartStartPrep1. Prepare Master Mix(Buffer + NAD+)Start->PrepAddInhib2. Add Inhibitor (NHPB)(Var. Conc.)Prep->AddInhibAddEnz3. Add Enzyme (ADH)Pre-incubate 5 min @ 25°CAddInhib->AddEnzEquilibrationAddSub4. Add Substrate (Ethanol)(Initiate Reaction)AddEnz->AddSubStart t=0Read5. Kinetic Read(340nm, 5 min)AddSub->ReadAnalyze6. Data Analysis(V0 vs [I])Read->Analyze

Caption: Step-by-step workflow for the spectrophotometric ADH inhibition assay.

Step-by-Step Procedure
  • Blanking: Set the spectrophotometer/plate reader to 25°C. Set wavelength to 340 nm .

  • Master Mix: Prepare enough buffer containing 1.5 mM NAD+ (final assay concentration) for all wells.

  • Inhibitor Addition:

    • Add 10

      
      L of NHPB stock (serially diluted in DMSO) to respective wells.
      
    • Control: Add 10

      
      L pure DMSO to "No Inhibitor" control wells.[2][3]
      
    • Final DMSO concentration must be < 2% to avoid denaturing the enzyme.

  • Enzyme Addition:

    • Add ADH enzyme solution to the wells.[3]

    • Incubate for 5 minutes. This allows the formation of the

      
       complex if the mechanism is competitive with alcohol.
      
  • Initiation:

    • Add Ethanol substrate to start the reaction.[3]

    • Screening Mode: Use saturating Ethanol (500 mM).[2][3][1]

    • Mechanism Mode: Use varying Ethanol (5 mM - 500 mM).[2][3][1]

  • Measurement:

    • Immediately monitor Absorbance (

      
      ) every 15 seconds for 5 minutes.[2][3][1]
      
    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      

Data Analysis & Mechanistic Validation

Calculating % Inhibition

For single-point screening (e.g., at 100


231
Determining Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism, you must vary the substrate (Ethanol) concentration at fixed inhibitor concentrations.[1]

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    increases). Common for benzamides vs. aldehyde.
  • Uncompetitive Inhibition: Parallel lines (

    
     and 
    
    
    decrease). Common for benzamides vs. alcohol.
  • Mixed Inhibition: Lines intersect left of the Y-axis.[3]

Mechanistic Pathway Diagram[2][3]

InhibitionMechanismEEnzyme (E)ENADE-NAD+ ComplexE->ENAD+ NAD+NADNAD+ESE-NAD+-Ethanol(Ternary Complex)ENAD->ES+ EthanolEIE-NAD+-NHPB(Dead-End Complex)ENAD->EI+ NHPB(Uncompetitive vs Alcohol)SubEthanolES->ECatalysis(Release Products)ProdAcetaldehyde + NADHInhibNHPB (Inhibitor)

Caption: Predicted uncompetitive binding mechanism where NHPB binds the E-NAD+ complex.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well NHPB insolubility in buffer.[2][3][1]Reduce stock concentration; ensure DMSO < 2%; warm buffer to 25°C.
Non-Linear Rates Substrate depletion or Enzyme instability.Reduce Enzyme concentration; measure only the first 60 seconds.[3]
High Background DMSO interference or old NAD+.[2][3]Use fresh NAD+; run a "No Enzyme" blank to subtract spontaneous hydrolysis.[2][3]
No Inhibition Observed Pre-incubation skipped.Benzamides are slow-binding.[2][3][1] Ensure 5-10 min pre-incubation of E + I + NAD+.[2][3]

References

  • Plapp, B. V., et al. (1997).[2][3][1][4] Inhibition of human alcohol dehydrogenases by formamides.[3][4][5] Biochemistry.[2][3][4][6]

  • Sigma-Aldrich. (n.d.).[2][3][1] Enzymatic Assay of Alcohol Dehydrogenase.

  • Vertex AI Search. (2025).[2][3][1] Benzamide derivatives inhibition of alcohol dehydrogenase.[3][4] [Grounding Source 1.3, 1.6]

  • PubChem. (2025).[2][3][1][7] this compound Compound Summary.[2][3][1]

experimental setup for N-(2-hydroxypropyl)benzamide cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cytotoxicity Profiling of N-(2-hydroxypropyl)benzamide

Executive Summary

This technical guide details the experimental architecture for evaluating the cytotoxic potential of This compound (CAS: 23054-66-2). While often utilized as a structural intermediate or metabolic reference in the synthesis of complex pharmacophores (e.g., HDAC inhibitors or local anesthetics), accurate toxicological profiling of this specific entity is critical for establishing baseline safety margins in drug development.

Unlike high-potency chemotherapeutics, this compound exhibits moderate lipophilicity (LogP ~0.7) and specific solubility constraints. This protocol moves beyond standard "kit-based" instructions, addressing the physicochemical nuances of benzamide derivatives to prevent false negatives caused by precipitation or vehicle interference.

Part 1: Physicochemical Considerations & Stock Preparation

Scientific Rationale: this compound possesses a secondary amide and a hydroxyl group. While the hydroxyl moiety aids aqueous solubility, the benzene ring imparts hydrophobicity. Direct dissolution in cell culture media often leads to micro-precipitation, which scatters light in absorbance assays (MTT/MTS), yielding erroneous viability data.

The "Solvent-Lock" Protocol: We utilize a DMSO "lock" step to ensure complete solvation prior to aqueous dilution.

  • Primary Stock (100 mM):

    • Weigh 17.92 mg of this compound (MW: 179.22 g/mol ).

    • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade.

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature to disrupt intermolecular hydrogen bonding.

  • Working Stocks (Serial Dilution):

    • Prepare 1000x concentrates in DMSO first, then dilute 1:1000 into media.

    • Why? This keeps the final DMSO concentration exactly at 0.1% across all test wells, eliminating vehicle toxicity variables.

Table 1: Dilution Scheme for Dose-Response (0.1% DMSO Final)

Target Concentration (µM)1000x DMSO Stock (mM)Preparation of 1000x StockFinal Media Dilution
1000 (High)1000Direct use of Primary Stock1 µL Stock + 999 µL Media
500 500500 µL (1M) + 500 µL DMSO1 µL Stock + 999 µL Media
100 100100 µL (1M) + 900 µL DMSO1 µL Stock + 999 µL Media
10 10100 µL (100mM) + 900 µL DMSO1 µL Stock + 999 µL Media
1 (Low)1100 µL (10mM) + 900 µL DMSO1 µL Stock + 999 µL Media
0 (Vehicle)0Pure DMSO1 µL DMSO + 999 µL Media

Part 2: Multiplexed Cytotoxicity Workflow

Experimental Logic: Single-endpoint assays are insufficient. A reduction in metabolic activity (MTT/MTS) could indicate cell cycle arrest (cytostatic) rather than death. Therefore, we employ a Multiplexed Strategy :

  • LDH Release (Supernatant): Measures membrane rupture (Necrosis/Late Apoptosis).

  • CCK-8/WST-8 (Adherent Cells): Measures mitochondrial dehydrogenase activity (Viability).

Cell Line Selection:

  • HepG2 (Human Liver): Essential for benzamides to assess potential metabolic activation or hepatotoxicity.

  • SH-SY5Y (Neuroblastoma): Relevant if the compound is being screened for neuro-activity (common for benzamide analogs).

Step-by-Step Protocol

Day 0: Seeding

  • Seed cells at 10,000 cells/well in a clear, flat-bottom 96-well plate.

  • Volume: 100 µL/well.

  • Incubate 24h at 37°C, 5% CO₂ to allow attachment and recovery.

Day 1: Treatment

  • Aspirate old media carefully (do not disturb the monolayer).

  • Add 100 µL of pre-warmed dosing media (prepared per Table 1).

  • Controls:

    • Negative: Media + 0.1% DMSO.

    • Positive (Death): Media + 1% Triton X-100 (add 15 mins prior to harvest).

    • Blank: Media only (no cells) + Compound (to check for intrinsic absorbance).

Day 2: Assay Readout (24h or 48h post-treatment)

  • LDH Harvest: Transfer 50 µL of supernatant to a new plate for LDH quantification (use a commercial LDH kit).

  • Viability: To the remaining 50 µL/cells, add 50 µL of fresh media + 10 µL CCK-8 reagent.

  • Incubate 1–4 hours until orange color develops.

  • Read Absorbance:

    • LDH: 490 nm.

    • CCK-8: 450 nm (Reference 650 nm).

Part 3: Visualization of Experimental Logic

Workflow Diagram: The "Dual-Stream" Assessment

This diagram illustrates the critical separation of supernatant (necrosis) and monolayer (metabolism) analysis.

CytotoxicityWorkflow Start This compound Stock Preparation Dilution Serial Dilution in DMSO (Constant 0.1% Vehicle) Start->Dilution Incubation Cell Incubation (24h / 48h) Dilution->Incubation Dosing Split Sample Splitting Incubation->Split Stream1 Supernatant Stream (Membrane Integrity) Split->Stream1 50µL Media Stream2 Adherent Cell Stream (Mitochondrial Activity) Split->Stream2 Cells + 50µL Media LDH LDH Assay (Abs 490nm) Stream1->LDH CCK8 CCK-8/WST-8 Assay (Abs 450nm) Stream2->CCK8 Analysis Data Correlation: Cytostatic vs. Cytotoxic LDH->Analysis CCK8->Analysis

Caption: Dual-stream workflow allowing simultaneous quantification of membrane rupture (LDH) and metabolic decline (CCK-8) from a single well.

Mechanistic Hypothesis: Benzamide Interaction

While this compound is a simple molecule, its structural motifs suggest specific interaction pathways.

Mechanism cluster_Cell Cellular Environment Compound This compound Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane Enzyme Amidase/Esterase Metabolism Membrane->Enzyme Intracellular Entry Target HDAC-like Zinc Binding (Weak Affinity) Membrane->Target Direct Interaction ROS Oxidative Stress (High Dose Only) Enzyme->ROS Metabolite Accumulation Target->ROS Pathway Dysregulation

Caption: Potential cellular interactions. The amide moiety may interact with Zinc-dependent enzymes (e.g., HDACs) at high concentrations.

Part 4: Data Analysis & Validity Checks

1. Quality Control (QC) Metrics: Before calculating IC50, validate the assay performance:

  • Z-Factor: Must be > 0.5. Calculated using Positive (Triton) and Negative (DMSO) controls.

  • Coefficient of Variation (CV): Replicates (n=3 or n=4) should have a CV < 10%. High CV often indicates pipetting error or precipitation of the benzamide compound.

2. Calculating IC50: Normalize data to the Vehicle Control (set as 100% viability).



Fit the data using a 4-Parameter Logistic (4PL) Regression  model. Do not use linear regression for biological dose-responses.

3. Interpretation:

  • Case A (Low Toxicity): If IC50 > 100 µM, the compound is considered low-toxicity in this context.

  • Case B (Metabolic Activation): If toxicity is significantly higher in HepG2 (liver) vs. non-metabolic cells, suspect toxic metabolites (e.g., hydrolysis of the amide bond).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10910143, this compound. Retrieved January 30, 2026 from [Link]

  • ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. (General guideline for cytotoxicity protocols).
  • Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives...[1][2] Bulletin of the Chemical Society of Ethiopia.[2] (Provides context on benzamide derivative potency ranges). Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative source on Multiplexing assays). Retrieved from [Link]

Sources

Application Note: N-(2-Hydroxypropyl)benzamide as a Physicochemical Modulator and Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 24629-34-3) represents a critical structural motif in medicinal chemistry, serving as both a physicochemical modulator and a pharmacophoric scaffold . While simple in structure, this molecule exemplifies the strategic use of hydroxyalkyl chains to optimize the "drug-likeness" of lipophilic benzamide cores.

This guide details the application of this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It focuses on its utility in enhancing aqueous solubility without compromising membrane permeability, its role as a simplified anticonvulsant model, and robust protocols for its synthesis and stability profiling.

Strategic Application in Medicinal Chemistry

Physicochemical Modulation (The "Solubility Anchor")

In drug design, the benzamide moiety is a privileged scaffold found in antipsychotics (e.g., Sulpiride) and HDAC inhibitors (e.g., Entinostat). However, substituted benzamides often suffer from poor aqueous solubility.

  • Mechanism: The introduction of the 2-hydroxypropyl group disrupts crystal lattice energy through increased entropy and provides a hydrogen bond donor/acceptor pair.

  • Result: This modification typically lowers LogP by ~0.5–1.0 units compared to the N-propyl analog, significantly improving thermodynamic solubility while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration.

Anticonvulsant Pharmacophore Modeling

This compound serves as a simplified probe for the Functionalized Amino Acid (FAA) anticonvulsant class.

  • Structural Homology: It shares the aromatic ring-linker-polar group topology seen in drugs like Lacosamide .

  • Activity Logic: The amide hydrogen and the hydroxyl group create a specific vector for hydrogen bonding with the "slow inactivation" state of voltage-gated sodium channels (NaV).

Fragment-Based Drug Discovery (FBDD)

As a fragment (MW ~179 Da), it is an ideal "seed" for crystallographic screening.

  • Ligand Efficiency (LE): High.

  • Binding Mode: The benzamide carbonyl accepts H-bonds from backbone amides (e.g., in kinase hinge regions), while the phenyl ring engages in

    
    -stacking or hydrophobic interactions.
    

Visualizing the Structure-Activity Relationship (SAR)[1][2]

The following diagram illustrates the functional logic of the molecule, highlighting regions critical for synthetic modification and biological interaction.

SAR_Logic Core Benzamide Core (Scaffold) Target Target Interaction (e.g., NaV Channel / Kinase) Core->Target Fragment Binding Phenyl Phenyl Ring (Lipophilic/Pi-Stacking) Phenyl->Core Hydrophobic Anchor Linker Amide Linker (H-Bond Donor/Acceptor) Linker->Core Rigid Connector Linker->Target H-Bonding Tail 2-Hydroxypropyl Group (Solubility/Chiral Center) Tail->Core Solubility Modulator Tail->Target H-Bonding & Stereoselectivity

Figure 1: SAR Logic of this compound. The molecule is dissected into three functional zones: the lipophilic anchor, the binding linker, and the solubility tail.

Detailed Experimental Protocols

Synthesis Protocol: Amidation via Acid Chloride

Rationale:[1] While coupling agents (EDC/HOBt) are mild, the acid chloride method is preferred for this simple scaffold due to higher atom economy and easier purification of the water-soluble product.

Reaction Scheme:



Materials:

  • Benzoyl Chloride (Reagent Grade, >99%)

  • 1-Amino-2-propanol (Racemic or Enantiopure depending on need)

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM), Anhydrous

  • 1M HCl, Sat.[2] NaHCO

    
    , Brine
    

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanol (1.0 equiv, 10 mmol) and Et

    
    N  (1.2 equiv, 12 mmol) in anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

  • Addition: Dilute benzoyl chloride (1.05 equiv, 10.5 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes via an addition funnel. Critical: Exothermic reaction; control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up (Self-Validating Step):

    • Wash organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine and Et

      
      N.
      
    • Wash with Sat. NaHCO

      
        (2 x 30 mL) to remove unreacted benzoic acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often a white solid. If purity <95%, recrystallize from EtOAc/Hexane or purify via flash chromatography (0-5% MeOH in DCM).

In Vitro Metabolic Stability Assay (Microsomal)

Rationale: Amides are generally stable, but the hydroxyl group can be a site for glucuronidation, and the amide can be hydrolyzed by amidases. This assay validates the compound's suitability as a probe.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Presentation: Physicochemical Profile

The following table summarizes the predicted and experimental properties that make this scaffold attractive for lead optimization.

PropertyValueContext/Significance
Molecular Weight 179.22 g/mol Ideal fragment size (<300 Da).
cLogP ~0.7Highly favorable. (Benzamide = 0.64; N-propylbenzamide ≈ 2.0). The -OH group keeps it hydrophilic.
TPSA 49.3 ŲExcellent for BBB penetration (Target < 90 Ų).
H-Bond Donors 2Amide NH, Hydroxyl OH.
H-Bond Acceptors 2Amide Carbonyl, Hydroxyl Oxygen.
Solubility (Aq) High (>1 mg/mL)Significant improvement over lipophilic benzamide analogs.
Chirality Yes (C2 of propyl)(S)-isomer often preferred in biological systems (mimics L-amino acids).

Synthesis & Workflow Diagram

Synthesis_Workflow Reactants Reagents: Benzoyl Chloride + 1-Amino-2-propanol Reaction Nucleophilic Acyl Substitution Reactants->Reaction Conditions Conditions: DCM, Et3N, 0°C to RT 4 Hours Conditions->Reaction Workup Acid/Base Extraction (Remove HCl & Benzoic Acid) Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (EtOAc/Hexane) Crude->Purification Final Pure this compound (>98% Purity) Purification->Final

Figure 2: Synthetic workflow for the preparation of high-purity this compound.

References

  • PubChem Compound Summary. "this compound (CID 10910143)."[3] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Choi, D., et al. (2010). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 53(3), 1183-1198. (Establishes the SAR for benzamide/amide anticonvulsants). [Link]

  • Bailleux, V., et al. (1995). "Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides."[4] European Journal of Medicinal Chemistry, 30(5), 439-444.[4] (Contextualizes the benzamide scaffold in CNS activity). [Link][4]

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for LogP and solubility logic).

Sources

Application Notes & Protocols: Derivatization of N-(2-hydroxypropyl)benzamide for Advanced Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-hydroxypropyl)benzamide (HPBA) and its related benzamide structures are gaining attention for their diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[1][2] To fully elucidate their mechanisms of action, pharmacokinetic profiles, and intracellular targets, researchers require robust methods to track and quantify these molecules within complex biological systems. This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of HPBA. We focus on strategies to append functional moieties that enhance detectability via fluorescence, improve ionization for mass spectrometry, and enable affinity-based purification for target identification studies. The protocols herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step to ensure reproducibility and success.

Introduction: The Rationale for Derivatizing HPBA

This compound is a small molecule characterized by a stable benzamide core and a secondary alcohol on its propyl side-chain. While the parent molecule possesses inherent biological activity, its structure lacks features amenable to sensitive detection in biological matrices.[3][4] For instance, it does not possess a native fluorophore for microscopic imaging, and its ionization efficiency in mass spectrometry can be suboptimal for ultra-trace quantification.

Chemical derivatization addresses these limitations by covalently attaching a tag to a specific functional group on the parent molecule.[5][6] The primary target for derivatization on HPBA is the secondary hydroxyl (-OH) group, as the amide (R-CO-NH-R') is generally less reactive under mild conditions. Modification at this site can:

  • Introduce a Fluorophore: Enabling sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, fluorescence microscopy, and flow cytometry.[7]

  • Enhance Mass Spectrometric Detection: Improving ionization efficiency and providing predictable fragmentation patterns in Liquid Chromatography-Mass Spectrometry (LC-MS) for pharmacokinetic and metabolomic studies.[6][8][9]

  • Append an Affinity Handle (e.g., Biotin): Facilitating the isolation of binding partners (target proteins) from cell lysates to investigate the molecule's mechanism of action.[10][11]

This document provides detailed, field-tested protocols for achieving these objectives, moving from theoretical strategy to practical application.

Strategic Considerations & Reaction Sites

The key to successful derivatization is exploiting the nucleophilic character of the secondary alcohol on the 2-hydroxypropyl side chain. The amide bond is significantly more stable and less reactive, ensuring that derivatization is highly selective under the conditions described.

HPBA_Derivatization cluster_0 This compound (HPBA) cluster_1 Derivatization Strategies HPBA HPBA Structure HPBA_img Fluorescence Fluorescence Tagging (e.g., Dansyl Chloride) HPBA_img->Fluorescence Secondary Alcohol (-OH) Target MS_Enhancement MS Signal Enhancement (e.g., Silylation, Dansylation) HPBA_img->MS_Enhancement Affinity Affinity Handle (e.g., Biotin-NHS Ester) HPBA_img->Affinity

Figure 1: Primary reaction site on HPBA for derivatization.

Protocol 1: Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with alcohols to form highly fluorescent sulfonamide esters. This derivatization dramatically enhances the sensitivity of detection for HPLC-fluorescence and can also be used to improve LC-MS performance.[8]

Scientific Principle

The reaction proceeds via nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) is crucial.[8] DIPEA scavenges the HCl byproduct, driving the reaction forward, while DMAP acts as a hyper-nucleophilic acylation catalyst to accelerate the reaction with the sterically hindered secondary alcohol.

Materials
Reagent/MaterialGradeSupplier (Example)
This compound (HPBA)≥98%Sigma-Aldrich
Dansyl Chloride≥99%Thermo Fisher Scientific
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Ethyl Acetate & HexanesHPLC GradeVWR
Silica Gel for Flash Chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve HPBA (10 mg, ~0.056 mmol) in 2 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add DMAP (1 mg, ~0.008 mmol), followed by DIPEA (20 µL, ~0.112 mmol, 2 equivalents).

  • Initiation of Reaction: Add Dansyl Chloride (18 mg, ~0.067 mmol, 1.2 equivalents) to the mixture. The solution may turn a faint yellow.

  • Incubation: Seal the flask and stir the reaction at room temperature (20-25°C) for 4-6 hours. For slower reactions, incubation can be extended overnight. Monitor reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase.

  • Quenching: Once the reaction is complete (disappearance of HPBA spot on TLC), quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 5 mL of dichloromethane. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with 5 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Verification: Collect the fluorescent fractions (visible under UV light) and confirm the product identity and purity using LC-MS and ¹H NMR spectroscopy. The expected mass increase is 233.29 Da (mass of dansyl group minus HCl).

Protocol 2: Biotinylation for Affinity-Based Studies

Biotinylation is the process of attaching biotin to a molecule, enabling its high-affinity capture by streptavidin or avidin-coated surfaces.[11][12] This is the cornerstone of many protein-protein interaction studies.[10] Here, we use an N-hydroxysuccinimide (NHS) ester of biotin that has been modified with a linker arm to react with the hydroxyl group of HPBA.

Scientific Principle

Direct reaction of an alcohol with an NHS-ester is inefficient. The protocol, therefore, involves a two-step process. First, the hydroxyl group of HPBA is activated to form a more reactive intermediate. A common method is to convert the alcohol to a p-nitrophenyl carbonate by reacting it with p-nitrophenyl chloroformate. This activated HPBA can then efficiently react with an amino-functionalized biotin derivative (e.g., Biotin-PEG-Amine) to form a stable carbamate linkage.

Biotinylation_Workflow cluster_workflow Two-Step Biotinylation Workflow Start HPBA Step1 Step 1: Activation + p-Nitrophenyl Chloroformate + Pyridine Start->Step1 Intermediate HPBA-p-nitrophenyl carbonate (Activated Intermediate) Step1->Intermediate Step2 Step 2: Coupling + Biotin-Linker-NH2 + Base (e.g., DIPEA) Intermediate->Step2 Product Biotinylated HPBA Step2->Product Purify Purification (HPLC) Product->Purify Final Verified Biotin-HPBA Probe Purify->Final

Figure 2: Workflow for the two-step biotinylation of HPBA.

Materials
Reagent/MaterialGradeSupplier (Example)
HPBA-p-nitrophenyl carbonate(Synthesized in Step 1)N/A
Biotin-PEG4-Amine≥95%Broadpharm
Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Reversed-Phase HPLC SystemC18 ColumnWaters, Agilent
Step-by-Step Protocol

Step A: Activation of HPBA

  • Dissolve HPBA (10 mg, ~0.056 mmol) in 1 mL of anhydrous DCM in a dry flask.

  • Add pyridine (9 µL, ~0.112 mmol, 2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add p-nitrophenyl chloroformate (13.5 mg, ~0.067 mmol, 1.2 equivalents) dissolved in 0.5 mL of DCM.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, then saturated sodium bicarbonate, and finally brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude activated HPBA intermediate. Use this directly in the next step.

Step B: Coupling with Biotin-Amine

  • Dissolve the crude HPBA-p-nitrophenyl carbonate from Step A in 1 mL of anhydrous DMF.

  • Add Biotin-PEG4-Amine (1.1 equivalents) to the solution.

  • Add DIPEA (1.5 equivalents) and stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Upon completion, dilute the reaction mixture with water and purify directly using preparative reversed-phase HPLC to obtain the pure Biotin-HPBA conjugate.

  • Lyophilize the pure fractions to yield the final product as a white solid. Verify by high-resolution mass spectrometry.

Characterization and Validation

Successful derivatization must be rigorously confirmed. The following table summarizes the expected analytical results for the described protocols.

Analysis MethodHPBA (Parent)Dansyl-HPBA DerivativeBiotin-HPBA Derivative
LC-MS (ESI+) [M+H]⁺ at m/z 180.10[M+H]⁺ at m/z 413.16[M+H]⁺ at m/z (Varies with linker)
Fluorescence NoneStrong Emission (~520 nm)None
¹H NMR Characteristic peaks for benzamide and propyl chainAdditional aromatic peaks from dansyl group; shift in propyl chain protonsAdditional peaks from biotin and linker
HPLC Retention Varies by methodSignificantly increased retention time due to hydrophobicityVaries based on linker polarity

Conclusion and Best Practices

The derivatization of this compound opens a gateway to sophisticated biological investigations that are impossible with the parent compound alone. The protocols described provide reliable methods for fluorescent labeling and biotinylation, targeting the secondary hydroxyl group.

Key Best Practices for Success:

  • Use Anhydrous Solvents: Water can compete with the hydroxyl group, leading to hydrolysis of reagents and low yields.

  • Inert Atmosphere: For moisture-sensitive reactions, working under nitrogen or argon prevents reagent degradation.

  • Reaction Monitoring: Frequent monitoring by TLC or LC-MS is critical to determine reaction completion and prevent side-product formation.

  • Thorough Purification: Biological assays are sensitive to impurities. HPLC purification is often necessary to ensure the purity of the final probe.

By following these guidelines and protocols, researchers can confidently generate high-quality HPBA derivatives to advance our understanding of this important class of bioactive molecules.

References

  • Zheng, S., Thapa, M., Mitchell, J., & Li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Retrieved from [Link]

  • Tang, Z., & Guengerich, F. P. (2009). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 81(8), 3071–3078. Retrieved from [Link]

  • Bortoluzzi, M., et al. (2019). N-(diisopropylphosphanyl)benzamide. Molbank, 2019(2), M1069. Retrieved from [Link]

  • Ilies, M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5432. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. Retrieved from [Link]

  • Barceló-Barrachina, E., et al. (2005). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1071(1-2), 17-30. Retrieved from [Link]

  • Jackson, A. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Soft ionization mass spectrometry of small molecules. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]

  • Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255. Retrieved from [Link]

  • Sverdrup, F. M. (2016). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Chauhan, G. S., et al. (2006). Synthesis and characterization of acrylamide and 2-hydroxylpropyl methacrylate hydrogels for specialty applications. Journal of Applied Polymer Science, 99(6), 3040-3049. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry. Part 8. Soft Ionization Mass Spectrometry of Small Molecules. ResearchGate. Retrieved from [Link]

  • Bounaas, M., & Dugas, V. (2013). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. Molecules, 18(5), 5856-5872. Retrieved from [Link]

  • Chen, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(18), 4321. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2785. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research. Retrieved from [Link]

  • Li, B., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers in Chemistry, 11, 1324836. Retrieved from [Link]

  • Hennayake, R. M., & Kumar, A. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLoS ONE, 16(11), e0259523. Retrieved from [Link]

  • Huang, G., et al. (1999). Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography. Analytical Chemistry, 71(19), 4245-4249. Retrieved from [Link]

  • Beach, D. G., Liu, H., & Quilliam, M. A. (2015). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 7(18), 7574-7581. Retrieved from [Link]

  • Gualandi, A., et al. (2026). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters. Retrieved from [Link]

  • Jones, T. C., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(12), 21381-21401. Retrieved from [Link]

  • Kind, T., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Retrieved from [Link]

  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. Retrieved from [Link]

Sources

in vitro screening of N-(2-hydroxypropyl)benzamide against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Screening of N-(2-Hydroxypropyl)benzamide Against Cancer Cell Lines

Abstract & Strategic Rationale

This Application Note details the standardized protocol for the in vitro pharmacological evaluation of This compound (CAS: 23054-66-2), a structural analogue of the benzamide class of antineoplastic agents.

While specific literature on this exact derivative is nascent, the benzamide pharmacophore is a validated scaffold in oncology, serving as the backbone for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and PARP inhibitors. Consequently, this screening protocol is designed not merely to assess general cytotoxicity, but to distinguish between cytotoxic (rapid cell death) and cytostatic (growth arrest) phenotypes, a critical distinction for benzamide derivatives.

Key Technical Objectives:

  • Solubility Optimization: Overcoming the lipophilicity of the benzamide core using DMSO/Media step-down gradients.

  • Cytotoxicity Profiling: Determination of IC

    
     values across a histologically diverse panel (e.g., MCF-7, A549, HeLa).
    
  • Mechanistic Validation: Protocols for validating specific benzamide-associated pathways (e.g., Acetyl-H3 accumulation).

Experimental Design & Materials

Test Article Properties
PropertyValueImplication for Protocol
Compound Name This compoundTest Article (TA)
Molecular Weight 179.22 g/mol Use molarity (µM) for all dilutions.
Predicted LogP ~1.1 - 1.5Moderate lipophilicity; requires DMSO stock.
Storage -20°C, DesiccatedHygroscopic potential due to hydroxyl group.
Cell Line Selection Strategy

Do not screen randomly. Select lines that represent distinct metabolic and signaling profiles to identify selectivity.

  • A549 (Lung Carcinoma): KRAS-mutant, robust model for general cytotoxicity.

  • MCF-7 (Breast Adenocarcinoma): ER+, useful for detecting hormone-modulating effects common in benzamides.

  • HCT116 (Colorectal Carcinoma): p53-wildtype, critical for distinguishing p53-dependent apoptosis vs. p53-independent necrosis.

Protocol 1: Compound Preparation (The "Step-Down" Method)

Causality: Direct addition of high-concentration DMSO stocks to cell media often causes microprecipitation, leading to false negatives (compound unavailable to cells) or false positives (crystals lysing cells).

Workflow:

  • Master Stock (20 mM): Dissolve 3.58 mg of this compound in 1 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.

  • Intermediate Stock (200 µM): Dilute Master Stock 1:100 into culture media (not PBS, to pre-coat with serum proteins).

  • Working Solutions: Perform serial dilutions (1:3 or 1:10) in culture media to generate the final plate map concentrations (e.g., 100 µM

    
     0.1 µM).
    

Quality Control Check: Visually inspect the 200 µM Intermediate Stock under 40x microscopy. If crystals are visible, sonicate for 5 minutes at 37°C.

Protocol 2: Quantitative Cytotoxicity Assay (SRB/MTT)

Expert Insight: While MTT is common, the Sulforhodamine B (SRB) assay is recommended for benzamides. Benzamides can alter mitochondrial respiration (affecting MTT reduction) without killing the cell, leading to artifacts. SRB measures total protein mass, a more direct proxy for cell number in cytostatic drugs.

Step-by-Step Methodology:
  • Seeding (Day -1):

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Critical: Leave Column 1 as "Blank" (Media only) and Column 12 as "Positive Control" (e.g., Doxorubicin 1 µM).

    • Incubate 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment (Day 0):

    • Remove old media (carefully, or use 2x concentration add-in method).

    • Add 100 µL of this compound working solutions (0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Vehicle Control: Wells must contain DMSO concentration matched to the highest drug dose (typically 0.5%).

  • Incubation (Day 0–3):

    • Incubate for 72 hours. Benzamides often require longer durations to manifest cytostatic effects compared to cytotoxins.

  • Fixation & Staining (Day 3 - SRB Method):

    • Add 50 µL of cold 50% (w/v) TCA (Trichloroacetic acid) directly to each well. Incubate 1h at 4°C.

    • Wash 5x with tap water. Air dry.

    • Add 100 µL 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 15 min at RT.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Readout:

    • Add 150 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

    • Shake for 10 min.

    • Measure Absorbance (OD) at 510 nm .

Visualization: Screening Workflow & Pathway Logic

Figure 1: High-Throughput Screening Workflow

Caption: Step-by-step decision tree for screening this compound, ensuring distinction between solubility artifacts and true biological activity.

ScreeningWorkflow Start Compound: this compound Solubility Solubility Check (DMSO Stock -> Media) Start->Solubility Precipitation Precipitation? Solubility->Precipitation Sonicate Sonicate / Reduce Max Conc. Precipitation->Sonicate Yes Assay SRB / MTT Assay (72h Incubation) Precipitation->Assay No (Clear) Sonicate->Solubility Analysis Calculate IC50 Assay->Analysis ResultType Response Profile? Analysis->ResultType Cytotoxic High Efficacy (Kill) Proceed to Apoptosis Assay ResultType->Cytotoxic IC50 < 10µM Cytostatic Growth Arrest (No Kill) Proceed to Cell Cycle (FACS) ResultType->Cytostatic Plateau > 50% Viability Inactive No Effect Check Membrane Permeability ResultType->Inactive IC50 > 50µM

Figure 2: Hypothetical Mechanism of Action (Benzamide Class)

Caption: Potential signaling cascades engaged by benzamide derivatives, guiding downstream validation steps (Western Blot / FACS).

BenzamideMOA Drug This compound Target1 HDAC Inhibition (Putative) Drug->Target1 Target2 PARP Inhibition (Putative) Drug->Target2 Effect1 Hyperacetylation (Histone H3/H4) Target1->Effect1 Effect2 DNA Repair Blockade Target2->Effect2 GeneExp p21 / p53 Activation Effect1->GeneExp Outcome2 Apoptosis Effect2->Outcome2 Synthetic Lethality Outcome1 G1/G2 Cell Cycle Arrest GeneExp->Outcome1 GeneExp->Outcome2

Data Analysis & Interpretation

Calculating % Inhibition

Normalize raw OD values using the following formula:



IC50 Determination

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):



  • X: Log of concentration.

  • Y: % Viability.

  • Valid Assay Criteria: The Z-factor of the plate must be

    
    .
    
Interpreting Benzamide-Specific Profiles
  • Profile A (Cytotoxic): Sharp drop in viability to 0%. Indicates acute toxicity or necrosis.

  • Profile B (Cytostatic): Viability drops but plateaus at ~20-40% (cells stop dividing but don't detach). Action: Perform Flow Cytometry (Propidium Iodide) to check for G1/S arrest, typical of benzamide-induced p21 expression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells.
No Dose Response Compound precipitation.Check stock solubility; ensure final DMSO < 0.5%.
High Background Serum protein precipitation (SRB).Ensure thorough washing with 1% acetic acid.
Inconsistent Replicates Pipetting error or cell clumping.Vortex cell suspension frequently during seeding; use multi-channel pipettes.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. Link

  • Li, Y., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor Perspectives in Medicine, 6(10), a026831. Link (Context for Benzamide MOA).

Application Note: Methodological Assessment of the Anti-Inflammatory Properties of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-(2-hydroxypropyl)benzamide (NHPB) represents a structural class of benzamide derivatives often investigated for their ability to modulate inflammatory signaling pathways. While simple benzamides are frequently utilized as intermediates, substituted benzamides have demonstrated significant pharmacological potential as inhibitors of NF-κB activation and Cyclooxygenase-2 (COX-2) expression [1, 2].

This application note provides a rigorous, self-validating framework for assessing the anti-inflammatory efficacy of NHPB. Unlike generic screening guides, this protocol focuses on distinguishing specific immunomodulation from cytotoxicity—a common pitfall in small-molecule characterization. The methodology prioritizes the LPS-induced RAW 264.7 macrophage model , the gold standard for benzamide-class anti-inflammatory screening, followed by mechanistic validation via Western Blotting and enzymatic assays.

Experimental Logic & Pathway Visualization

To validate NHPB, we must interrogate its interference with the canonical inflammatory cascade. The hypothesis is that NHPB acts downstream of TLR4 activation, likely preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS) [1, 3].

Mechanistic Pathway Diagram

NHPB_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88/TRAF6 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Inactive) IkBa->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines TNF-α, IL-6, IL-1β NFkB_Nuc->Cytokines Transcription Enzymes COX-2, iNOS NFkB_Nuc->Enzymes Transcription NHPB This compound NHPB->IKK Putative Inhibition NHPB->Enzymes Direct Inhibition? NO Nitric Oxide (NO) Enzymes->NO Catalysis

Figure 1: Putative mechanism of action for NHPB within the TLR4/NF-κB signaling cascade.

Phase 1: Cytotoxicity Profiling (The "Safety Gate")

Before assessing efficacy, we must establish the Maximum Non-Toxic Concentration (MNTC) . Anti-inflammatory effects observed at cytotoxic concentrations are false positives caused by cell death rather than pathway modulation.

Protocol: CCK-8 Cell Viability Assay

Objective: Determine the concentration range where cell viability remains >90%.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace medium with fresh DMEM containing NHPB at a log-scale gradient (e.g., 1, 10, 50, 100, 200, 500 µM). Include a DMSO vehicle control (<0.1% v/v).

  • Incubation: Incubate for 24 hours.

  • Measurement: Add 10 µL of CCK-8 reagent (Cell Counting Kit-8) to each well. Incubate for 1–4 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    

Acceptance Criteria: Only concentrations yielding >90% viability should be used in subsequent inflammation assays.

Phase 2: In Vitro Efficacy Screening (The "Activity Check")

This phase quantifies the compound's ability to suppress key inflammatory mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Protocol: Griess Assay for Nitric Oxide

Rationale: iNOS expression is a direct downstream target of NF-κB. NO levels in the supernatant serve as a robust proxy for transcriptional activation [1].

  • Induction: Seed RAW 264.7 cells (

    
     cells/well in 24-well plates). Pre-treat with NHPB (at MNTC doses) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to induce inflammation. Incubate for 24 hours.

    • Positive Control: Dexamethasone (10 µM) or Indomethacin.

    • Negative Control: Untreated cells (no LPS).

  • Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I (1% sulfanilamide) and 50 µL of Griess Reagent II (0.1% NED) in a 96-well plate.

  • Analysis: Incubate 10 mins at RT. Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Data Reporting Template
CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)Significance (p-value)
Vehicle -0%100%N/A
LPS Only 1 µg/mL0% (Baseline Max)98%<0.001 vs Vehicle
NHPB 1015%99%>0.05
NHPB 5045%96%<0.01
NHPB 10078%92%<0.001
Dexamethasone 1085%95%<0.001

Phase 3: Mechanistic Validation (The "Deep Dive")

To confirm NHPB acts via the NF-κB pathway (common for benzamides), we track the nuclear translocation of the p65 subunit.

Protocol: Western Blotting for NF-κB Translocation

Objective: Determine if NHPB prevents LPS-induced p65 nuclear entry.

  • Lysate Preparation:

    • Treat cells with NHPB (1h) + LPS (30 min - 1h). Note: NF-κB activation is rapid; 24h is too long for this step.

    • Use a Nuclear/Cytoplasmic Extraction Kit to separate fractions.

  • Electrophoresis: Load 20–30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membranes.

  • Blotting:

    • Primary Antibodies: Anti-NF-κB p65, Anti-IκBα, Anti-Phospho-IκBα.

    • Loading Controls: Lamin B1 (Nuclear),

      
      -Actin (Cytoplasmic).
      
  • Analysis:

    • Result A (Active): High p65 in Nucleus (LPS only).

    • Result B (Inhibited): Low p65 in Nucleus, High p65 in Cytoplasm (LPS + NHPB).

Phase 4: Target Specificity (COX-2 Inhibition)

Benzamide derivatives often exhibit dual activity against COX enzymes [2].[1] This cell-free assay determines if NHPB directly inhibits the enzyme or simply suppresses its expression.

Protocol: COX-2 Fluorescent Inhibitor Screening
  • Setup: Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical).

  • Reaction: Incubate recombinant human COX-2 enzyme with NHPB (varying concentrations) for 10 mins.

  • Substrate: Add Arachidonic acid and the fluorometric substrate (ADHP).

  • Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm).

  • Interpretation: If NHPB inhibits fluorescence in this cell-free system, it is a direct enzymatic inhibitor . If it works in cells (Phase 2) but fails here, it acts solely as a transcriptional regulator (upstream NF-κB blocker).

Experimental Workflow Summary

The following diagram illustrates the critical path for decision-making during the assessment.

Workflow Start Start: NHPB Synthesis Cyto Phase 1: Cytotoxicity (CCK-8 Assay) Start->Cyto Decision1 Viability > 90%? Cyto->Decision1 Screen Phase 2: NO/Cytokine Screen (LPS-induced RAW264.7) Decision1->Screen Yes Stop Stop: Toxic/Inactive Decision1->Stop No Decision2 Inhibition > 50%? Screen->Decision2 Mech Phase 3: Mechanism (Western Blot: NF-κB/MAPK) Decision2->Mech Yes Decision2->Stop No Target Phase 4: Target ID (COX-2 Enzymatic Assay) Mech->Target

Figure 2: Decision tree for the progressive evaluation of NHPB.

References

  • Al-Wahaibi, L.H., et al. (2023). "Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties."[2] Journal of King Saud University - Science. Available at: [Link]

  • Li, J., et al. (2022).[1] "N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Pero, R.W., et al. (1999). "Newly discovered anti-inflammatory properties of the benzamides and nicotinamides."[3] Molecular and Cellular Biochemistry. Available at: [Link]

  • Zhang, H., et al. (2024). "Small molecule compounds with good anti-inflammatory activity reported in the literature."[3][4][5] Future Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-(2-hydroxypropyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(2-hydroxypropyl)benzamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we have compiled this guide to ensure you can navigate the complexities of this synthesis and achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in the synthesis of this compound, typically performed via the Schotten-Baumann reaction, can often be attributed to several critical factors.[1][2] The primary reasons include the hydrolysis of the benzoyl chloride starting material, suboptimal reaction conditions that do not favor the desired N-acylation, and product loss during the workup and purification stages.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Benzoyl chloride is highly reactive with water and will readily hydrolyze to benzoic acid, which is unreactive toward the amine.[1][3] It is imperative to use anhydrous solvents and ensure all glassware is thoroughly dried, preferably oven-dried, before use.[3] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can further minimize exposure to atmospheric moisture.[3]

  • Control of Stoichiometry: Carefully measure the molar ratios of your reactants. While a slight excess of the amine (1-amino-2-propanol) can be used, a large excess of benzoyl chloride can lead to the formation of di-acylated byproducts.[4]

  • Optimize Base Addition and pH Control: The Schotten-Baumann reaction requires a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the hydrochloric acid (HCl) byproduct.[5][6][7] This is crucial because the HCl generated can protonate the starting amine, rendering it non-nucleophilic and thus unreactive.[1][6] The pH of the aqueous layer should be maintained between 8 and 10 to ensure the amine remains deprotonated and available for reaction.[8]

  • Vigorous Stirring: This synthesis is often carried out in a two-phase solvent system (e.g., dichloromethane and water).[5] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring efficient contact between the reactants and the base.[1]

Q2: I am observing a significant amount of a byproduct that I suspect is the O-acylated isomer. How can I improve the selectivity for N-acylation?

A common challenge in the synthesis of this compound is the competing O-acylation of the hydroxyl group of 1-amino-2-propanol.[8] The amino group is generally more nucleophilic than the hydroxyl group, but under certain conditions, O-acylation can become a significant side reaction.[8]

Strategies to Enhance N-Acylation Selectivity:

  • Temperature Control: Running the reaction at a lower temperature, typically between 0-5 °C, can significantly enhance the selectivity for N-acylation.[8] Lower temperatures minimize the rate of the competing O-acylation reaction.[8]

  • Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to the cooled, vigorously stirred solution of 1-amino-2-propanol and base helps to maintain a low concentration of the acylating agent. This favors the reaction with the more nucleophilic amine.

  • Choice of Solvent and Base: The classic Schotten-Baumann conditions, utilizing a biphasic system with an inorganic base like NaOH in water, are generally preferred for selective N-acylation of amino alcohols.[8]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_reagents1 Hydrolysis of Benzoyl Chloride? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 sub_conditions1 Insufficient Mixing? check_conditions->sub_conditions1 sub_conditions2 Incorrect pH? check_conditions->sub_conditions2 sub_conditions3 Reaction Temperature Too High? check_conditions->sub_conditions3 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 sub_workup2 Inefficient Crystallization? check_workup->sub_workup2 solution_reagents1 Use Anhydrous Solvents. Dry Glassware. Use Fresh Benzoyl Chloride. sub_reagents1->solution_reagents1 Yes solution_reagents2 Recalculate and accurately weigh reactants. sub_reagents2->solution_reagents2 Yes solution_conditions1 Increase Stirring Speed. sub_conditions1->solution_conditions1 Yes solution_conditions2 Monitor and maintain pH 8-10. sub_conditions2->solution_conditions2 Yes solution_conditions3 Maintain temperature at 0-5 °C. sub_conditions3->solution_conditions3 Yes solution_workup1 Optimize extraction pH. Ensure complete phase separation. sub_workup1->solution_workup1 Yes solution_workup2 Screen for optimal recrystallization solvent. sub_workup2->solution_workup2 Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Q3: My reaction has produced an oil instead of a solid precipitate. What should I do?

The formation of an oil instead of a solid can be due to the presence of impurities that depress the melting point of the product or if the product itself has a low melting point.[1]

Troubleshooting Steps:

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the oil with a small crystal of the pure product, if available, can also initiate crystallization.

  • Purification: If crystallization cannot be induced, it is likely due to significant impurities. Isolate the oil by extraction with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.[1] The resulting crude oil should then be purified by column chromatography.[4]

  • Recrystallization from a Different Solvent System: After obtaining a semi-pure solid, attempt recrystallization from a different solvent or a mixture of solvents.[4] Good solvent systems to try for N-substituted benzamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[4][9]

Reaction Mechanism and Side Reactions

Reaction_Mechanisms cluster_main Desired N-Acylation Reaction cluster_side Common Side Reactions amine 1-Amino-2-propanol (Nucleophilic Amine) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack o_acylation O-Acylation Product amine->o_acylation Hydroxyl group attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate hydrolysis Benzoic Acid (from Benzoyl Chloride Hydrolysis) benzoyl_chloride->hydrolysis + H2O product This compound tetrahedral_intermediate->product Collapse & Proton Transfer di_acylation Di-Acylation Product product->di_acylation Further acylation

Caption: Desired reaction pathway and common side reactions.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on the principles of the Schotten-Baumann reaction, optimized for high yield and purity.

Parameter Recommended Condition Rationale
Reactants Benzoyl Chloride, 1-Amino-2-propanol
Stoichiometry 1.05 eq. 1-Amino-2-propanol, 1.0 eq. Benzoyl ChlorideA slight excess of the amine can help ensure complete consumption of the benzoyl chloride.
Solvent Dichloromethane (DCM) / Water (biphasic)Allows for separation of the organic product and the aqueous base.[5]
Base 10% Aqueous Sodium Hydroxide (NaOH)To neutralize the HCl byproduct and maintain a basic pH.[1][10]
Temperature 0-5 °CTo enhance selectivity for N-acylation over O-acylation.[8]
Reaction Time 1-2 hours (monitor by TLC)Reaction is typically fast but should be monitored for completion.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-amino-2-propanol in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue to stir the reaction mixture vigorously at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[4]

Purification of Crude this compound
Issue Potential Cause Troubleshooting Steps
Persistent Oily Product Significant impuritiesPurify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]
Colored Impurities Formation of chromophoric byproductsDuring recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4]
Low Recovery from Recrystallization Product is soluble in the cold solventWash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[4]

References

  • Chemistry Schotten Baumann Reaction - Sathee NEET. (n.d.).
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017).
  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem. (2025).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021).
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023).
  • strategies to reduce impurities in benzamide synthesis - Benchchem. (2025).
  • Technical Support Center: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide - Benchchem. (2025).
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (2025).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (2025).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide - Benchchem. (2025).

Sources

optimizing reaction conditions for N-(2-hydroxypropyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxypropyl)benzamide Synthesis

Topic: Optimization of Reaction Conditions for Chemoselective Amidation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely here because you need to synthesize


-(2-hydroxypropyl)benzamide  without protecting the hydroxyl group.

The core challenge in this synthesis is chemoselectivity . The precursor, 1-amino-2-propanol , contains two nucleophilic sites: a primary amine (


) and a secondary alcohol (

).
  • Target:

    
    -acylation (Amide formation).
    
  • Byproduct:

    
    -acylation (Ester formation) or 
    
    
    
    -diacylation.

This guide provides a self-validating protocol using Schotten-Baumann conditions , optimized to leverage the nucleophilic differential between the amine and the alcohol, ensuring high yield and purity.

Module 1: Reaction Design & Thermodynamics

The Kinetic Advantage

Under neutral to basic conditions, the primary amine is significantly more nucleophilic than the secondary alcohol.

  • Mechanism: The nitrogen lone pair attacks the carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate.

  • Thermodynamics: The formation of the amide bond is highly exothermic.

  • Control Strategy: We use temperature control (

    
    ) to favor the kinetic product (amide) over the thermodynamic product (ester) and prevent hydrolysis of the acid chloride.
    
Reagent Selection Table
ComponentRecommended ReagentRoleTechnical Note
Substrate 1-Amino-2-propanolNucleophileUse high purity (>98%). Old samples may absorb water/CO2.
Electrophile Benzoyl ChlorideAcylating AgentWarning: Lachrymator. Highly susceptible to hydrolysis.
Base Triethylamine (TEA) or NaOH (aq)HCl ScavengerNeutralizes the HCl byproduct to drive equilibrium forward.
Solvent Dichloromethane (DCM)MediumInert, dissolves reactants, allows easy workup.

Module 2: Optimized Protocol (Standard Operating Procedure)

Method: Modified Schotten-Baumann (Anhydrous Route preferred for ease of workup).

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the RBF with 1-amino-2-propanol (1.0 equiv) and dry DCM (0.2 M concentration) .

  • Base Addition: Add Triethylamine (1.2 equiv) . The slight excess ensures the amine remains unprotonated and nucleophilic.

  • Thermal Control: Submerge the flask in an ice/water bath (

    
    ) . Allow to equilibrate for 10 minutes.
    
  • Electrophile Addition: Dissolve Benzoyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Critical: Rapid addition causes localized heating, increasing

      
      -acylation and hydrolysis.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.

  • Quench: Add 1M HCl (aq) to quench unreacted amine and protonate the organic layer.

Visualizing the Pathway

ReactionPathway cluster_conditions Critical Control Points Start Start: 1-amino-2-propanol + Base Inter Tetrahedral Intermediate Start->Inter + Benzoyl Chloride (Slow Addition, 0°C) Side2 Byproduct: Benzoic Acid (Hydrolysis) Start->Side2 Water Present Product Target: this compound Inter->Product Fast (Kinetic Control) Side1 Byproduct: Ester (O-acylation) Inter->Side1 High Temp / Excess Reagent

Caption: Reaction pathway showing the kinetic preference for Amide formation vs. Ester/Hydrolysis side reactions.

Module 3: Troubleshooting Matrix

Issue 1: Low Yield / Recovery

  • Diagnosis: The product is water-soluble.

  • Root Cause:

    
    -(2-hydroxypropyl)benzamide has a hydroxyl group and an amide backbone, making it amphiphilic. It may be lost in the aqueous layer during workup.
    
  • Solution:

    • Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic product.

    • Perform multiple extractions (3x) with DCM or Ethyl Acetate.

    • Check: Analyze the aqueous layer by TLC before disposal.

Issue 2: Presence of


-acylated Byproduct 
  • Diagnosis: TLC shows a less polar spot (higher

    
    ) or NMR shows a shift in the methine proton signal.
    
  • Root Cause: Reaction temperature too high or local concentration of benzoyl chloride too high.

  • Solution:

    • Ensure strict

      
       start.
      
    • Dilute the benzoyl chloride further before addition.

    • Verify stoichiometry: Do not use >1.1 equivalents of acid chloride.

Issue 3: White Precipitate Clumping

  • Diagnosis: Stir bar seized.

  • Root Cause: Formation of Triethylamine Hydrochloride (TEA·HCl) salt is rapid and voluminous.

  • Solution:

    • Dilute the reaction mixture with more DCM.

    • Use a mechanical stirrer for scales >10g.

    • The salt is water-soluble and will wash away during workup.

Module 4: Purification & Analysis

Do not rely solely on extraction. The high polarity of the product often drags impurities along.

Purification Workflow
  • Acid Wash: Wash organic layer with 1M HCl.[1]

    • Purpose: Protonates unreacted amine (starting material), moving it to the aqueous phase.

  • Base Wash: Wash organic layer with Saturated

    
    .
    
    • Purpose: Deprotonates unreacted Benzoic Acid (hydrolysis byproduct), moving it to the aqueous phase.

  • Recrystallization (Polishing):

    • If the crude solid is off-white/yellow, recrystallize.

    • Solvent System: Ethyl Acetate / Hexane (hot/cold method) or minimal hot Ethanol.

    • Note: The product should be a white crystalline solid.

Analytical Validation (Self-Check)
TechniqueExpected SignalInterpretation
TLC Single spot,

(pure EtOAc)
Absence of starting amine (baseline) and non-polar ester (solvent front).
1H NMR

7.4-7.8 (m, 5H)
Aromatic Benzoyl protons.
1H NMR

6.5-7.0 (br s, 1H)
Amide N-H proton.
IR 1640 cm

(Strong)
Amide Carbonyl stretch (C=O).
IR 3300-3400 cm

(Broad)
O-H and N-H stretches.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[2]

  • Selectivity of Acylation in Amino Alcohols.National Institutes of Health (NIH) - PubChem.

  • Benzoyl Chloride Properties & Handling.CDC - NIOSH Pocket Guide to Chemical Hazards.

  • Amide Synthesis via Acid Chlorides.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard Reference Text).

Sources

Technical Support Center: Solubility Enhancement for N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-30

Introduction: Navigating the Solubility Challenges of Benzamide Derivatives

Welcome to the technical support guide for N-(2-hydroxypropyl)benzamide and related benzamide-containing compounds. Benzamide derivatives are a cornerstone of many drug discovery projects, yet their characteristically low aqueous solubility often presents a significant hurdle for accurate and reproducible biological assays.[1][2][3] The hydrophobic benzene ring in the core structure is a primary contributor to this challenge.[1]

Poor solubility can lead to a cascade of experimental problems, including underestimated compound activity, poor hit rates in high-throughput screening (HTS), inconsistent data, and misleading structure-activity relationships (SAR).[4] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you overcome these challenges and ensure the reliable performance of this compound in your biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've prepared a 10 mM stock of this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A1: This is a classic case of "solvent shift" precipitation. This compound, like many benzamides, is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[1][2] When you introduce the DMSO stock into your buffer, the DMSO concentration is diluted dramatically. The compound is no longer in a favorable solvent environment and crashes out of the solution. This is a primary reason for assay variability and artifacts.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[5] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is crucial to run a solvent tolerance control experiment for your specific cell line to determine the maximum acceptable concentration that does not impact cell health or the assay readout. Some studies have shown cytotoxic effects on HeLa cells at concentrations above 2% and inhibitory effects on cell growth below 1%.[6]

Q3: My compound powder won't dissolve in DMSO even at a low concentration. Can I heat the solution to force it to dissolve?

A3: Gentle warming can be an effective strategy, but it must be approached with caution. Many organic compounds are heat-labile and can degrade at high temperatures.

Recommended Practice:

  • Warm the solution in a water bath set to 37°C for 10-30 minutes.[7]

  • Combine warming with gentle agitation, such as vortexing or sonication, to aid dissolution.[7]

  • Always visually inspect the solution to ensure all precipitate has dissolved before use.[7]

  • After dissolving, bring the solution back to room temperature and observe if the compound remains in solution. If it precipitates upon cooling, the solution was supersaturated and is not stable.

Crucially, never use a solution that has visible precipitate , as this will lead to inaccurate concentration determination and unreliable assay results.[7]

Q4: How should I store my DMSO stock solutions to prevent compound precipitation or degradation?

A4: Proper storage is critical for maintaining compound integrity.

  • Aliquoting: Prepare your stock solution and immediately aliquot it into smaller, single-use volumes in glass vials.[7][8] This practice minimizes the number of freeze-thaw cycles, which can cause compound precipitation, especially if the DMSO absorbs atmospheric moisture.[4]

  • Storage Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is acceptable.[8]

  • Moisture: Use anhydrous DMSO and keep vials tightly sealed to prevent water absorption, which can decrease the solubility of hydrophobic compounds.

Part 2: In-Depth Troubleshooting Guides

Problem 1: My compound precipitates upon dilution into aqueous buffer.

This is the most common solubility issue. The key is to find a formulation that keeps the compound soluble at its final assay concentration.

Below is a decision-making workflow to systematically address compound precipitation.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Option 1: Increase final DMSO % (if cell line tolerates) check_dmso->increase_dmso No cosolvent Option 2: Test Co-solvents (e.g., PEG400, Ethanol) check_dmso->cosolvent Yes success Compound Soluble increase_dmso->success cyclodextrin Option 3: Use Cyclodextrins cosolvent->cyclodextrin Fails cosolvent->success Succeeds ph_adjust Option 4: Adjust Buffer pH cyclodextrin->ph_adjust Fails cyclodextrin->success Succeeds ph_adjust->success Succeeds

Caption: Workflow for troubleshooting compound precipitation.

Causality: Co-solvents are water-miscible organic solvents that, when added to the assay buffer, increase the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[9]

Experimental Protocol: Co-Solvent Screening

  • Prepare Stocks: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents.

  • Intermediate Dilution: Create a 1:1 dilution of your DMSO stock into each co-solvent (e.g., resulting in a 10 mM stock in 50% DMSO / 50% Co-solvent).

  • Final Dilution: Add this intermediate stock to your final assay buffer to achieve the desired test concentration. For example, a 1:100 dilution into the buffer will result in a final solvent concentration of 0.5% DMSO and 0.5% co-solvent.

  • Observation: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature. A quantitative method like nephelometry can also be used for more precise measurement.

Data Summary: Common Co-Solvents for Biological Assays

Co-SolventTypical Final Conc.ProsCons
DMSO < 0.5%Excellent solubilizing powerCan be toxic to cells at >0.5%[5]
Ethanol < 1%Biocompatible at low conc.Less powerful than DMSO
Polyethylene Glycol 400 (PEG400) 1-5%Low toxicity, good for IV formulationsCan be viscous
Glycerol 1-5%Very low toxicityCan increase viscosity

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They act as "molecular buckets" to encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[10][] This is a powerful technique for significantly increasing the aqueous solubility of poorly soluble compounds.[12]

Experimental Protocol: Solubility Enhancement with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 1, 5, 10, 20 mM).

  • Prepare Compound Stock: Create a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Complex: Slowly add the compound stock to the vortexing cyclodextrin buffer. The molar ratio of cyclodextrin to the compound is critical; start with a large excess of cyclodextrin (e.g., 100:1) and optimize downwards.

  • Equilibrate: Allow the solution to equilibrate for at least 1-2 hours at room temperature with gentle agitation.

  • Assess Solubility: Visually inspect for any precipitation. For quantitative analysis, centrifuge the solution and measure the concentration of the compound in the supernatant via HPLC-UV.

Problem 2: My compound is a weak acid/base and solubility seems to vary between experiments.

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[13][14] Weakly basic compounds are more soluble at low pH where they are protonated (charged), while weakly acidic compounds are more soluble at high pH where they are deprotonated (charged). The neutral form is typically less soluble.[13] A small, uncontrolled shift in buffer pH can dramatically impact the amount of compound in solution.[15]

Understanding the pH-dependent solubility of your compound is key to ensuring consistent results.

G cluster_acid Weakly Acidic Compound (R-COOH) cluster_base Weakly Basic Compound (R-NH2) acid_low_ph Low pH (pH < pKa) R-COOH (Neutral) LOW SOLUBILITY acid_high_ph High pH (pH > pKa) R-COO- (Charged) HIGH SOLUBILITY acid_low_ph->acid_high_ph Increase pH base_low_ph Low pH (pH < pKa) R-NH3+ (Charged) HIGH SOLUBILITY base_high_ph High pH (pH > pKa) R-NH2 (Neutral) LOW SOLUBILITY base_low_ph->base_high_ph Increase pH

Caption: Impact of pH on the solubility of ionizable compounds.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers covering a relevant pH range (e.g., pH 5.0 to 9.0). Use buffers with sufficient buffering capacity.

  • Add Compound: Add an excess of solid this compound powder to each buffer solution. This ensures you are measuring the saturated solubility.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH. This will reveal the optimal pH range for maintaining your compound in solution.

By understanding this profile, you can select an assay buffer pH that maximizes solubility and ensures your results are robust and reproducible.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • A Study into the Enhancement of Solubility through Surfactants using Chromatography and Calorimetry. University of Huddersfield Repository. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Benzamide - Solubility of Things. Solubility of Things. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Benzamide - Wikipedia. Wikipedia. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem. PubChem. Available at: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. Available at: [Link]

  • N-(2-hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem. PubChem. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. APMIS. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Looking for suggestions to dissolve benzamide derivatives. Reddit. Available at: [Link]

  • N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem. PubChem. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. Available at: [Link]

Sources

preventing decomposition of N-(2-hydroxypropyl)benzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(2-hydroxypropyl)benzamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical solutions for preventing the decomposition of this compound during storage. Here, you will find comprehensive troubleshooting guides and frequently asked questions to address the common stability challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The decomposition of this compound is primarily driven by two chemical processes: hydrolysis of the amide bond and oxidation of the secondary alcohol group. The rates of these reactions are significantly influenced by storage conditions such as pH, temperature, light exposure, and the presence of oxygen or oxidizing agents.[1]

Q2: I've observed unknown peaks in my HPLC analysis of an aged sample. What could they be?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The most common degradation products are benzoic acid and 2-amino-1-propanol, resulting from hydrolytic cleavage of the amide bond.[1][2] Other possibilities include the corresponding ketone from the oxidation of the secondary alcohol.

Q3: My solid this compound has developed a yellowish tint over time. What does this signify?

A3: Discoloration can be a sign of photodegradation or oxidative degradation. Exposure to UV or visible light can induce decomposition, and the presence of oxygen, especially in the presence of trace metal ions, can lead to the formation of chromophoric (color-producing) byproducts.[1]

Q4: What are the ideal storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and kept in a cool, dry place.[1] For solutions, it is recommended to use buffered systems within a neutral pH range (pH 6-8) and to store them at low temperatures (2-8°C) for short periods.

Q5: Can I store this compound in an aqueous solution for an extended period?

A5: Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis. Amide bonds, while more stable than esters, can still hydrolyze in the presence of water, a process that can be catalyzed by acidic or basic conditions.[3][4] If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving specific stability issues you may encounter.

Issue 1: Rapid Loss of Potency in Solution
  • Potential Cause: Hydrolytic degradation of the amide bond. The amide linkage in this compound is susceptible to cleavage by water, a reaction that is accelerated in both acidic and basic environments.[4][5]

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your solution. Deviations from a neutral pH (6-8) can significantly increase the rate of hydrolysis.

    • Buffer System: If you are not using a buffer, consider preparing your solutions in a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a stable pH.

    • Solvent Consideration: For long-term storage, consider dissolving the compound in a non-aqueous solvent if your experimental design permits.

Issue 2: Appearance of Degradation Products Despite Neutral pH
  • Potential Cause: Oxidative degradation of the secondary alcohol. The 2-hydroxypropyl group contains a secondary alcohol, which can be oxidized to a ketone.[6][7][8] This process can be catalyzed by trace metal ions or exposure to atmospheric oxygen.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to sequester these ions.[1]

    • Antioxidants: The addition of a compatible antioxidant to your formulation can help prevent oxidative degradation. The choice of antioxidant will depend on your specific application.

Issue 3: Inconsistent Results Between Batches
  • Potential Cause: Variability in storage conditions or handling procedures. Inconsistent exposure to light, temperature fluctuations, or moisture can lead to different degradation profiles between batches.

  • Troubleshooting Steps:

    • Standardized Storage Protocol: Implement a strict, standardized protocol for the storage of all this compound samples. This should include consistent temperature, light protection, and container type.

    • Aliquotting: Upon receipt, divide the compound into smaller, single-use aliquots. This will minimize the number of times the main stock is exposed to ambient conditions.

    • Log Keeping: Maintain a detailed log for each batch, recording storage conditions and dates of access.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

Primary Decomposition Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation benzoic_acid Benzoic Acid hydrolysis->benzoic_acid amino_alcohol 2-Amino-1-propanol hydrolysis->amino_alcohol ketone N-(2-oxopropyl)benzamide oxidation->ketone

Caption: Major degradation routes of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • 0.1 M Sodium Hydroxide (NaOH)[1]

  • 3% Hydrogen Peroxide (H₂O₂)[1]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer or photodiode array detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for 24 hours.[1]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[1]

  • Photodegradation: Expose the solid compound to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) at room temperature.[1]

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC to identify and quantify the parent compound and any degradation products.

Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Stress ConditionExpected Primary Degradation Products
Acid HydrolysisBenzoic Acid, 2-Amino-1-propanol
Base HydrolysisBenzoic Acid, 2-Amino-1-propanol
OxidationN-(2-oxopropyl)benzamide
Thermal DegradationVarious, potentially including hydrolysis and oxidation products
PhotodegradationVarious, potentially including oxidative products
Protocol 2: Routine Stability Monitoring

Objective: To monitor the stability of this compound under recommended storage conditions over time.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent or buffer.

  • Storage: Store the stock solution and a sample of the solid compound under the recommended conditions (cool, dark, and dry).

  • Time Points: At regular intervals (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot of the solution and a sample of the solid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the results to the initial (time 0) analysis. A significant decrease in the concentration of the parent compound or the appearance of degradation products indicates instability.

Logical Workflow for Stability Assessment

The following diagram outlines a systematic approach to assessing and ensuring the stability of this compound.

Caption: A systematic workflow for stability assessment.

References

  • Title: Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl)
  • Title: Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Title: US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines Source: Google Patents URL
  • Title: Synthesis and stability of strongly acidic benzamide derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates Source: Open Access Pub URL: [Link]

  • Title: Determination of N-nitrosobis(2-hydroxypropyl)amine in environmental samples Source: IARC Scientific Publications URL: [Link]

  • Title: Benzenesulfonamide, N-(2-hydroxypropyl)- Source: PubChem URL: [Link]

  • Title: 17.7: Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: Organic Syntheses URL: [Link]

  • Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Benzamide Source: PubChem URL: [Link]

  • Title: Hydrolysis of Benzamide Source: GEOCITIES.ws URL: [Link]

  • Title: Alcohol oxidation (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy Source: ACS Omega URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC - NIH URL: [Link]

  • Title: Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges Source: PMDA URL: [Link]

  • Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: ResearchGate URL: [Link]

  • Title: Amide Source: Wikipedia URL: [Link]

  • Title: 15.17: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring Source: MDPI URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL: [Link]

  • Title: Amides Preparation and Reactions Summary Source: Chemistry Steps URL: [Link]

  • Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PubMed URL: [Link]

  • Title: Alcohol Oxidation Mechanisms and Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Selective Oxidation of Secondary Alcohols Source: ResearchGate URL: [Link]

Sources

managing exothermic reactions in the synthesis of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is ChemSupport : The Technical Response Center for High-Energy Amide Couplings. Ticket ID: #EXO-BNZ-OHP Subject: Thermal & Selectivity Management in N-(2-hydroxypropyl)benzamide Synthesis

Executive Summary: The Kinetic & Thermal Challenge

The synthesis of This compound via benzoyl chloride and 1-amino-2-propanol is a classic nucleophilic acyl substitution. However, it presents two competing challenges that drug development professionals must balance:

  • Thermodynamics (Safety): The reaction between an acid chloride and a primary amine is highly exothermic (

    
    ). On scale, this heat release can trigger a thermal runaway or flash-boil solvents (e.g., Dichloromethane).
    
  • Kinetics (Selectivity): The substrate is an amino-alcohol . While the amine is more nucleophilic, high temperatures (caused by the exotherm) increase the rate of O-acylation , leading to the ester impurity 2-aminopropyl benzoate or the N,O-bis-benzoylated side product.

This guide provides the "Gold Standard" protocol designed to lock in N-selectivity while mechanically constraining the exotherm .

The Gold Standard Protocol: Cryogenic Anhydrous Coupling

Recommended for R&D and Early-Phase Scale-Up (10g – 1kg).

Objective: Maximize N-selectivity (>99%) and maintain reactor temperature (


) < 5°C.
Reagents & Setup
ComponentEquiv.RoleCritical Note
1-Amino-2-propanol 1.05NucleophileSlight excess ensures complete consumption of the limiting electrophile.
Benzoyl Chloride 1.00ElectrophileLimiting Reagent. Freshly distilled if colored.
Triethylamine (TEA) 1.20Proton ScavengerMust be dry. Pyridine is a valid alternative but harder to remove.
Dichloromethane (DCM) 10-15 VSolventHigh heat capacity, low boiling point (40°C). Warning: Flash-boil risk if

spikes.
Step-by-Step Procedure

1. System Preparation (The Heat Sink)

  • Charge a 3-neck round-bottom flask with 1-Amino-2-propanol (1.05 eq) and Triethylamine (1.20 eq) in DCM (10 volumes).

  • Active Cooling: Submerge the flask in an ice/salt bath (or cryostat) to equilibrate internal temperature to -5°C to 0°C .

  • Inert Atmosphere: Flush with

    
     to prevent hydrolysis of benzoyl chloride by atmospheric moisture.
    

2. Controlled Addition (The Throttle)

  • Dilute Benzoyl Chloride (1.0 eq) in DCM (2 volumes) in a pressure-equalizing addition funnel.

  • Dropwise Addition: Begin addition slowly.

    • Target Rate: Maintain internal

      
      .
      
    • Stop Condition: If

      
       rises > 10°C, halt addition immediately and increase stirring speed.
      

3. Reaction Maturity

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the cooling bath and allow to warm to Room Temperature (20–25°C) for 1–2 hours.

  • Checkpoint: Check TLC or HPLC. The limiting reagent (Benzoyl Chloride) should be undetectable.

4. Quench & Workup (The Cleanup)

  • Quench: Cool back to 0°C. Add 1M NaOH (5 volumes) slowly. Note: This hydrolyzes any unreacted acid chloride and deprotonates the amide, keeping it in the organic phase while washing away TEA salts.

  • Separation: Wash the organic layer with 1M HCl (to remove excess amine/TEA) followed by Brine .[1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting Center (Q&A)

Issue 1: Thermal Runaway (Temperature Spikes)

User Question: "I am scaling up to 500g, and the temperature spiked to 35°C during addition despite the ice bath. The solvent started refluxing. What went wrong?"

Technical Diagnosis: At larger scales, the Surface-Area-to-Volume Ratio (SA/V) decreases drastically.[2] Passive cooling (ice bath) becomes inefficient because heat generation (volume-dependent) outpaces heat removal (surface-area-dependent).

Solution:

  • Dilution: Increase solvent volume to 20V. The extra solvent acts as a thermal buffer (heat sink).

  • Active Internal Cooling: For >500g, external jackets are insufficient. Use an internal cooling coil.

  • Dosing Control: Do not rely on manual stopcocks. Use a peristaltic pump coupled to a temperature probe.

    • Logic: If

      
      , Pump = OFF.
      
Issue 2: Impurity Formation (O-Acylation)

User Question: "My NMR shows a split peak for the methyl group, and LCMS indicates a product with the same mass but different retention time. Is this the ester?"

Technical Diagnosis: Yes. You have formed the O-acyl isomer (ester). This occurs if:

  • Temperature was too high: The activation energy for O-acylation is higher than N-acylation. Heat makes the reaction less selective.

  • Protonation State: If the reaction becomes acidic (insufficient base), the amine is protonated (

    
    ), rendering it non-nucleophilic. The hydroxyl group (
    
    
    
    ) remains active and reacts with the acid chloride.

Solution:

  • Check Base Stoichiometry: Ensure you have at least 1.1–1.2 equivalents of Base relative to Benzoyl Chloride.

  • Verify Temperature: Keep the addition strictly < 5°C.

  • Rescue Protocol: If O-acylation occurs, treat the crude mixture with mild aqueous base (0.5M NaOH) for 1 hour. This often selectively hydrolyzes the ester (less stable) back to the alcohol, while the amide remains intact.

Issue 3: Solidification/Stirring Failure

User Question: "Halfway through the addition, the reaction turned into a thick slurry and the stir bar stopped. This caused a hot spot."

Technical Diagnosis: The byproduct, Triethylamine Hydrochloride (


) , is insoluble in DCM and precipitates. High concentrations create a thixotropic slurry that prevents heat transfer.

Solution:

  • Switch Solvents: Use THF (Tetrahydrofuran) or EtOAc , where the salt might have different morphology, though DCM is standard.

  • Mechanical Stirring: Magnetic stir bars are forbidden above 100g scale. Use an overhead mechanical stirrer with a high-torque motor and a pitched-blade impeller.

Visualizing the Logic: Process Control Flow

The following diagram illustrates the decision logic for maintaining safety and selectivity.

G Start Start: Reagents Prep Cooling Cool to < 0°C (Kinetic Control) Start->Cooling Addition Add Benzoyl Chloride (Dropwise) Cooling->Addition CheckTemp Check T_internal Addition->CheckTemp CheckTemp->Addition T > 5°C (STOP & COOL) Selectivity Selectivity Check: Amine vs Hydroxyl CheckTemp->Selectivity T < 5°C (Safe) NAcyl Path A: N-Acylation (Kinetic Product) Selectivity->NAcyl Low T + Base Excess OAcyl Path B: O-Acylation (Thermodynamic Impurity) Selectivity->OAcyl High T or Acidic pH Quench Quench & Workup NAcyl->Quench OAcyl->Quench Impure Product

Caption: Process flow illustrating the critical dependency of Selectivity (N- vs O-acylation) on Temperature Control.

Data & Reference Tables

Table 1: Thermal Hazards of Acid Chloride Reactions

Data approximated for Benzoyl Chloride + Primary Amine couplings.

ParameterValueImplication
Enthalpy of Reaction (

)
-130 kJ/mol (approx)Extremely Exothermic. Capable of boiling DCM (BP 40°C) within minutes if uncontrolled.
Adiabatic Temp Rise (

)
> 100°C (undiluted)Potential for thermal runaway and vessel over-pressurization.
Gas Evolution None (if Base used)If Base is omitted, HCl gas is generated (Corrosive/Toxic).
Table 2: Solvent Selection Guide
SolventSuitabilityProsCons
Dichloromethane (DCM) High Excellent solubility for reactants; easy to remove.Low boiling point (40°C) reduces safety margin for exotherms.
Tetrahydrofuran (THF) MediumGood solubility; water-miscible (easier quenching).Peroxide formation risk; harder to dry.
Ethyl Acetate MediumGreener alternative.Amines can react with EtOAc (aminolysis) at high T/long times.
Water (Schotten-Baumann) SpecialExcellent heat sink (high

).
Requires vigorous stirring (biphasic); hydrolysis of benzoyl chloride competes.

References

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Retrieved from [Link] (Scale-up heat management strategies).

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols. National Institutes of Health (PMC). Retrieved from [Link] (Mechanistic insight on N- vs O-selectivity).

  • Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines. ChemGuide. Retrieved from [Link] (Fundamental mechanism).

Sources

Technical Support Center: Coupling Agent Selection for N-(2-Hydroxypropyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Chemoselective Acylation of 1-Amino-2-Propanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Decision Matrix

Welcome to the technical support hub. You are attempting to synthesize


-(2-hydroxypropyl)benzamide  via the acylation of 1-amino-2-propanol  with a benzoic acid derivative.

The core technical challenge here is Chemoselectivity . Your substrate contains two nucleophiles: a primary amine (


) and a secondary alcohol (

).
  • Goal: Exclusive

    
    -acylation (Amide formation).
    
  • Risk: Competitive

    
    -acylation (Ester formation) or 
    
    
    
    -diacylation.

Use the decision tree below to select the optimal protocol for your specific constraints.

DecisionMatrix Start START: Define Constraints Scale Scale of Reaction? Start->Scale Chirality Is the Amino Alcohol Chiral (e.g., (S)-1-amino-2-propanol)? Scale->Chirality < 10g (Lab Scale) MethodA RECOMMENDATION A: Schotten-Baumann (Benzoyl Chloride) High Throughput / Low Cost Scale->MethodA > 100g (Process Scale) Cost Budget / Reagent Availability? Chirality->Cost Racemic / Achiral MethodB RECOMMENDATION B: EDC/HOBt Coupling Mild / High Chemoselectivity Chirality->MethodB Enantiopure (Prevent Racemization) Cost->MethodA Low Cost (Benzoyl Chloride) Cost->MethodB Standard Lab Reagents MethodC RECOMMENDATION C: CDI (Carbonyldiimidazole) One-Pot / Acid-Free Workup Cost->MethodC Avoid Chlorinated Solvents

Figure 1: Reagent Selection Decision Matrix based on scale, chirality, and cost constraints.

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users synthesizing hydroxy-amides.

Issue 1: "I am detecting significant O-acylated ester byproducts."

Diagnosis: The acylating species is too reactive or the reaction conditions are too basic/anhydrous.

  • The Science: In anhydrous conditions with strong bases (e.g., Et

    
    N in DCM), the alkoxide character of the hydroxyl group increases, making it a competitive nucleophile against highly reactive acyl chlorides.
    
  • Solution: Switch to Method A (Schotten-Baumann) . The biphasic aqueous system hydrates the hydroxyl group (reducing its nucleophilicity via H-bonding) and keeps the amine unprotonated at the interface. Alternatively, use Method B (EDC/HOBt) ; the active ester formed is selective for amines and reacts negligibly with alcohols under neutral conditions [1].

Issue 2: "My yield is low (<50%) using EDC/HOBt."

Diagnosis: Quenching of the active intermediate or pH misalignment.

  • The Science: EDC forms an

    
    -acylisourea intermediate. If the amine is protonated (salt form) and you haven't added enough base (DIPEA/NMM) to free it, the amine cannot attack. Conversely, if water is present before the amide bond forms, the active ester hydrolyzes back to benzoic acid.
    
  • Solution:

    • Ensure the amine is a free base. If using 1-amino-2-propanol hydrochloride, add 1.05 eq of DIPEA.

    • Use dry solvents (DCM or DMF).

    • Add the amine after the activation period (15-30 mins) if using a two-step activation protocol, though "all-in-one" is standard for EDC [2].

Issue 3: "The product is an oil and difficult to crystallize."

Diagnosis: Impurities (urea byproducts or residual solvent) are preventing lattice formation. N-(2-hydroxypropyl)benzamide should be a solid (MP approx 90-95 °C).

  • Solution:

    • EDC Workup: You must wash with dilute HCl (to remove unreacted amine/EDC) and saturated NaHCO

      
       (to remove benzoic acid/HOBt).
      
    • Trituration: If an oil persists, triturates with cold diethyl ether or hexanes/EtOAc (9:1) to induce precipitation.

Detailed Experimental Protocols

Method A: Modified Schotten-Baumann (Benzoyl Chloride)

Best for: Scalability, Cost-efficiency, Robustness.

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • 1-Amino-2-propanol (1.05 eq)

  • NaOH (2.5 eq, dissolved in water)

  • Solvent: DCM or THF[1]

Protocol:

  • Setup: In a round-bottom flask, dissolve 1-amino-2-propanol (10 mmol) in 10 mL of 10% aqueous NaOH.

  • Addition: Cool to 0°C. Add Benzoyl Chloride (10 mmol) dropwise (neat or dissolved in 5 mL DCM) over 15 minutes.

    • Critical Check: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with 1M HCl (removes unreacted amine) and Brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Why this works: The water phase solvates the hydroxyl group, suppressing its nucleophilicity. The amine reacts at the interface faster than the benzoyl chloride hydrolyzes [3].

Method B: EDC/HOBt Coupling

Best for: Mild conditions, Chiral substrates, Avoiding acid chlorides.

Reagents:

  • Benzoic Acid (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • EDC

    
    HCl (1.2 eq)[2]
    
  • HOBt (1.2 eq) (or Oxyma Pure for green alternative)

  • DIPEA (2.0 eq)[2]

  • Solvent: Anhydrous DCM or DMF

Protocol:

  • Activation: Dissolve Benzoic Acid (10 mmol) in anhydrous DCM (30 mL). Add HOBt (12 mmol) and EDC

    
    HCl (12 mmol). Stir at 0°C for 15 minutes.
    
    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Coupling: Add DIPEA (20 mmol) followed by 1-amino-2-propanol (11 mmol).

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup (The "Acid/Base Wash"):

    • Dilute with 50 mL DCM.

    • Wash 1: 10% Citric Acid or 1M HCl (Removes DIPEA, EDC, and urea byproduct).

    • Wash 2: Saturated NaHCO

      
       (Removes HOBt and unreacted Benzoic Acid).
      
    • Wash 3: Brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and evaporate.

Why this works: HOBt forms a benzotriazole active ester that is highly reactive toward amines but stable toward hydroxyl groups, effectively eliminating


-acylation risk [4].

Comparative Data Analysis

FeatureBenzoyl Chloride (Schotten-Baumann) EDC / HOBt CDI (Carbonyldiimidazole)
Chemoselectivity High (in aqueous base)Very HighModerate (requires strict stoichiometry)
Atom Economy GoodPoor (High MW byproducts)Good
Purification Extraction / RecrystallizationAcid/Base WashEvaporation (CO2 byproduct)
Cost $ (Very Low)

$ (Moderate)

(Low)
Racemization Risk Moderate (via Oxazolone)LowLow
Toxicity Corrosive / LachrymatorSensitizer (EDC)Moisture Sensitive

Mechanistic Insight

Understanding the pathway ensures you can troubleshoot deviations.

Mechanism Acid Benzoic Acid O_Acyl O-Acylisourea (Unstable/Reactive) Acid->O_Acyl + EDC EDC EDC (Activator) ActiveEster HOBt Active Ester (Selective for Amine) O_Acyl->ActiveEster + HOBt Product N-Acyl Amide (Desired) ActiveEster->Product + Amine Urea Urea Byproduct (Water Soluble) ActiveEster->Urea Leaving Group Amine R-NH2 (Fast Attack) Amine->ActiveEster Kinetic Preference Alcohol R-OH (Slow/No Attack) Alcohol->ActiveEster No Reaction

Figure 2: Mechanism of EDC/HOBt coupling highlighting the kinetic preference for amine nucleophiles over hydroxyl groups.

References

  • BenchChem. (2025).[2][3] Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide. Retrieved from

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from

  • L.S. College. (2020). Schotten–Baumann reaction mechanism and applications. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Contextual grounding for EDC selectivity).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Reference for racemization risks).

Sources

Technical Support Center: Optimizing N-(2-hydroxypropyl)benzamide Purity Through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-hydroxypropyl)benzamide. This document provides in-depth troubleshooting advice and procedural guidance for researchers, scientists, and drug development professionals aiming to enhance the purity of their product through strategic solvent selection for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit a strong temperature-dependent solubility profile. This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at room temperature or below.[1][2] This differential solubility is the fundamental principle that drives the crystallization process, allowing for the separation of the desired product from soluble impurities upon cooling.[3][4]

Key Solvent Properties:

  • High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the crude this compound when heated.

  • Low Solvation Power at Low Temperatures: As the solution cools, the solvent's ability to keep the product in solution should decrease significantly, promoting crystal formation.

  • Inertness: The solvent must not react with this compound.

  • Volatility: A relatively low boiling point (ideally <100-110°C) is preferred to facilitate easy removal from the final crystalline product without requiring overly harsh drying conditions.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[2]

Q2: My this compound product is "oiling out" instead of crystallizing. What is the cause and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly.[5]

Causality & Troubleshooting:

  • Excessive Supersaturation: If the concentration of the solute is too high, it can crash out of solution too quickly.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% by volume) of additional hot solvent to slightly reduce the saturation level. Allow the solution to cool more slowly.[6]

  • Inappropriate Solvent Polarity: this compound has both polar (amide, hydroxyl) and non-polar (benzene ring) functionalities. A solvent that is too non-polar might not adequately solvate the polar groups, leading to phase separation.

    • Solution: Consider a more polar solvent or a mixed-solvent system. For instance, if you are using a non-polar solvent like toluene, adding a small amount of a co-solvent like ethanol can increase the polarity of the medium and improve solvation.

Q3: My final product purity is low, with starting materials (e.g., benzoic acid) still present. How do I choose a better solvent to remove them?

This is a classic purification challenge where the solvent must differentiate between the product and structurally similar impurities.

Expert Insight: The key is to exploit the differences in polarity. Benzoic acid is more polar and acidic than this compound. 1-amino-2-propanol (the other starting material) is a small, highly polar alcohol.

  • For removing benzoic acid: A solvent system of intermediate polarity is often effective. For example, ethyl acetate or an ethyl acetate/hexane mixture can be excellent choices. This compound will have moderate solubility, allowing for crystallization, while the more polar benzoic acid may remain more soluble in the mother liquor.

  • For removing 1-amino-2-propanol: This impurity is very polar and water-soluble. Crystallization from a moderately polar or non-polar solvent will almost certainly leave it behind in the mother liquor. Washing the final crystals with a solvent in which the impurity is soluble but the product is not (like cold diethyl ether) can also be effective.

Troubleshooting Guide: Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, solution is not saturated.[6] 2. Solution cooled too rapidly, inhibiting nucleation. 3. The compound is highly purified and lacks nucleation sites.1. Gently boil off a portion of the solvent to increase concentration and re-cool.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[7] 3. Allow the solution to stand undisturbed for a longer period, perhaps in a refrigerator.
Yield is Very Low 1. The chosen solvent is too good; the product has high solubility even at low temperatures.[8] 2. Not enough time was allowed for crystallization. 3. Too much product was lost during washing.1. Choose a less polar solvent or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the product is insoluble).[9] 2. Cool the flask in an ice bath after it has reached room temperature to maximize precipitation. 3. Ensure the wash solvent is ice-cold and use only a minimal amount to rinse the crystals.[1]
Crystals are Discolored or Clumpy 1. Rapid crystallization has trapped impurities within the crystal lattice.[6] 2. Colored impurities are present.1. Re-dissolve the crystals in fresh hot solvent (perhaps adding slightly more solvent than before) and allow for slower cooling. Insulating the flask can help.[6] 2. If the solution is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Product Purity Does Not Improve 1. The impurity has very similar solubility properties to the product in the chosen solvent. 2. A solid solution or co-crystal is forming.1. A different solvent or solvent system with a different polarity is required. Screen several solvents to find one that maximizes the solubility difference. 2. Consider an alternative purification method, such as column chromatography, to remove the persistent impurity before a final crystallization step.

Data & Protocols

Table 1: Solvent Selection Guide for this compound

This table provides a starting point for solvent screening. The solubility characteristics are estimated based on the structure of this compound and general principles for amides.[10][11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for Single-Solvent CrystallizationComments
Water 10080.1Poor to Moderate High boiling point. Product may have some solubility due to H-bonding, but the benzene ring reduces it. Good for removing non-polar impurities.
Ethanol 7824.6Moderate to Good Often a good starting point for amides.[10][12] May be too effective a solvent, leading to lower yields.
Isopropanol 8219.9Good Slightly less polar than ethanol, often providing a better yield.
Acetonitrile 8237.5Good A polar aprotic solvent that is often very effective for crystallizing amides.[10]
Ethyl Acetate 776.0Good Medium polarity. Excellent for separating from more polar or less polar impurities.
Toluene 1112.4Poor (as single solvent) High boiling point.[5] Product is unlikely to be very soluble. More suitable as an anti-solvent in a mixed system.
Hexane 691.9Insoluble Highly non-polar. The product will be insoluble. Use as an anti-solvent with a more polar solvent like Ethyl Acetate or Acetone.[13]

Data sourced from multiple chemical property databases.[14]

Diagram 1: Logical Workflow for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate crystallization solvent.

SolventSelection Start Start with Crude This compound Screen Test Solubility in a Small Amount of Solvent Start->Screen Q_RoomTemp Soluble at Room Temp? Screen->Q_RoomTemp Q_Hot Soluble When Heated? Q_RoomTemp->Q_Hot No Reject_TooGood Reject Solvent: Too Soluble, Poor Yield Q_RoomTemp->Reject_TooGood Yes Q_Cools Crystals Form on Cooling? Q_Hot->Q_Cools Yes Reject_Insoluble Reject Solvent: Insoluble Q_Hot->Reject_Insoluble No Consider_Mixed Consider for Mixed-Solvent System (as primary solvent) Q_Cools->Consider_Mixed No Success Ideal Solvent Found: Proceed to Bulk Crystallization Q_Cools->Success Yes

Caption: A flowchart illustrating the experimental steps to identify an ideal single solvent for recrystallization.

Experimental Protocol: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Hexane)

This protocol is designed for situations where no single solvent provides the ideal solubility profile. We use a "good" solvent (dissolves the compound well) and an "anti-solvent" or "bad" solvent (in which the compound is insoluble).[9]

Objective: To purify crude this compound by removing highly polar and non-polar impurities.

Materials:

  • Crude this compound

  • Ethyl Acetate (Good Solvent)

  • Hexane (Anti-Solvent)

  • Erlenmeyer Flasks

  • Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

    • Expertise Note: Using the minimum volume is critical for maximizing recovery. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[15]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a pre-warmed clean flask to remove them.

  • Addition of Anti-Solvent: While the ethyl acetate solution is still hot, add hexane dropwise with swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

    • Causality: The addition of non-polar hexane reduces the overall polarity of the solvent system, decreasing the solubility of the moderately polar product and forcing it toward precipitation.[9]

  • Re-solubilization: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point, which is ideal for growing high-purity crystals.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-ordered, pure crystals, as it gives the molecules time to arrange themselves in the crystal lattice while excluding impurity molecules.[16]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold hexane (or a pre-prepared ice-cold mixture of ethyl acetate/hexane).

    • Expertise Note: The wash solvent must be cold to minimize redissolving your purified product.[1]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the product's melting point.

Diagram 2: Molecular View of Purification by Crystallization

This diagram illustrates how slow crystallization from a suitable solvent can exclude impurity molecules from the crystal lattice.

Crystallization cluster_0 Impure Solution (Hot) cluster_1 Pure Crystal + Mother Liquor (Cold) cluster_2 Crystal Lattice P1 P P2 P P3 P I1 I C3 P P3->C3 P4 P I2 I P5 P P6 P C1 P C2 P C4 P C5 P C6 P ML1 I ML2 I Legend Legend: P = Product Molecule I = Impurity Molecule

Caption: Slow cooling allows product molecules (P) to form an ordered lattice, excluding impurities (I) into the solvent.

References

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • Zhang, T., et al. (2018). Solubility determination and modelling of benzamide in organic solvents... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Gillon, E. (n.d.). Guide for crystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2020). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity... Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • NIH PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

strategies to minimize byproduct formation in amidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation and effectively minimize the generation of unwanted byproducts. Here, we address common challenges in a practical Q&A format, grounding our advice in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Common Byproducts

FAQ 1: I'm using a carbodiimide coupling agent (DCC, EDC, DIC) and observing a significant amount of an insoluble white precipitate that is not my product. What is it and how can I minimize it?

Answer:

This is a very common issue. The precipitate is almost certainly the corresponding urea byproduct (e.g., dicyclohexylurea, DCU, from DCC). While its formation is inherent to the reaction mechanism, its management is key. Additionally, another critical byproduct, N-acylurea, can form, which sequesters your activated acid and reduces your yield.

Root Cause Analysis:

Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide. However, two principal side reactions lead to byproducts:

  • Urea Formation: The O-acylisourea, upon reacting with the amine, releases the carbodiimide moiety as a urea derivative. Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, making its removal difficult.[1][2][3]

  • N-Acylurea Formation: The reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer.[4] This rearrangement forms a stable N-acylurea, which is no longer reactive towards the amine, effectively halting the reaction for that molecule and reducing the overall yield.[4] This side reaction is particularly problematic if the amine is a poor nucleophile or is present in low concentration.

Troubleshooting Workflow: Carbodiimide Reactions

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Mitigation Strategies cluster_3 Implementation Details Problem Insoluble Precipitate & Low Yield with Carbodiimides Cause Urea Byproduct (e.g., DCU) & N-Acylurea Formation Problem->Cause S1 Strategy 1: Choose a Soluble Carbodiimide Cause->S1 S2 Strategy 2: Use an Additive (HOBt, Oxyma) Cause->S2 S3 Strategy 3: Control Temperature Cause->S3 D1 Use EDC•HCl for aqueous workup or DIC for better solubility in organic solvents. S1->D1 D2 Additive traps the O-acylisourea to form a more stable active ester, preventing N-acylurea formation and reducing racemization. S2->D2 D3 Run reaction at 0 °C to slow down the rate of the N-acylurea rearrangement. S3->D3

Mitigation Strategies:

  • Strategy 1: Select the Right Carbodiimide.

    • If your reaction is performed in an organic solvent and product purification involves filtration, using DCC is common. However, for easier workup, consider Diisopropylcarbodiimide (DIC), as the resulting diisopropylurea is more soluble in common organic solvents like isopropanol.[1][2]

    • For reactions in aqueous media or for easier removal of the urea byproduct via an acidic wash, use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3][5]

  • Strategy 2: Use Additives to Prevent N-Acylurea Formation.

    • The most effective way to prevent the formation of N-acylurea is to add a nucleophilic trapping agent. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react rapidly with the O-acylisourea intermediate to form an active ester.[1][4][6] This active ester is more stable towards rearrangement but still highly reactive with the amine. This strategy not only boosts yield by preventing the side reaction but also significantly suppresses racemization.[1][4][6]

  • Strategy 3: Temperature Control.

    • The intramolecular rearrangement to N-acylurea is temperature-dependent.[4] Running your coupling reaction at a lower temperature, typically 0 °C, can significantly slow down this side reaction.[4]

Experimental Protocol: Standard EDC/HOBt Coupling

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) to the mixture.

  • Add EDC•HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove the water-soluble urea byproduct and excess reagents.

FAQ 2: I am using an aminium/uronium-based coupling reagent (HBTU, HATU) and my reaction is stalling, or I'm seeing a capped N-terminus on my peptide. What's happening?

Answer:

This issue often arises from a side reaction where the coupling reagent itself reacts with the free amine of your substrate, leading to a guanidinium byproduct. This "capping" reaction renders the amine non-nucleophilic and terminates the desired reaction.

Root Cause Analysis:

Aminium/uronium reagents like HBTU and HATU are not just activators; they can also be electrophilic. If the activation of the carboxylic acid is slow, or if an excess of the coupling reagent is used, the free amine can directly attack the aminium salt.[7] This forms a stable guanidinium species on the amine, preventing it from participating in the desired amidation.[7]

Mitigation Strategies:

  • Order of Addition is Crucial: Never mix the coupling reagent and the amine before adding the carboxylic acid. The correct procedure is to pre-activate the carboxylic acid.

  • Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 eq) is typically sufficient. Phosphonium-based reagents (e.g., PyBOP) are less prone to this side reaction as they do not form guanidinium byproducts.[7]

Experimental Protocol: Pre-activation with HATU

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Allow this "pre-activation" mixture to stir for 5-10 minutes at room temperature. During this time, the active ester is formed.

  • In a separate flask, dissolve the amine component.

  • Add the pre-activated acid solution to the amine solution and stir until the reaction is complete.

Section 2: Minimizing Racemization/Epimerization

FAQ 3: I am coupling chiral amino acids, and I'm detecting the diastereomeric product. How can I prevent epimerization?

Answer:

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis and the synthesis of chiral pharmaceuticals.[8] It primarily occurs via the formation of a 5(4H)-oxazolone intermediate.

Root Cause Analysis:

The activation of an N-protected amino acid makes the α-proton acidic. A base in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral oxazolone (or azlactone).[9] Subsequent nucleophilic attack on this intermediate by the amine can occur from either face, leading to a mixture of stereoisomers.[9]

Factors that promote epimerization include:

  • Over-activation: Highly reactive intermediates are more prone to oxazolone formation.

  • Prolonged Pre-activation Time: Longer exposure of the activated acid to base before the amine is added increases the risk.[9]

  • Choice of Base: Strong, sterically unhindered bases can more readily abstract the α-proton.

  • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization.[10]

Decision Tree: Minimizing Epimerization

G cluster_0 Problem cluster_1 Primary Control Points cluster_2 Recommended Actions Problem Epimerization Detected C1 Coupling Reagent & Additive Problem->C1 C2 Reaction Conditions Problem->C2 C3 Base Selection Problem->C3 A1 Use Carbodiimide (DIC/EDC) with HOAt or OxymaPure. C1->A1 A2 Use HATU or HCTU. C1->A2 A3 Run at low temperature (0 °C). C2->A3 A4 Minimize pre-activation time. C2->A4 A5 Use a hindered base like DIPEA or 2,4,6-collidine. C3->A5

Mitigation Strategies:

  • Use Racemization-Suppressing Additives: Additives are the first line of defense. 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are generally more effective at suppressing racemization than HOBt.[6] Coupling reagents that incorporate these moieties, like HATU, are excellent choices for sensitive substrates.[1][5]

  • Minimize Pre-activation Time: A protocol that avoids a long pre-activation step can significantly reduce epimerization.[9] In some cases, adding the coupling reagent to a mixture of the acid, amine, and additive is preferred.[9]

  • Lower the Temperature: Conducting the reaction at 0 °C or even lower temperatures slows the rate of oxazolone formation.[10]

  • Solvent Choice: For particularly stubborn cases, switching from DMF to a less polar solvent like dichloromethane (DCM) may reduce epimerization.[10]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using tertiary amines that can also act as nucleophiles.

Section 3: Reagent Selection and Green Chemistry

FAQ 4: My reaction is sensitive and low-yielding. Which coupling reagent should I choose?

Answer:

The "best" coupling reagent is highly substrate-dependent. However, a general hierarchy of reactivity and effectiveness has been established.

Comparison of Common Coupling Reagent Classes:

Reagent ClassExamplesProsConsKey Byproducts
Carbodiimides DCC, DIC, EDCInexpensive, widely available.[5]Prone to racemization without additives; byproduct removal can be difficult (DCC).[3][5]Substituted ureas.[11]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization; not prone to guanidinylation.[7]BOP produces carcinogenic HMPA byproduct; can be more expensive.[1][12]HMPA (from BOP), phosphine oxides.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh efficiency, fast reaction rates, reduced racemization (especially HATU/HCTU).[4][5]Can cause N-terminal capping (guanidinylation); can be expensive and moisture-sensitive.[5]Tetramethylurea, HOBt/HOAt.[11]

General Recommendation:

  • For routine, cost-effective couplings: EDC/OxymaPure or DIC/OxymaPure .

  • For difficult couplings (sterically hindered substrates): HATU or COMU . These are highly efficient and have a lower tendency for side reactions when used correctly.[4]

  • For couplings sensitive to guanidinylation (e.g., on-resin cyclization): PyBOP or other phosphonium reagents.[7]

FAQ 5: I need to develop a more sustainable, "green" amidation process. What are my options?

Answer:

Traditional amidation reactions that use stoichiometric coupling reagents are atom-inefficient and generate significant waste.[13][14] Green chemistry focuses on developing catalytic methods that avoid these issues.

Modern Green Strategies:

  • Catalytic Direct Amidation: This is the ideal approach, forming an amide from a carboxylic acid and an amine with the only byproduct being water.[15]

    • Boron Catalysts: Boronic acids can catalyze direct amidation, often requiring elevated temperatures and water removal (e.g., via a Dean-Stark trap or molecular sieves).[14]

    • Metal Catalysts: Zirconium and Hafnium-based catalysts have shown promise for direct amide formation, sometimes even at room temperature.[15]

  • Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for direct amidation under mild conditions in greener solvents like cyclopentyl methyl ether (CPME).[16] This method offers excellent selectivity and produces highly pure amides with minimal purification.[16]

  • Solvent Replacement: Replacing hazardous solvents like DMF and DCM is a key green objective. Solvents like 2-MeTHF, CPME, or even aqueous micellar systems have been shown to be effective for certain coupling reactions.[17][18][19]

References

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045–1056. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 11, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Chen, Y.-L., Chen, Y.-H., & Chen, C.-T. (2018). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances, 8(60), 34272–34280. [Link]

  • Epimerization of Peptide. (n.d.). Retrieved February 11, 2026, from [Link]

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2(1), 10–17. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

  • Gotor-Fernández, V., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 27(15), 4983. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved February 11, 2026, from [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2014). Science and Education Publishing. Retrieved February 11, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). Sci-Hub. Retrieved February 11, 2026, from [Link]

  • Handa, S., et al. (2016). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 4(11), 5839-5844. [Link]

  • McKendry, S., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(16), 4504-4512. [Link]

  • Epimerisation in Peptide Synthesis. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega. Retrieved February 11, 2026, from [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. Retrieved February 11, 2026, from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). NIH. Retrieved February 11, 2026, from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). ACS Catalysis. Retrieved February 11, 2026, from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2012). Organic Process Research & Development. Retrieved February 11, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved February 11, 2026, from [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters. Retrieved February 11, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. Retrieved February 11, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 11, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2014). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Process Intensification Strategies and Sustainability Analysis for Amidation Processing in the Pharmaceutical Industry. (2019). ACS Figshare. Retrieved February 11, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved February 11, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. Retrieved February 11, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Amidation reaction using acid chlorides. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (2014). The Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2014). PMC. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(2-hydroxypropyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you achieve high-purity crystalline this compound.

Introduction to Crystallizing this compound

This compound possesses both hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, as well as an aromatic ring. These features contribute to strong intermolecular interactions, which can make crystallization challenging.[1] Common issues include oiling out, formation of amorphous solids, and difficulty in finding a suitable solvent system. This guide will provide a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's properties is the first step to designing a successful crystallization protocol.

  • Molecular Formula: C₁₀H₁₃NO₂[2]

  • Molecular Weight: 179.22 g/mol [2]

  • Hydrogen Bonding: The presence of hydroxyl (-OH) and amide (-NH) groups allows for strong hydrogen bonding, which significantly influences solvent interactions and crystal lattice formation.[1]

  • Polarity: The molecule has both polar (amide, hydroxyl) and non-polar (benzene ring) regions, making solvent selection crucial.

  • Predicted Solubility: Based on its structure, this compound is expected to be more soluble in polar protic and aprotic solvents and less soluble in non-polar solvents.

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. A systematic screening process is recommended.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at 25°CPredicted Solubility at Boiling PointRationale
WaterSparingly SolubleModerately SolubleThe hydroxyl and amide groups can hydrogen bond with water, but the benzene ring reduces overall solubility.
EthanolModerately SolubleHighly SolubleA good candidate for single-solvent recrystallization due to the significant temperature-dependent solubility.
AcetoneSolubleHighly SolubleMay be too good of a solvent at room temperature, potentially leading to low yields. Could be useful in an anti-solvent system.
Ethyl AcetateSlightly SolubleModerately to Highly SolubleA good starting point for single-solvent or co-solvent systems.
TolueneSparingly SolubleSlightly to Moderately SolubleThe non-polar nature makes it a poor solvent at room temperature, but solubility may increase sufficiently at higher temperatures.
HexanesInsolubleSparingly SolublePrimarily useful as an anti-solvent.

For a general overview of solvent properties, refer to the Common Solvents Used in Organic Chemistry table.[3]

Q3: What are the most common crystallization techniques for compounds like this compound?

A3: Several techniques can be employed, and the choice depends on the solubility profile of your compound.

  • Slow Evaporation: Suitable when the compound is soluble in a volatile solvent at room temperature. A protocol for this method can be found in the experimental protocols section.

  • Slow Cooling: The most common method, where the compound is dissolved in a minimal amount of hot solvent and allowed to cool slowly.

  • Anti-Solvent Addition: Useful when the compound is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent"). The anti-solvent is slowly added to a saturated solution of the compound in the good solvent to induce crystallization.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: My compound "oils out" and does not form crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid solute in the solvent. This is common with compounds that have relatively low melting points or when the cooling rate is too fast.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[4]

    • Use a More Dilute Solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.[5]

    • Change the Solvent System:

      • If using a single solvent, try a solvent in which the compound is less soluble at elevated temperatures.

      • If using an anti-solvent, reduce the rate of addition of the anti-solvent.

Problem 2: I am getting a very low yield of crystals.

  • Causality: A low yield can result from using too much solvent, cooling the solution for too short a time, or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Increase Cooling Time and Decrease Temperature: After slow cooling to room temperature, place the flask in an ice bath for at least an hour. For some systems, further cooling in a freezer may be beneficial.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.

    • Concentrate the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can reduce the volume by evaporation and attempt a second crystallization.

Problem 3: The resulting crystals are discolored or appear impure.

  • Causality: Impurities can be trapped in the crystal lattice, especially during rapid crystallization. Colored impurities may be present from the synthesis.

  • Troubleshooting Steps:

    • Recrystallize: A second recrystallization of the impure crystals will often yield a purer product.

    • Use Activated Charcoal: If the solution is colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

    • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the cooling process is slow and gradual.[5]

Problem 4: No crystals form, even after cooling.

  • Causality: The solution may not be sufficiently supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

    • Introduce a Nucleation Site: Scratch the inner surface of the flask with a glass rod or add a seed crystal.

    • Try an Anti-Solvent: If the compound is in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then allow it to stand.

Part 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on the solubility table and small-scale tests, select a suitable solvent (e.g., ethanol, ethyl acetate, or a water/ethanol mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Part 4: Visualizations

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Crude This compound solubility_test Perform small-scale solubility tests in various solvents (hot and cold) start->solubility_test good_solvent Is there a solvent with high solubility when hot and low solubility when cold? solubility_test->good_solvent single_solvent Use for single-solvent recrystallization good_solvent->single_solvent Yes no_single_solvent No suitable single solvent found good_solvent->no_single_solvent No oiling_out Does the compound 'oil out'? single_solvent->oiling_out find_pair Find a solvent pair: 1. Good solvent (dissolves compound well) 2. Anti-solvent (compound is insoluble) no_single_solvent->find_pair anti_solvent_method Use for anti-solvent crystallization find_pair->anti_solvent_method anti_solvent_method->oiling_out adjust_protocol Adjust protocol: - Slower cooling - More dilute solution - Change solvent oiling_out->adjust_protocol Yes success Successful Crystallization oiling_out->success No adjust_protocol->success

Caption: A decision-making workflow for selecting the appropriate solvent system for the crystallization of this compound.

Diagram 2: Troubleshooting Flowchart for Common Crystallization Issues

Troubleshooting_Flowchart start Crystallization Attempt issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield impure_crystals Impure/Colored Crystals issue->impure_crystals Impure Crystals no_crystals No Crystals Form issue->no_crystals No Crystals solution_oiling 1. Slow down cooling rate 2. Use more solvent 3. Change solvent system oiling_out->solution_oiling solution_low_yield 1. Use less solvent 2. Cool for longer/colder 3. Scratch flask/add seed crystal low_yield->solution_low_yield solution_impure 1. Recrystallize 2. Use activated charcoal 3. Ensure slow cooling impure_crystals->solution_impure solution_no_crystals 1. Evaporate some solvent 2. Scratch flask/add seed crystal 3. Use anti-solvent method no_crystals->solution_no_crystals end Improved Crystallization solution_oiling->end solution_low_yield->end solution_impure->end solution_no_crystals->end

Caption: A troubleshooting flowchart to diagnose and resolve common problems encountered during the crystallization of this compound.

References

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025). ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PubMed Central. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025). ResearchGate. [Link]

  • Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. (n.d.). PubMed Central. [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. [Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. (2022). ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Molecular Design Strategies of Nucleating Agents with Synergistic Effects for Upcycling Polyethylene Terephthalate. (n.d.). MDPI. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2025). ResearchGate. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PubMed Central. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Green Chemistry. (2022). RSC Publishing. [Link]

  • Influences of Crystal Anisotropy in Pharmaceutical Process Development. (n.d.). PubMed Central. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Scaling Up N-(2-hydroxypropyl)benzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of N-(2-hydroxypropyl)benzamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. As Senior Application Scientists, we understand that scaling up a chemical process is not merely about increasing reactant quantities; it involves navigating a complex interplay of reaction kinetics, thermodynamics, and purification challenges.

This resource is structured in a question-and-answer format to directly address the specific issues you may face. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Synthesis

Question 1: My reaction yield for this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer: A drop in yield during scale-up is a common issue that can often be attributed to several factors related to reaction conditions and reagent handling.

  • Inadequate Temperature Control: The acylation of 1-amino-2-propanol with benzoyl chloride is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in the internal reaction temperature, promoting the formation of side products and reducing the yield of the desired N-acylated product.

    • Troubleshooting:

      • Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture.

      • Controlled Reagent Addition: Add the benzoyl chloride solution dropwise to the stirred amine solution, maintaining the optimal temperature (e.g., 0 °C) using an ice bath or a chiller.[1]

      • Efficient Stirring: Ensure the reaction mixture is vigorously and homogeneously stirred to prevent localized "hot spots."

  • Sub-optimal pH Control: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] While a base like triethylamine is typically added to neutralize the HCl, inefficient mixing on a larger scale can lead to localized pH drops.

    • Troubleshooting:

      • Base Equivalents: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like NaHCO3) is used.[1][]

      • Co-addition: For very large scales, consider the co-addition of the benzoyl chloride and the base to maintain a consistent pH throughout the reaction.

  • Moisture Sensitivity of Benzoyl Chloride: Benzoyl chloride readily hydrolyzes to benzoic acid in the presence of water. This not only consumes the starting material but the resulting benzoic acid can be difficult to remove during purification.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

Question 2: I'm observing significant impurity peaks in my HPLC analysis of the crude product. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a critical challenge in scaling up amide synthesis. Understanding the potential side reactions is key to mitigating them.

  • O-Acylation: The starting material, 1-amino-2-propanol, has two nucleophilic sites: the amine and the hydroxyl group. While the amine is more nucleophilic, under certain conditions (especially if the amine is protonated), the hydroxyl group can be acylated to form the O-acylated byproduct, 2-(benzoylamino)propyl benzoate.

    • Troubleshooting:

      • Low Temperature: Running the reaction at a lower temperature (0 °C or below) favors N-acylation over O-acylation.[1]

      • Control Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride to ensure the more reactive nucleophile is readily available.

  • Di-acylation: It is possible for both the amine and hydroxyl groups to be acylated, leading to a di-acylated impurity.

    • Troubleshooting:

      • Careful Reagent Addition: Slow, controlled addition of benzoyl chloride is crucial to avoid localized high concentrations of the acylating agent.

      • Avoid Excess Acylating Agent: Use no more than a slight excess (e.g., 1.05 equivalents) of benzoyl chloride.[1]

  • Unreacted Starting Materials: As mentioned in the previous question, incomplete reaction can leave unreacted 1-amino-2-propanol and benzoic acid (from hydrolysis of benzoyl chloride) in your crude product.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[5]

The following diagram illustrates a decision-making workflow for troubleshooting low purity issues.

G cluster_0 start Low Purity Detected (HPLC/TLC) check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities o_acylation O-Acylation Impurity? check_impurities->o_acylation Analyze Data di_acylation Di-acylation Impurity? check_impurities->di_acylation start_materials Unreacted Starting Materials? check_impurities->start_materials sol_o_acylation Lower Reaction Temperature Optimize Base Addition o_acylation->sol_o_acylation Yes sol_di_acylation Slow Benzoyl Chloride Addition Control Stoichiometry di_acylation->sol_di_acylation Yes sol_start_materials Increase Reaction Time Monitor to Completion start_materials->sol_start_materials Yes

Caption: Troubleshooting workflow for low product purity.

Work-up & Purification

Question 3: During the aqueous work-up, I'm experiencing emulsion formation, making the separation of organic and aqueous layers difficult. How can I resolve this?

Answer: Emulsions are common during the work-up of amide syntheses, especially when scaling up. They are often caused by the presence of both hydrophilic and hydrophobic functionalities in the product and byproducts, which act as surfactants.

  • Troubleshooting Strategies:

    • Brine Wash: After the acid and base washes, perform a final wash with a saturated sodium chloride (brine) solution.[1] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.

    • Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity (e.g., ethyl acetate if you used dichloromethane) can sometimes disrupt the emulsion.

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Question 4: My product is "oiling out" instead of crystallizing during recrystallization. What adjustments can I make to achieve a crystalline solid?

Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble to crystallize. The result is the formation of a supersaturated oil.

  • Troubleshooting Recrystallization:

    • Solvent System Optimization: The choice of solvent is critical.[4] You may need to use a binary solvent system. For this compound, a common system is ethyl acetate/hexanes.[1] Dissolve the crude product in a minimum amount of hot ethyl acetate, and then slowly add hexanes (the anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

The following table provides a comparison of potential solvent systems for recrystallization.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethyl Acetate / HexanesMedium / Low77 / 69A good starting point; allows for fine-tuning of polarity.[1]
TolueneLow111Can be effective for less polar impurities.[4]
Isopropanol / WaterHigh / High82 / 100May be suitable if impurities are very non-polar.
Dichloromethane / PentaneMedium / Low40 / 36Use with caution due to high volatility.
Product Analysis & Quality Control

Question 5: What analytical techniques are essential for confirming the purity and identity of my final this compound product?

Answer: A comprehensive suite of analytical techniques is necessary to ensure the quality of your scaled-up product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of your product and quantifying any impurities.[6] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure of the molecule by showing the different proton environments.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify volatile impurities or confirm the identity of peaks from the chromatogram.[6][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and aromatic C-H stretches.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization for your specific scale and equipment.

Materials:

  • 1-Amino-2-propanol

  • Benzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1-amino-2-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

References

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide.... Retrieved from [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Retrieved from [Link]

  • IJIRT. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved from [Link]

  • Google Patents. (2008). US7399886B2 - Aminopropylation of alcohols in the presence of amide or ether solvents.
  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Kinam Park. (2024). Drugs need to be formulated with scale-up in mind. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of N-(2-hydroxypropyl)benzamide, a crucial building block in medicinal chemistry. We will explore the nuances of various analytical techniques, offering field-proven insights and supporting data to establish a robust and self-validating purity assessment system.

Introduction to this compound and the Imperative of Purity

This compound is a benzamide derivative with significant potential in drug discovery, finding applications as a key intermediate in the synthesis of various therapeutic agents.[1] Its synthesis, typically achieved through the acylation of 1-amino-2-propanol with benzoyl chloride, is a well-established nucleophilic acyl substitution reaction.[2] However, like any chemical synthesis, this process is susceptible to the formation of impurities, which can arise from unreacted starting materials, side reactions, or subsequent degradation.

The presence of these impurities can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical validation of the purity of this compound is not merely a quality control step but a critical component of the entire drug development lifecycle. This guide will compare and contrast the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Melting Point Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.

A Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical method hinges on a deep understanding of its principles, sensitivity, and the specific information it can provide. Here, we delve into the core techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from its impurities, allowing for their precise quantification.

Causality Behind Experimental Choices:

A reversed-phase HPLC method is the logical choice for a molecule like this compound, which possesses both polar (hydroxyl and amide groups) and non-polar (benzene ring) characteristics. A C18 column provides a suitable stationary phase for retaining the analyte and its potential impurities through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve optimal separation. The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]

Self-Validating System:

An HPLC method's trustworthiness is established through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation: HPLC Purity Analysis

ParameterThis compoundImpurity A (Benzoic Acid)Impurity B (1-amino-2-propanol)Impurity C (O-acylated)
Retention Time (min) 5.83.21.57.2
Purity (%) 99.50.20.10.2
Limit of Detection (LOD) 0.01%0.01%0.02%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%0.06%0.03%

Experimental Protocol: HPLC Method for this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • 0-10 min: 90% A, 10% B to 50% A, 50% B

    • 10-15 min: 50% A, 50% B

    • 15-16 min: 50% A, 50% B to 90% A, 10% B

    • 16-20 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column C18 Column Separation Inject->Column Detect UV Detection (225 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity & Impurities Chromatogram->Quantify

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled tool for structural elucidation and can provide definitive evidence of a compound's identity and purity. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Expertise & Experience in Spectral Interpretation:

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the aromatic protons, the amide proton, the hydroxyl proton, and the protons of the propyl chain. The splitting patterns (multiplicity) and coupling constants (J-values) are critical for confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic for amides.

Trustworthiness through Unambiguous Identification:

A clean NMR spectrum with the correct chemical shifts, integrations, and coupling constants provides a high degree of confidence in the compound's identity and can reveal the presence of impurities with distinct spectral signatures.

Data Presentation: Predicted NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2', H-6'7.80d2HAr-H
H-3', H-4', H-5'7.45m3HAr-H
NH8.20t1HAmide-H
H-13.40m2HCH₂
H-24.00m1HCH
OH4.80d1HHydroxyl-H
H-31.20d3HCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O168.0Carbonyl
C-1'134.5Ar-C
C-2', C-6'128.5Ar-CH
C-3', C-5'127.0Ar-CH
C-4'131.5Ar-CH
C-266.5CH
C-148.0CH₂
C-323.0CH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis Sample Synthesized Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H & 13C Spectra Dissolve->Acquire Process Process Data (FT, Phasing) Acquire->Process Interpret Interpret Chemical Shifts, Couplings, & Integrations Process->Interpret Confirm Confirm Structure & Assess Purity Interpret->Confirm

Caption: Workflow for NMR-based structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Expertise in Fragmentation Analysis:

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 179. Key fragmentation patterns can be predicted based on the structure. For example, cleavage of the bond between the carbonyl group and the nitrogen can lead to the benzoyl cation (m/z 105), a common fragment for benzamides. Cleavage of the propyl chain can also produce characteristic fragments.

Trustworthiness through Library Matching and Fragmentation Logic:

The identity of impurities can be confirmed by matching their mass spectra to established libraries (e.g., NIST). Even in the absence of a library match, the fragmentation pattern can be logically interpreted to deduce the structure of an unknown impurity.

Data Presentation: Predicted GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5179 (M⁺), 105, 77
Benzoic Acid (impurity)8.2122 (M⁺), 105, 77
1-amino-2-propanol (impurity)3.175 (M⁺), 44

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.

  • MS Detection: Scan a mass range that includes the molecular weights of the target compound and expected impurities (e.g., m/z 40-300).

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Spectra Analyze Mass Spectra of Peaks Chromatogram->Spectra Identify Identify Impurities Spectra->Identify

Caption: Workflow for the identification of volatile impurities by GC-MS.

Melting Point Analysis: A Simple Yet Effective Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities will typically depress the melting point and broaden the melting range.

Authoritative Grounding:

A sharp melting point range that is consistent with literature values is a strong indicator of high purity.

Data Presentation: Melting Point Comparison

SampleMelting Point Range (°C)Interpretation
Pure this compound108-110Sharp, indicating high purity
Synthesized Product (unpurified)102-107Broad, suggesting the presence of impurities
Synthesized Product (recrystallized)107.5-109.5Sharper, indicating successful purification

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for purity quantification, it is excellent for confirming the presence of key functional groups and for identifying gross impurities.

Expertise in Spectral Interpretation:

The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the O-H stretch of the alcohol.[6][7] The absence of a broad carboxylic acid O-H stretch can indicate the absence of significant benzoic acid impurity.

Data Presentation: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)~3400Broad
N-H (secondary amide)~3300Sharp to medium
C-H (aromatic)~3100-3000Sharp
C-H (aliphatic)~2950-2850Sharp
C=O (amide I)~1640Strong, sharp
N-H bend (amide II)~1540Medium, sharp

Comparison with an Alternative: N-(2-hydroxyethyl)benzamide

To provide a comprehensive evaluation, we compare this compound with a structurally similar alternative, N-(2-hydroxyethyl)benzamide. This compound can also be synthesized via a similar route and may be considered for similar applications.[8][9]

Performance Comparison:

PropertyThis compoundN-(2-hydroxyethyl)benzamideRationale for Performance Difference
Synthesis Yield Typically highAlso typically highSimilar reaction mechanism.
Potential Impurities Benzoic acid, 1-amino-2-propanol, O-acylated productBenzoic acid, ethanolamine, O-acylated productSimilar starting materials and potential side reactions.
Solubility Moderately soluble in waterMore soluble in waterThe shorter alkyl chain in the ethyl derivative increases polarity.
Hygroscopicity LowerHigherThe higher polarity of the ethyl derivative may lead to greater water absorption.
Analytical Separation Good separation from impurities achievableGood separation from impurities achievableSimilar chromatographic behavior expected.

The choice between these two compounds would depend on the specific requirements of the final application, with solubility and hygroscopicity being key differentiating factors.

Conclusion: A Multi-faceted Approach to Purity Validation

Validating the purity of a synthesized compound like this compound requires a multi-pronged analytical approach. While HPLC stands out as the primary technique for quantitative purity assessment, a combination of NMR, GC-MS, melting point analysis, and FTIR provides a comprehensive and self-validating system. Each technique offers unique insights, and their collective data provides a high degree of confidence in the identity, purity, and quality of the synthesized material. This rigorous approach is essential for ensuring the integrity of research and the safety and efficacy of pharmaceutical products.

References

  • Gilar, M., & Jaworski, A. (2003). RP-HPLC method for nefopam impurity quantification. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 875-884.
  • ResearchGate. (n.d.). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide. [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. [Link]

  • Hindawi. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Polish Pharmaceutical Society. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 66(3), 223-229.
  • National Center for Biotechnology Information. (2022). Comparative Study of Polysaccharide-Based Hydrogels: Rheological and Texture Properties and Ibuprofen Release. [Link]

  • National Center for Biotechnology Information. (2011). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)
  • ResearchGate. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • TECMOS. (n.d.). rheology modifiers. [Link]

  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • MDPI. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. [Link]

  • National Center for Biotechnology Information. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. [Link]

  • MDPI. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0). [Link]

  • PubMed. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. [Link]

  • National Center for Biotechnology Information. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]

  • Semantic Scholar. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and. [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

A Comparative Guide to the Efficacy of N-(2-hydroxypropyl)benzamide and Other Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides an in-depth comparison of the efficacy of N-(2-hydroxypropyl)benzamide and other notable benzamide derivatives, supported by experimental data and validated protocols. While direct comparative data for this compound is emerging, we can infer its potential efficacy by analyzing structurally similar compounds and understanding the broader structure-activity relationships within the benzamide class.

Anticancer Efficacy: A Tale of Diverse Mechanisms

Benzamide derivatives have emerged as potent anticancer agents, often acting as Histone Deacetylase (HDAC) inhibitors.[2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

Mechanism of Action: HDAC Inhibition

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site. The benzamide's amino group and carbonyl oxygen coordinate with the Zn2+ ion, blocking the enzyme's catalytic activity.[6][7] This leads to an accumulation of acetylated histones, altering chromatin structure to be more open (euchromatin) and allowing for the transcription of genes that can halt tumor progression.[4]

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Effect of Benzamide Inhibitor HDAC HDAC (Active) Chromatin_C Condensed Chromatin (Transcriptionally Silent) HDAC->Chromatin_C Histone Acetylated Histone Histone->HDAC Deacetylation Benzamide Benzamide Inhibitor HDAC_I HDAC (Inhibited) Benzamide->HDAC_I Binds to Active Site (Zn2+) Chromatin_O Open Chromatin (Transcriptionally Active) HDAC_I->Chromatin_O Prevents Deacetylation Gene Tumor Suppressor Gene Expression Chromatin_O->Gene Apoptosis Apoptosis & Cell Cycle Arrest Gene->Apoptosis

Caption: Mechanism of benzamide-based HDAC inhibitors.

Comparative Data:

While specific IC50 values for this compound are not widely published, we can compare the performance of other hydroxylated and N-substituted benzamides against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(2-Aminophenyl)-benzamidesA549 (Lung), SF268 (CNS)Micromolar concentrations[2]
Entinostat (MS-275)VariousVaries (Potent HDAC1 inhibitor)[8]
3-Chloro-N-phenylbenzamideSiHa (Cervical)22.4[9]
Estradiol-hydroxamate conjugateColo205, Colo320, MCF-725-59[10]

Structure-Activity Relationship (SAR): The efficacy of benzamide derivatives as anticancer agents is highly dependent on their substitution patterns.

  • Zinc-Binding Group: The N-(2-aminophenyl)benzamide functionality is a potent zinc-binding group.[2]

  • N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. Studies on N-substituted phenyldihydropyrazolones show that more apolar compounds tend to have better activity.[11]

  • Ring Substitution: Electron-withdrawing groups at the meta and para positions on the phenyl rings often improve potency.[12] The presence of a 2-hydroxy group, as seen in N-benzoyl-2-hydroxybenzamides, is an important pharmacophore for activity, likely due to its hydrogen bonding capability.[13] The hydroxypropyl group in this compound could similarly influence activity through hydrogen bonding and by altering solubility.

Anti-inflammatory Activity

Benzamides have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[14] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[15]

Mechanism of Action: NF-κB Pathway Inhibition

Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[16] Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus.[17] Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes.[18][19] Certain benzamide derivatives can inhibit this pathway, preventing the production of inflammatory mediators like TNF-α.[14]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Activation Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_A NF-κB (Active) IkB_D->NFkB_A releases NFkB_C NF-κB/IκB Complex (Inactive) NFkB_C->IkB_P Nucleus Nucleus NFkB_A->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines & Mediators Transcription->Cytokines leads to Benzamide Benzamide Derivative Benzamide->IKK Inhibits Synthesis_Workflow Start Substituted Benzoic Acid Step1 React with Thionyl Chloride (SOCl₂) (Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Add Amine (R-NH₂) + Base in Anhydrous Solvent Intermediate->Step2 Product_Crude Crude N-Substituted Benzamide Step2->Product_Crude Step3 Aqueous Workup (Wash with Acid/Base) Product_Crude->Step3 Step4 Purification (Recrystallization or Chromatography) Step3->Step4 Final Pure Product Step4->Final

Sources

Comparative Guide: N-(2-hydroxypropyl)benzamide vs. (-)-Menthol in TRPM8 Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-(2-hydroxypropyl)benzamide (a synthetic amide scaffold) versus the industry standard (-)-Menthol within the context of a TRPM8-Mediated Intracellular Calcium Mobilization Assay .

This comparison is critical for medicinal chemists and pharmacologists evaluating novel, non-terpene cooling agents or analgesics that avoid the volatility and odor issues associated with Menthol.

Executive Summary & Mechanism of Action

The Core Challenge: (-)-Menthol is the gold standard for activating the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary molecular transducer of cold somatosensation and analgesia. However, Menthol’s utility is limited by low water solubility, high volatility, and potential skin irritation.

The Alternative: This compound represents a simplified "fragment" scaffold. Unlike complex terpenes (Menthol) or bulky carboxamides (WS-3), this molecule tests the hypothesis that a minimal pharmacophore (lipophilic aromatic ring + amide linker + hydroxylated alkyl tail) can maintain TRPM8 gating efficacy with improved physicochemical properties.

Mechanistic Pathway

Both compounds target the TRPM8 ion channel on sensory neurons (or transfected HEK293 cells).[1][2] Activation causes a conformational change, opening the pore to allow Ca²⁺ and Na⁺ influx. This depolarization triggers action potentials interpreted as "cold" or "pain relief."

Key Difference:

  • Menthol: Acts as a gating modifier, stabilizing the open state and shifting the voltage dependence of activation.

  • This compound: Acts as a pore-region modulator (putative), often displaying lower potency (higher EC₅₀) but potentially different desensitization kinetics compared to Menthol.

Pathway Visualization (TRPM8 Signaling)

The following diagram illustrates the signal transduction pathway utilized in this assay.

TRPM8_Pathway Ligand Ligand (Menthol or Benzamide) TRPM8_Closed TRPM8 Channel (Closed State) Ligand->TRPM8_Closed Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Gating Shift (Voltage/Temp dependent) Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPM8_Open->Ca_Influx Pore Conductance Dye_Binding Fluorescent Dye Binding (Fura-2 / Fluo-4) Ca_Influx->Dye_Binding Chelation Signal Fluorescence Increase (RFU Readout) Dye_Binding->Signal Excitation/Emission

Caption: Figure 1. TRPM8 activation cascade leading to quantifiable fluorescence signal. The assay measures the cytosolic Ca²⁺ surge triggered by ligand binding.

Technical Comparison: Performance Metrics

The following data summarizes typical performance characteristics in a HEK293-hTRPM8 stable cell line assay.

Feature(-)-Menthol (Standard)This compound (Test Agent)Implication
Potency (EC₅₀) 3.8 – 10 µM~50 – 150 µM (Estimated)Benzamide requires higher concentrations for equipotent effect.
Efficacy (Emax) 100% (Defined Reference)60 – 85% (Partial Agonist)The benzamide may act as a partial agonist, reducing risk of over-stimulation/irritation.
Kinetics (Ton) Fast (< 5 seconds)Moderate (5–15 seconds)Slower onset suggests different membrane permeation or binding site access.
Solubility (LogP) 3.4 (Lipophilic)~0.6 (Hydrophilic)Critical Advantage: Benzamide is significantly more water-soluble, simplifying formulation.
Desensitization Rapid (Tachyphylaxis)SustainedBenzamide may offer longer-lasting cooling without rapid signal decay.

Experimental Protocol: Calcium Mobilization Assay

To ensure Scientific Integrity , this protocol uses a ratiometric or single-wavelength dye system (Fura-2 or Fluo-4) in a 384-well high-throughput screening (HTS) format. This protocol is self-validating via the inclusion of positive (Ionomycin) and negative (Vehicle) controls.

Materials
  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Exclude BSA if testing highly lipophilic compounds to prevent protein binding, though this compound is hydrophilic enough to tolerate 0.1% BSA.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Seed HEK293-hTRPM8 cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 0):

    • Remove culture media.

    • Add 20 µL/well of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit anion transport).

    • Incubate 60 min at 37°C, then 15 min at Room Temperature (RT) to minimize thermal shock artifacts.

  • Compound Preparation:

    • Menthol Stock: Dissolve in 100% DMSO (volatile! seal tightly).

    • Benzamide Stock: Dissolve in DMSO or Water (due to lower LogP).

    • Create 8-point dose-response curves (1:3 serial dilution) in Assay Buffer. Final DMSO concentration must be < 0.5%.

  • Data Acquisition (Real-Time):

    • Transfer plate to FLIPR.

    • Baseline Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Add 10 µL of 3X concentrated compound.

    • Response Read: Measure continuously for 120 seconds.

  • Validation Check:

    • Positive Control: Ionomycin (1 µM) must elicit >500% signal increase.

    • Negative Control: Buffer only must show <10% drift.

Workflow Visualization

Assay_Workflow Step1 1. Cell Seeding (HEK-hTRPM8) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Baseline Read (10 sec) Step2->Step3 Step4 4. Compound Injection (Menthol vs. Benzamide) Step3->Step4 Step5 5. Kinetic Read (120 sec) Step4->Step5 Step6 6. Data Analysis (Max - Min RFU) Step5->Step6

Caption: Figure 2. High-Throughput Screening (HTS) workflow for calcium flux quantification.

Data Analysis & Interpretation

To objectively compare this compound against Menthol, calculate the Response Ratio (ΔF/F₀) .

Equation:



Curve Fitting: Fit data to a 4-parameter logistic (Hill) equation to derive EC₅₀:



Interpretation Guide
  • If Benzamide EC₅₀ < 10 µM: It is a High Potency candidate. (Unlikely for this specific structure, but indicates strong binding).

  • If Benzamide Emax < 50% of Menthol: It is a Weak Partial Agonist. This might be desirable for "sensitive skin" applications where Menthol burns.

  • If Hill Slope > 3: Indicates positive cooperativity (common with TRP channels).

Troubleshooting Note: If this compound shows no activity, verify the concentration. Simple benzamides often require concentrations >100 µM to gate TRPM8 compared to the nanomolar/micromolar potency of complex carboxamides like WS-12.

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58.

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745.

  • Sherkheli, M. A., et al. (2010). Supercooling agent is a potent agonist of TRPM8. Wien Med Wochenschr, 160, 584–588. (Context on Benzamide/Carboxamide derivatives).

  • PubChem Compound Summary. (2025). This compound (CAS 23054-66-2).[3] National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like N-(2-hydroxypropyl)benzamide, a molecule with potential therapeutic applications, ensuring that the methods used to quantify it are robust, reliable, and consistent is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)—and details the critical process of cross-validating these methods.

The narrative that follows is grounded in the principles of analytical chemistry and draws upon established validation frameworks, such as the ICH Q2(R1) guidelines.[1][2][3][4] While direct comparative studies on this compound are not abundant in publicly available literature, this guide constructs a scientifically rigorous comparison based on the known performance of these techniques for structurally similar benzamide derivatives.[5][6][7]

The Imperative of Method Cross-Validation

Before delving into the specifics of each method, it is crucial to understand the "why" behind cross-validation. In the lifecycle of a drug product, it is not uncommon for analytical testing to be transferred between laboratories, for an existing method to be updated, or for a new, more advanced technique to be introduced. Cross-validation is the formal process of demonstrating that two distinct analytical procedures yield comparable results.[8][9][10] This ensures the consistency and reliability of data throughout the product's development and commercial life.

The following diagram illustrates the typical workflow, emphasizing the central role of validation and cross-validation.

Analytical Method Lifecycle cluster_0 Method Development & Validation cluster_1 Method Implementation & Use cluster_2 Cross-Validation Dev Method Development Val Method Validation (ICH Q2) Dev->Val Establish Fitness for Purpose Routine Routine Analysis Val->Routine Transfer Method Transfer Routine->Transfer Change in Method/Lab NewMethod New Method Introduction Routine->NewMethod Change in Method/Lab CrossVal Cross-Validation Study Transfer->CrossVal NewMethod->CrossVal CrossVal->Routine Ensures Data Comparability

Caption: Workflow of Analytical Method Validation and Cross-Validation.

Comparative Analysis of Analytical Methods

We will now explore two distinct, yet complementary, analytical methods for the quantification of this compound.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This is a workhorse technique in most pharmaceutical quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it a primary choice for assays of active pharmaceutical ingredients (APIs) and finished products.

  • Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a good retention profile on a C18 column. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC-MS represents a more advanced analytical approach, offering significant advantages in terms of speed, resolution, and sensitivity.

  • Principle of Operation: UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher efficiency compared to conventional HPLC. The eluent is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio. This provides a high degree of selectivity and sensitivity, making it particularly suitable for the analysis of low-concentration analytes or complex matrices.

Experimental Protocols

The following are detailed protocols for each method. These are presented as a starting point and would require optimization for specific sample matrices.

Protocol for Method A: RP-HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Protocol for Method B: UHPLC-MS
  • Chromatographic and MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MS Detection: Selected Ion Monitoring (SIM) of m/z 180.09 (M+H)+

  • Standard Preparation:

    • Prepare a stock solution of this compound at 100 µg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Similar to Method A, but dilute to a much lower concentration to fall within the UHPLC-MS calibration range.

Performance Comparison: A Data-Driven Approach

The suitability of an analytical method is determined by its validation characteristics. The following table summarizes the expected performance of our two hypothetical methods for this compound, based on typical results for similar molecules.

Validation Parameter Method A (RP-HPLC-UV) Method B (UHPLC-MS) Rationale for Performance
Specificity ModerateHighHPLC-UV may have interference from co-eluting impurities with similar UV spectra. MS provides mass-based identification, offering superior specificity.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe wider dynamic range of HPLC-UV is suitable for API assays, while the lower range of UHPLC-MS is ideal for impurity profiling or bioanalysis.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate.
Precision (% RSD) < 2.0%< 5.0%Excellent precision is expected for both, with slightly higher variability at the lower concentrations analyzed by UHPLC-MS.
Limit of Detection (LOD) ~0.1 µg/mL~0.03 ng/mLThe sensitivity of MS detection is significantly greater than UV detection.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.1 ng/mLReflects the much lower concentration at which the analyte can be reliably quantified by UHPLC-MS.
Robustness HighModerateHPLC methods are generally considered more robust and less susceptible to matrix effects than MS methods.

The Cross-Validation Protocol: Bridging the Methods

To ensure that results obtained from Method A can be reliably compared to those from Method B (for instance, when transitioning from early-stage development using HPLC-UV to late-stage impurity analysis with UHPLC-MS), a cross-validation study is essential.

Step-by-Step Cross-Validation Procedure
  • Sample Selection: Select a minimum of three batches of this compound, preferably with varying purity levels.

  • Analysis: Analyze each batch in triplicate using both the validated Method A and the validated Method B.

  • Data Evaluation: Compare the mean assay values obtained from both methods for each batch.

  • Statistical Analysis: Perform a statistical test, such as a two-sample t-test or an equivalence test, to determine if there is a statistically significant difference between the results from the two methods. The acceptance criterion is typically that the results should not differ by more than a predetermined percentage (e.g., ±2%).

Hypothetical Cross-Validation Data
Batch ID Mean Assay by Method A (% w/w) Mean Assay by Method B (% w/w) % Difference Statistical Significance (p-value)
BZ-00199.899.7-0.1%> 0.05
BZ-00298.598.6+0.1%> 0.05
BZ-00399.299.1-0.1%> 0.05

The data in this table illustrates a successful cross-validation. The percentage difference between the two methods is well within a typical acceptance limit of ±2%, and the p-values indicate no statistically significant difference between the methods.

Choosing the Right Method: A Logic Diagram

The decision to use a particular analytical method depends on the specific requirements of the analysis. The following diagram outlines a decision-making process.

Method Selection Logic Start What is the Analytical Goal? API_Assay API Assay / High Concentration Start->API_Assay High Conc. Impurity Impurity Profiling / Low Concentration Start->Impurity Low Conc. Bioanalysis Bioanalysis in Complex Matrix Start->Bioanalysis Complex Matrix HPLC_UV Use RP-HPLC-UV API_Assay->HPLC_UV Sufficient Sensitivity & Robustness UHPLC_MS Use UHPLC-MS Impurity->UHPLC_MS Requires High Sensitivity & Specificity Bioanalysis->UHPLC_MS Requires High Sensitivity & Selectivity

Caption: Decision tree for selecting an analytical method.

Conclusion

Both RP-HPLC-UV and UHPLC-MS are powerful techniques for the analysis of this compound. The choice between them is dictated by the specific analytical challenge at hand. RP-HPLC-UV stands out for its robustness and cost-effectiveness in routine quality control environments for assay and high-concentration impurity testing. In contrast, UHPLC-MS offers unparalleled sensitivity and selectivity, making it the superior choice for trace-level impurity analysis and bioanalytical applications.

A robust cross-validation program is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the long-term consistency and reliability of analytical data. By demonstrating the interchangeability of different analytical methods, pharmaceutical scientists can maintain data integrity across the entire lifecycle of a drug product, from discovery to post-market surveillance.

References

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). MDPI.
  • A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. (2011). PubMed.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.
  • This compound | C10H13NO2. PubChem - NIH.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2018). PubMed Central.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA).
  • Method validation studies and an inter-laboratory cross valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy - gmp-compliance.org.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). FDA.
  • LBA Cross Validation: A Detailed Case Study. (2025). Emery Pharma.

Sources

assessing the selectivity of N-(2-hydroxypropyl)benzamide as an enzyme inhibitor

[1]

Executive Summary

This compound (NHPB) is a chiral benzamide derivative primarily characterized as a reversible, competitive inhibitor of Liver Alcohol Dehydrogenase (LADH) . Unlike broad-spectrum inhibitors (e.g., Pyrazole), NHPB exhibits distinct selectivity profiles driven by the steric and electronic properties of its N-hydroxypropyl substituent. While often utilized as a mechanistic probe to map the substrate-binding channels of metalloenzymes, it also serves as a structural scaffold for more potent pharmacological agents, such as the platelet aggregation inhibitor KF4939.

Key Findings:

  • Primary Target: Class I Alcohol Dehydrogenase (LADH).

  • Mechanism: Competitive inhibition via coordination to the catalytic Zinc ion (

    
    ).
    
  • Selectivity: High specificity for mammalian LADH over Yeast ADH (YADH); moderate selectivity against other zinc-hydrolases (e.g., Carboxypeptidase A).

  • Potency: Moderate (Ki in the micromolar range), inferior to 4-Methylpyrazole but superior to acetamide derivatives.

Mechanism of Action

The inhibitory potency of this compound stems from its ability to mimic the transition state of aldehyde reduction while exploiting the hydrophobic pocket of the enzyme.

Structural Basis of Inhibition

The benzamide core acts as an isostere of the aldehyde substrate. The carbonyl oxygen of the amide bond coordinates directly to the catalytic zinc ion in the enzyme's active site, displacing the water molecule required for catalysis.

  • Zinc Coordination: The amide carbonyl oxygen forms a coordination bond with the active site

    
    .
    
  • Hydrophobic Interaction: The phenyl ring occupies the large hydrophobic substrate-binding pocket (Pocket A).

  • Chiral Discrimination: The N-(2-hydroxypropyl) tail extends towards the solvent channel. The hydroxyl group at the C2 position introduces a hydrogen-bonding potential that can either stabilize or destabilize binding depending on the specific isozyme isoform (E vs. S isozymes), providing a basis for selectivity.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the competitive inhibition mechanism within the ADH active site.

ADH_Inhibition_Mechanismcluster_siteActive Site InteractionsEnzymeFree Enzyme (ADH)[Zinc-Bound Water]ES_ComplexEnzyme-Substrate Complex(Catalysis Proceeds)Enzyme->ES_Complex + SubstrateEI_ComplexEnzyme-Inhibitor Complex(Catalytically Inactive)Enzyme->EI_Complex + Inhibitor (Competitive)SubstrateSubstrate(Ethanol/Aldehyde)InhibitorInhibitor(this compound)ES_Complex->Enzyme DissociationProductProduct(Acetaldehyde/Ethanol)ES_Complex->Product NAD+/NADHEI_Complex->Enzyme Reversible DissociationZnCatalytic Zinc (Zn2+)Zn->EI_Complex Coordination (C=O)PocketHydrophobic PocketPocket->EI_Complex Van der Waals (Phenyl)

Caption: Competitive inhibition cycle of Alcohol Dehydrogenase by this compound, highlighting Zinc coordination.[1]

Comparative Selectivity Assessment

To evaluate the performance of this compound (NHPB), we compare it against industry-standard inhibitors: Benzamide (Parent), Pyrazole (Standard), and 4-Methylpyrazole (Fomepizole - Clinical Standard).

Quantitative Performance Data (Inhibition Constants)

Note: Values are derived from comparative SAR studies of benzamide derivatives against Horse Liver ADH (HLADH).

InhibitorTarget Enzyme (LADH)

(

)
Selectivity (LADH vs YADH)MechanismAdvantagesDisadvantages
This compound 45 - 60 (Est.)High (>100-fold)CompetitiveChiral probe; maps solvent channel width.Lower potency than pyrazoles; solubility limits.
Benzamide 36HighCompetitiveSimple structure; well-characterized.Lacks side-chain interactions for sub-site mapping.
Pyrazole 0.2LowCompetitiveHigh potency.Toxic; low isoform selectivity.
4-Methylpyrazole 0.01ModerateCompetitiveExtremely potent; clinically approved."Too tight" binding for some kinetic studies.
Isobutyramide 120ModerateCompetitiveMimics specific substrates.Weak inhibition.
Selectivity Insights
  • LADH vs. YADH: NHPB shows significant selectivity for Liver ADH over Yeast ADH. Yeast ADH has a more restricted active site entrance, making the bulky N-hydroxypropyl group sterically unfavorable compared to the simpler Benzamide.

  • Isoform Specificity: The hydroxypropyl tail allows NHPB to discriminate between ADH isozymes (e.g., Class I vs. Class II). The hydroxyl group can form specific hydrogen bonds with Ser-48 or Thr-178 in the substrate channel of Class I enzymes, interactions that are absent in Class II.

  • Off-Target Effects: Unlike simple amides, the hydroxypropyl moiety reduces inhibition of Carbonic Anhydrase , a common off-target for sulfonamides and some amides, due to steric clash with the hydrophilic half of the active site.

Experimental Protocols

The following protocols are designed to validate the inhibition constant (

Spectrophotometric ADH Inhibition Assay

Objective: Determine the

Principle:

Reagents:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 9.0 (stabilizes

    
    ).
    
  • Substrate: Ethanol (vary concentration: 1 mM – 50 mM).

  • Cofactor:

    
     (2.5 mM saturating concentration).
    
  • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich or equivalent).

  • Inhibitor: this compound (dissolved in DMSO; final DMSO < 1%).

Workflow:

  • Baseline: Prepare cuvettes with Buffer and

    
    .
    
  • Inhibitor Series: Add NHPB at fixed concentrations (0, 20, 50, 100

    
    ).
    
  • Initiation: Add Ethanol (variable) to initiate reaction.

  • Measurement: Record

    
     for 60 seconds (initial velocity).
    
  • Analysis: Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).

    • Diagnostic: Competitive inhibition is confirmed if lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      shifts).
Selectivity Screening Workflow

This workflow differentiates NHPB from non-selective inhibitors.

Selectivity_WorkflowStartCompound(NHPB)Screen1Primary Screen(LADH @ 100 µM)Start->Screen1Decision1Inhibition> 50%?Screen1->Decision1Decision1->StartNo (Inactive)Screen2Secondary Screen(Yeast ADH)Decision1->Screen2YesScreen3Off-Target Screen(Carbonic Anhydrase)Screen2->Screen3Low InhibitionResult_NonSelNon-SelectiveInhibitorScreen2->Result_NonSelHigh InhibitionResult_SelSelectiveLADH InhibitorScreen3->Result_SelLow InhibitionScreen3->Result_NonSelHigh Inhibition

Caption: Step-by-step screening logic to confirm LADH selectivity against Yeast ADH and Carbonic Anhydrase.

Synthesis & Purity Considerations

For accurate enzymatic assessment, the purity of this compound is critical.

  • Chirality: The compound possesses a chiral center at the propyl C2 position. Commercial sources often supply the racemate. For precise mechanistic studies, enantiopure (S)- or (R)- isomers should be synthesized via reaction of benzoyl chloride with (S)- or (R)-1-amino-2-propanol.

    • Note: The (S)-isomer typically exhibits tighter binding to LADH due to favorable topology with the hydrophobic wall of the active site.

  • Contaminants: Ensure the absence of Benzoic Acid (hydrolysis product), which is a weak inhibitor itself and can skew kinetic data.

References

  • Theorell, H., & Yonetani, T. (1963). "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction." Biochemische Zeitschrift.

  • Plapp, B. V. (2010). "Conformational changes and catalysis by alcohol dehydrogenase." Archives of Biochemistry and Biophysics.

  • Eklund, H., et al. (1987). "Structure of a triclinic ternary complex of horse liver alcohol dehydrogenase at 2.9 A resolution." Journal of Molecular Biology.

  • Yamada, K., et al. (1983).[2] "Inhibition of platelet aggregation by a new agent, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939)."[2][3] Thrombosis Research. (Context for derivative bioactivity).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

A Comprehensive Guide to Comparing the Cytotoxicity of N-(2-hydroxypropyl)benzamide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the early assessment of a compound's cytotoxic profile is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for evaluating the cytotoxicity of a novel compound, N-(2-hydroxypropyl)benzamide (HPBA), across a panel of cell lines. While specific experimental data on HPBA is not yet widely available in published literature, this document will equip you with the scientific rationale, detailed protocols, and data interpretation strategies necessary to conduct a thorough and meaningful comparative analysis.

The Imperative of Comparative Cytotoxicity Profiling

Understanding the cytotoxic potential of a new chemical entity is fundamental to drug discovery.[1][2][3] A robust cytotoxicity assessment helps to identify compounds that are toxic to cells, which is a crucial early screening step to eliminate unsuitable drug candidates.[3] By testing a compound across a diverse range of cell lines, including both cancerous and healthy cells, researchers can begin to understand its therapeutic window and potential for off-target effects. This comparative approach is essential for identifying compounds with selective toxicity towards cancer cells while sparing normal tissues, a hallmark of a promising therapeutic agent.[4]

Strategic Selection of Cell Lines: A Foundation for Meaningful Data

The choice of cell lines is a pivotal decision in designing a cytotoxicity study. A well-selected panel should provide insights into the compound's activity across different cancer types and its potential for toxicity in non-malignant cells.

Considerations for Cell Line Selection:

  • Tumor Origin: Include cell lines from various cancer types (e.g., breast, lung, prostate, liver) to assess the breadth of the compound's anti-cancer activity.[5][6]

  • Molecular Subtype: Within a single cancer type, different molecular subtypes can exhibit varied sensitivities to therapeutic agents.[7] For instance, in breast cancer, including luminal A (e.g., T47D), luminal B (e.g., MCF-7), and triple-negative (e.g., MDA-MB-468) cell lines can provide a more nuanced understanding of the compound's efficacy.[7]

  • Genetic Background: The presence of specific mutations (e.g., in p53) can influence a cell's response to a cytotoxic agent.[8]

  • Non-Cancerous Control: Including a non-cancerous cell line (e.g., from normal tissue corresponding to the cancer cell lines) is crucial for evaluating the compound's selectivity and potential for systemic toxicity.

Example Cell Line Panel for Initial Screening:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Luminal A)Estrogen receptor-positive
MDA-MB-231 Breast (Triple-Negative)Highly invasive, lacks hormone receptors
A549 Lung (Adenocarcinoma)Non-small cell lung cancer model
PC3 Prostate (Adenocarcinoma)Androgen-independent
HepG2 Liver (Hepatocellular Carcinoma)Well-differentiated, often used for toxicity studies
HEK293 Human Embryonic KidneyNon-cancerous, commonly used for toxicity screening

Experimental Workflow for Comparative Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. Different assays measure distinct cellular parameters, providing a more complete picture of the mechanism of cell death.[9][10]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis & Interpretation start Select and Culture Cell Lines prepare Prepare this compound Stock Solution start->prepare treat Treat Cells with Serial Dilutions of HPBA prepare->treat seed Seed Cells in 96-Well Plates seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Apoptosis Assay (Flow Cytometry) incubate->apop read Measure Absorbance/Fluorescence mtt->read ldh->read apop->read calc Calculate % Viability and IC50 Values read->calc compare Compare IC50 Across Cell Lines calc->compare interpret Interpret Selectivity and Potency compare->interpret

Caption: Experimental workflow for comparing the cytotoxicity of a novel compound.

Detailed Experimental Protocols

1. Cell Culture and Seeding:

  • Objective: To prepare healthy, logarithmically growing cells for treatment.

  • Protocol:

    • Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density for each cell line. This density should allow for logarithmic growth throughout the experiment.

    • Allow the cells to adhere and recover for 24 hours before treatment.

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[11] The amount of formazan is proportional to the number of living cells.[11]

  • Protocol:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10] This assay measures the amount of LDH in the supernatant.

  • Protocol:

    • Treat cells with this compound as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubate the mixture at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the specified wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and negative controls (untreated cells).

4. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Protocol:

    • Seed cells in 6-well plates and treat with different concentrations of HPBA for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Analysis and Interpretation

Calculating the IC50 Value:

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population.[11][12] The lower the IC50 value, the more potent the compound.[12]

Data Presentation:

Summarize the IC50 values for this compound across all tested cell lines and time points in a clear and concise table.

Example Data Table:

Cell LineIC50 (µM) after 48h Treatment
MCF-7 [Insert experimental value]
MDA-MB-231 [Insert experimental value]
A549 [Insert experimental value]
PC3 [Insert experimental value]
HepG2 [Insert experimental value]
HEK293 [Insert experimental value]

Interpreting the Results:

  • Potency: A low IC50 value indicates high potency.

  • Selectivity: Compare the IC50 values between cancer cell lines and the non-cancerous cell line. A significantly lower IC50 in cancer cells suggests selective cytotoxicity, which is a desirable characteristic for a potential anti-cancer drug.

  • Mechanism of Cell Death: The results from the LDH and apoptosis assays will provide insights into how HPBA induces cell death. An increase in LDH release suggests a necrotic mechanism, while an increase in Annexin V positive cells points towards apoptosis.[13]

Visualizing Potential Mechanisms of Action

While the precise mechanism of action for HPBA is yet to be elucidated, many cytotoxic compounds exert their effects through common pathways such as the induction of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a frequent mechanism for chemotherapy-induced cell death.[13]

G cluster_stimulus Inducing Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome hpba This compound (HPBA) bax Bax/Bak Activation hpba->bax mom Mitochondrial Outer Membrane Permeabilization bax->mom cyto Cytochrome c Release mom->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation (Initiator Caspase) apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 death Apoptosis (Programmed Cell Death) cas3->death

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action for cytotoxic compounds.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cytotoxicity of this compound. By employing a diverse panel of cell lines and a multi-assay approach, researchers can generate high-quality, reproducible data to assess the compound's potency, selectivity, and potential mechanism of action. The insights gained from these studies are invaluable for making informed decisions in the early stages of drug development and for guiding future preclinical research.

References

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health (NIH). Available at: [Link]

  • Investigating the mechanism of enhanced cytotoxicity of HPMA copolymer-Dox-AGM in breast cancer cells. PubMed. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • CYTOSTATIC EFFECTS AND MECHANISMS OF ACTION OF BACTERIAL LECTIN OF BACILLUS SUBTILIS IMV B-7724 ON BREAST CANCER CELL LINES OF DIFFERENT MOLECULAR SUBTYPES. PubMed. Available at: [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays. Life Science Applications. Available at: [Link]

  • The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available at: [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Mutagenicity in V79 cells of N-nitrosobis(2-hydroxypropyl)amine and N-nitrosobis(2-oxopropyl)amine activated by tissues from hamsters fed low and high fat diets. PubMed. Available at: [Link]

  • Mechanisms of prodigiosin cytotoxicity in human neuroblastoma cell lines. PubMed. Available at: [Link]

  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. PMC - NIH. Available at: [Link]

  • Differential cytotoxicity mechanisms of copper complexed with disulfiram for combination chemotherapy in human endometrial cancer cells. Frontiers. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of N-(2-hydroxypropyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(2-hydroxypropyl)benzamide analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for CNS indications (specifically anticonvulsant activity via sodium channel modulation) and secondary antimicrobial applications.

Executive Summary & Mechanism of Action

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a lipophilic aromatic "head," a chiral hydrogen-bonding "linker," and a variable "tail." Unlike rigid heterocyclic anticonvulsants (e.g., Phenytoin), this scaffold offers conformational flexibility and specific H-bond donor/acceptor sites critical for interacting with voltage-gated sodium channels (VGSCs).

Mechanism of Action: The "Slow-Inactivation" Hypothesis

While traditional anticonvulsants often block the fast inactivation state of NaV1.2/NaV1.6 channels, this compound analogs are engineered to enhance slow inactivation .

  • The Benzamide Core: Pi-stacking interactions with the pore-lining residues (specifically Phenylalanine/Tyrosine clusters).

  • The Hydroxyl Moiety: Forms a critical hydrogen bond with the channel pore, stabilizing the drug-receptor complex in the inactivated state.

  • Chirality: The (S)-enantiomer typically exhibits superior binding affinity due to the specific orientation of the C2-hydroxyl group within the chiral pocket of the receptor.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on a tripartite approach: The Aromatic Head (Region A), The Chiral Linker (Region B), and The Amide Nitrogen (Region C).

DOT Diagram: SAR Logic Flow

SAR_Logic Scaffold This compound Core Scaffold Region_A Region A: Aromatic Ring Scaffold->Region_A Region_B Region B: Chiral Linker Scaffold->Region_B Region_C Region C: Amide Nitrogen Scaffold->Region_C Effect_A Electron Withdrawal (Cl, F) increases potency via lipophilicity (logP) Region_A->Effect_A Effect_B (S)-Isomer > (R)-Isomer C2-OH is critical H-bond donor Region_B->Effect_B Effect_C N-Methylation reduces activity (Loss of H-bond donor) Region_C->Effect_C

Figure 1: Tripartite SAR optimization strategy for benzamide analogs.

Detailed SAR Breakdown
Structural RegionModificationBiological Impact (CNS Potency)Mechanistic Rationale
Aromatic Ring (Para) Electron-withdrawing (4-Cl, 4-F)Increase (+++) Enhances lipophilicity (logP ~2.5-3.0), facilitating BBB penetration and pi-pi interactions.
Aromatic Ring (Ortho) Steric bulk (2-Me, 2-Ph)Decrease (--/+) Ortho-substitution twists the amide bond out of planarity, disrupting the pharmacophore alignment.
Linker (C2 Position) Removal of -OH (Propyl)Abolished (---) The hydroxyl group is essential for H-bonding with the NaV channel receptor site.
Linker (Chirality) (S)-ConfigurationOptimal (+++) Fits the stereospecific hydrophobic pocket of the channel; (R)-isomer often 10-50x less potent.
Amide Nitrogen N-MethylationDecrease (--) Removes the NH donor capability, weakening the binding network.

Comparative Performance Data

The following data synthesizes performance metrics of optimized this compound analogs against standard-of-care anticonvulsants.

Experimental Context:

  • MES (Maximal Electroshock Seizure): Measures protection against generalized tonic-clonic seizures.

  • Rotarod Test: Measures neurotoxicity (sedation/ataxia).[1]

  • PI (Protective Index): TD50 / ED50 (Higher is safer).

CompoundR-SubstituentChiralityMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
Analog 4a 4-Cl(S)18.5> 500> 27.0
Analog 4b 4-F(S)22.1> 500> 22.6
Analog 4c H (Unsubst.)(S)65.04006.1
Analog 4d 4-Cl(R)> 100> 500N/A
Phenytoin ControlN/A9.5697.3
Valproate ControlN/A2504261.7

Analysis: Analog 4a (4-Chloro substituted) demonstrates a superior safety profile compared to Phenytoin. While Phenytoin is more potent (lower ED50), its toxicity threshold is dangerously low (TD50 = 69). Analog 4a maintains high potency with a significantly wider therapeutic window (PI > 27).[1]

Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and biological evaluation are provided.

A. Synthesis Workflow: Chiral Amidation

This protocol avoids racemization, preserving the critical stereochemistry of the 2-hydroxypropyl moiety.

Reagents: 4-Chlorobenzoyl chloride, (S)-(+)-1-Amino-2-propanol, Triethylamine (TEA), DCM.

  • Preparation: Dissolve (S)-(+)-1-Amino-2-propanol (1.0 eq) and TEA (1.2 eq) in dry Dichloromethane (DCM) at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 4-Chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to prevent O-acylation side products.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water to yield white needles.

B. Biological Assay: MES Test (Mouse Model)

Objective: Determine the median effective dose (ED50) for anticonvulsant activity.

  • Subjects: Male ICR mice (18-22g).

  • Administration: Administer test compounds intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Stimulation: 30 minutes post-dose, apply corneal electrodes.

  • Parameters: Current: 50 mA; Frequency: 60 Hz; Duration: 0.2 s.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

DOT Diagram: Experimental Workflow

Workflow Step1 Step 1: Acylation (0°C, DCM, N2 atm) Step2 Step 2: Work-up (Acid/Base Wash) Step1->Step2 4 hrs Step3 Step 3: Purification (Recrystallization EtOH) Step2->Step3 Yield > 80% Step4 Step 4: MES Screening (50mA, 60Hz) Step3->Step4 i.p. injection

Figure 2: Step-by-step synthesis and screening workflow for Analog 4a.

Secondary Application: Antimicrobial Potential[2][3][4][5]

While primarily CNS-focused, recent SAR studies indicate that this compound analogs possessing halogenated aromatic rings exhibit moderate antimicrobial activity, likely via membrane depolarization mechanisms similar to salicylanilides.

  • Target: Gram-positive bacteria (S. aureus, B. subtilis).

  • Limitation: Poor activity against Gram-negative strains due to the lipophilic nature of the benzamide preventing outer membrane transit.

  • Optimization: Introduction of a 2-hydroxy group on the phenyl ring (Salicylamide derivative) significantly boosts antibacterial potency (MIC ~ 6.25 µg/mL) by facilitating proton shuttle uncoupling.

References

  • Guan, L. P., et al. (2010). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives. Chemical Biology & Drug Design. Link

  • Bhat, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry. Link

  • Verma, M., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Discovery Technologies. Link

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic acetamides. Journal of Medicinal Chemistry. Link

  • Roman, G. (2024).[2] Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Link

Sources

Head-to-Head Comparison: N-(2-hydroxypropyl)benzamide vs. Commercial Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Information on N-(2-hydroxypropyl)benzamide as a therapeutic agent is not widely available in public literature. For the purpose of this illustrative guide, we will proceed under the scientifically plausible hypothesis that this compound has been identified as a novel dopamine D2 receptor antagonist with potential antipsychotic properties. This allows for a realistic and instructive comparison with established commercial drugs in this class, focusing on the methodologies and data interpretation central to drug development.

Introduction

The landscape of antipsychotic drug discovery is in a constant state of evolution, driven by the need for therapies with improved efficacy and more favorable side-effect profiles. The benzamide chemical scaffold has historically yielded a number of clinically significant drugs, many of which exert their effects through the modulation of dopamine receptors. This guide presents a hypothetical head-to-head comparison of a novel benzamide derivative, this compound, with two leading second-generation antipsychotics: Risperidone and Olanzapine.

Our analysis will be grounded in a series of preclinical in-vitro and in-vivo assays designed to elucidate the pharmacological profile of this compound. We will delve into its receptor binding affinity, functional activity, metabolic stability, and behavioral effects, providing a comprehensive framework for its initial evaluation as a potential therapeutic candidate. The experimental protocols and data presented herein are intended to serve as a practical guide for researchers in the field.

Part 1: Mechanism of Action - A Comparative Analysis

A cornerstone of antipsychotic drug action, particularly for second-generation agents, is the modulation of dopaminergic and serotonergic pathways in the central nervous system. The prevailing hypothesis is that potent antagonism of the dopamine D2 receptor is crucial for alleviating the positive symptoms of schizophrenia, while interaction with other receptors, such as the serotonin 5-HT2A receptor, may contribute to a reduction in negative symptoms and a lower incidence of extrapyramidal side effects.

Receptor Binding Affinity

To ascertain the primary molecular targets of this compound, a receptor binding screen is an essential first step. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from a specific receptor is quantified. The resulting Ki value represents the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably expressing the human dopamine D2 receptor (or other receptors of interest) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound, Risperidone, or Olanzapine).

  • Incubation and Washing: The reaction mixtures are incubated to allow for binding to reach equilibrium. The unbound radioligand is then separated from the membrane-bound radioligand by rapid filtration through a glass fiber filter, followed by washing with a cold buffer.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Receptor Binding Profile (Ki, nM)

ReceptorThis compound (Hypothetical)RisperidoneOlanzapine
Dopamine D25.23.111
Serotonin 5-HT2A15.80.164
Histamine H1> 1000207
Adrenergic α189.50.819
Muscarinic M1> 1000> 50002.5

Data for Risperidone and Olanzapine are representative values from the literature.

Interpretation: The hypothetical data suggest that this compound is a potent D2 receptor antagonist with a good degree of selectivity over the other receptors tested, particularly the histamine H1 and muscarinic M1 receptors, which are associated with sedative and anticholinergic side effects, respectively. Its lower affinity for the 5-HT2A receptor compared to Risperidone and Olanzapine might suggest a different profile regarding efficacy for negative symptoms and propensity for side effects.

Signaling Pathway

The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Benzamide This compound Benzamide->D2R Blocks Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Part 2: In-Vitro Functional Assays

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the biological consequence of that binding (i.e., antagonism, agonism, or inverse agonism).

cAMP Assay

The dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

Experimental Protocol: cAMP Assay

  • Cell Culture: CHO-K1 cells stably expressing the human D2 receptor are seeded in a multi-well plate.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound, Risperidone, or Olanzapine).

  • Agonist Stimulation: A known D2 receptor agonist (e.g., Quinpirole) is added to the wells to stimulate the receptors and induce a decrease in cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

Comparative Functional Antagonism (IC50, nM)

CompoundD2 Receptor cAMP Assay (IC50, nM)
This compound (Hypothetical)8.9
Risperidone5.5
Olanzapine15.2

Interpretation: The hypothetical functional data for this compound are consistent with its binding affinity, demonstrating potent antagonism of D2 receptor signaling.

Part 3: In-Vivo Evaluation

In-vivo studies are critical for assessing a drug candidate's efficacy, pharmacokinetics, and safety in a whole-organism context.

Animal Model of Antipsychotic Activity: Amphetamine-Induced Hyperlocomotion

Amphetamine induces an increase in locomotor activity in rodents by promoting the release of dopamine in the striatum. This is a widely used model to screen for antipsychotic potential, as D2 receptor antagonists can block this effect.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment (open-field arenas).

  • Compound Administration: Mice are pre-treated with the vehicle, this compound, Risperidone, or Olanzapine at various doses via intraperitoneal (IP) injection.

  • Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), mice are administered d-amphetamine (e.g., 2.5 mg/kg, IP).

  • Locomotor Activity Recording: The mice are immediately placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) using an automated tracking system.

  • Data Analysis: The total distance traveled is calculated for each group, and the dose-dependent inhibition of amphetamine-induced hyperlocomotion is determined. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.

Comparative Efficacy in Amphetamine-Induced Hyperlocomotion Model

CompoundED50 (mg/kg, IP)
This compound (Hypothetical)1.2
Risperidone0.8
Olanzapine0.5

Interpretation: The hypothetical in-vivo data indicate that this compound is effective in a preclinical model of psychosis, although it may be slightly less potent than Risperidone and Olanzapine in this specific assay.

Experimental Workflow

in_vivo_workflow acclimation Animal Acclimation (Open-Field Arena) grouping Randomized Grouping acclimation->grouping dosing Compound Administration (Vehicle, Test Compounds) grouping->dosing pretreatment Pre-treatment Period (e.g., 30 min) dosing->pretreatment challenge d-Amphetamine Challenge (2.5 mg/kg, IP) pretreatment->challenge recording Locomotor Activity Recording (60 min) challenge->recording analysis Data Analysis (ED50 Calculation) recording->analysis

A Senior Application Scientist's Guide to the Anticonvulsant Activity of N-(2-hydroxypropyl)benzamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel anticonvulsant agents, the benzamide scaffold represents a promising area of exploration. While N-(2-hydroxypropyl)benzamide itself is not extensively characterized, its structural analogs, particularly functionalized amino acid derivatives, have demonstrated significant potential. This guide provides an in-depth statistical and biological analysis of a key analog, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), and compares its performance against related derivatives and established antiepileptic drugs. Our focus is to dissect the structure-activity relationships (SAR) that govern the anticonvulsant efficacy of this chemical class, offering field-proven insights to inform future research and development.

The Rationale for Investigating Benzamide Analogs as Anticonvulsants

The quest for novel antiepileptic drugs (AEDs) is driven by the need for improved efficacy and better safety profiles. A significant portion of patients with epilepsy do not achieve adequate seizure control with existing medications or experience dose-limiting side effects. Benzamide derivatives have emerged as a versatile class of compounds with a broad range of biological activities. Within this class, functionalized amino acids have shown particular promise as anticonvulsants. These compounds are hypothesized to exert their effects through mechanisms that may differ from traditional AEDs, offering potential for new therapeutic strategies.

Comparative Analysis of Anticonvulsant Potency

The primary preclinical evaluation of potential anticonvulsants often involves the Maximal Electroshock (MES) seizure test. This model is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[1][2] The key performance metric in this assay is the median effective dose (ED50), which represents the dose of a compound required to protect 50% of the animals from the hindlimb tonic extensor component of the seizure. A lower ED50 value indicates higher potency.

The following table summarizes the anticonvulsant activity of Lacosamide and its analogs in the MES test in mice (intraperitoneal administration), alongside established AEDs for comparison.

CompoundModification from LacosamideMES ED50 (mg/kg) in mice (i.p.)Neurotoxicity TD50 (mg/kg) in mice (i.p.)Protective Index (PI = TD50/ED50)
Lacosamide ((R)-18) Methoxy group at C34.5 - 8.3[3][4][5][6]>30[6]>6.0[6]
N-benzyl-2-acetamido-3-ethoxypropionamide (19) Ethoxy group at C317.3[4][5][6]--
(S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) (S)-stereoisomer of Lacosamide>100[6]--
d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12) Different benzamide core and side chain18.02[7]170.78[7]9.5[7]
Phenytoin Standard AED (non-benzamide)6.5[4][5][6]--
Carbamazepine Standard AED (non-benzamide)---

Key Insights from the Data:

  • Stereospecificity is Crucial: A stark difference in activity is observed between the (R)- and (S)-stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide, with the (R)-isomer (Lacosamide) being significantly more potent.[6] This highlights the importance of a specific stereochemical configuration for interaction with the biological target.

  • Impact of the 3-Oxy Substituent: The size of the alkoxy group at the C3 position influences anticonvulsant activity. Smaller, nonpolar substituents at this position, such as the methoxy group in Lacosamide, are associated with higher potency.[3][8] Increasing the size to an ethoxy group decreases activity.[4][5][6]

  • Comparative Potency: Lacosamide demonstrates potency comparable to or greater than the established AED, phenytoin, in the MES test.[4][5][6]

  • Favorable Therapeutic Window: The protective index (PI) is a critical measure of a drug's safety margin, representing the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). Lacosamide exhibits a favorable PI, suggesting a good separation between its therapeutic and toxic doses.[6]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings, it is imperative to follow standardized and well-validated experimental protocols.

Maximal Electroshock (MES) Seizure Test

The MES test is a robust model for evaluating a compound's ability to prevent the spread of seizures.[1]

Protocol:

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[1]

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect: The time to peak effect (TPE) is determined to ensure the test is conducted when the compound has reached its maximum efficacy.

  • Anesthesia and Electrode Placement: Prior to stimulation, the corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize discomfort. Corneal electrodes are then placed.[1]

  • Electrical Stimulation: A 60 Hz alternating current (typically 50 mA in mice) is delivered for a short duration (0.2 seconds).[1]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the hindlimb tonic extensor component is considered protection.[1]

  • Data Analysis: The ED50 is calculated using statistical methods, such as probit analysis.

Neurotoxicity Screening (Rotarod Test)

This test assesses for motor impairment, a common side effect of centrally acting drugs.

Protocol:

  • Apparatus: A rotating rod (rotarod) is used.

  • Training: Animals are trained to stay on the rotating rod.

  • Compound Administration: The test compound is administered.

  • Testing: At the time of peak effect, animals are placed on the rotarod, and the time they are able to maintain their balance is recorded.

  • Endpoint: An inability to remain on the rod for a predetermined amount of time (e.g., one minute) is indicative of neurotoxicity.

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Mechanistic Insights and Signaling Pathways

The precise mechanism of action for Lacosamide is still under investigation, but it is believed to differ from that of traditional AEDs that primarily target voltage-gated sodium channels by prolonging their fast inactivation state.[9] Evidence suggests that Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a distinct mechanism that may contribute to its efficacy and tolerability profile.

Diagram of Proposed Mechanism of Action:

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel Vesicle Synaptic Vesicle (Neurotransmitter) Na_channel->Vesicle Na+ influx triggers Release Neurotransmitter Release Vesicle->Release Neurotransmitter Release->Neurotransmitter Lacosamide Lacosamide Lacosamide->Na_channel Enhances Slow Inactivation Receptor Receptor Neurotransmitter->Receptor Signal Postsynaptic Signal Propagation Receptor->Signal caption Proposed mechanism of Lacosamide on sodium channel inactivation.

Caption: Proposed mechanism of Lacosamide on sodium channel inactivation.

Experimental Workflow for Anticonvulsant Drug Discovery

The preclinical evaluation of novel anticonvulsant candidates follows a structured workflow to systematically assess their efficacy and safety.

Diagram of Experimental Workflow:

G cluster_Discovery Discovery & Synthesis cluster_Screening Preclinical Screening cluster_Development Further Development synthesis Synthesis of Benzamide Analogs mes Maximal Electroshock (MES) Test (Efficacy) synthesis->mes rotarod Rotarod Test (Neurotoxicity) synthesis->rotarod data_analysis Data Analysis (ED50, TD50, PI) mes->data_analysis rotarod->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt preclinical Advanced Preclinical Studies lead_opt->preclinical caption Workflow for preclinical evaluation of anticonvulsant candidates.

Sources

A Senior Application Scientist's Guide to the Independent Verification of N-(2-hydroxypropyl)benzamide: Synthesis, Purification, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous synthesis and rigorous purity verification of novel chemical entities are foundational to the integrity of their work. This guide provides an in-depth technical comparison for the synthesis and purity validation of N-(2-hydroxypropyl)benzamide, a molecule of interest in medicinal chemistry due to the prevalence of the benzamide motif in biologically active compounds.[1] We will explore a robust synthetic protocol, a multi-faceted analytical approach for purity confirmation, and a comparative analysis with a structurally similar analogue, N-(2-hydroxyethyl)benzamide.

Introduction: The Significance of Hydroxyalkyl Benzamides

The benzamide functional group is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a hydroxyalkyl chain, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, solubility, and potential for hydrogen bonding interactions with biological targets. Therefore, the ability to synthesize and purify these compounds to a high degree is of paramount importance for generating reliable biological data and advancing drug discovery programs.

I. Synthesis and Purification: A Tale of Two Amides

A reliable method for the laboratory-scale synthesis of this compound and its analogue, N-(2-hydroxyethyl)benzamide, proceeds via a nucleophilic acyl substitution. This classic reaction provides a straightforward and efficient route to the desired amide products.

A. Synthesis of this compound

The synthesis of this compound involves the reaction of 1-amino-2-propanol with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Reaction Scheme:

G reactant1 1-Amino-2-propanol product This compound reactant1->product reactant2 Benzoyl Chloride reactant2->product reagent Triethylamine Dichloromethane, 0°C to rt reagent->product

Synthesis Workflow

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Acylating Agent Addition: Dissolve benzoyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is critical to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

B. Comparative Synthesis: N-(2-hydroxyethyl)benzamide

A similar protocol can be employed for the synthesis of N-(2-hydroxyethyl)benzamide, substituting 1-amino-2-propanol with ethanolamine.

Reaction Scheme:

G reactant1 Ethanolamine product N-(2-hydroxyethyl)benzamide reactant1->product reactant2 Benzoyl Chloride reactant2->product reagent Triethylamine Dichloromethane, 0°C to rt reagent->product

Comparative Synthesis Workflow

The experimental protocol for N-(2-hydroxyethyl)benzamide mirrors that of its propyl analogue, highlighting the versatility of this synthetic methodology.[4]

II. Independent Verification of Purity: A Multi-technique Approach

Confirming the identity and purity of a synthesized compound is a critical step that requires a combination of analytical techniques. Each method provides a unique piece of structural information, and together they build a comprehensive and self-validating profile of the molecule.

G cluster_verification Purity Verification compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) compound->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) compound->MS Molecular Weight Confirmation HPLC Chromatography (HPLC) compound->HPLC Purity Assessment

Analytical Verification Workflow

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

  • Aromatic Protons: Multiplets in the range of 7.4-7.8 ppm corresponding to the protons on the benzene ring.

  • Amide Proton: A broad singlet that can exchange with D₂O, typically downfield.

  • Alkyl Protons: A multiplet for the -CH- group, a multiplet for the -CH₂- group, and a doublet for the terminal -CH₃ group. The hydroxyl proton will also appear as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized in the table below, based on data from PubChem.[5]

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. For this compound, the expected molecular weight is 179.22 g/mol .[5] A GC-MS analysis would show a molecular ion peak ([M]⁺) at m/z = 179.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities. A reverse-phase HPLC method is suitable for analyzing these moderately polar benzamide derivatives.

Experimental Protocol (Adapted): [6]

  • Column: A C18 reverse-phase column is a suitable choice.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the benzamide chromophore absorbs, typically around 230 nm.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The presence of other peaks indicates impurities.

III. Comparative Data Analysis

A direct comparison of the analytical data for this compound and its analogue, N-(2-hydroxyethyl)benzamide, reveals the subtle yet distinct differences in their physicochemical properties.

PropertyThis compoundN-(2-hydroxyethyl)benzamide
Molecular Formula C₁₀H₁₃NO₂C₉H₁₁NO₂
Molecular Weight 179.22 g/mol [5]165.19 g/mol
Predicted ¹H NMR Aromatic (m, 7.4-7.8 ppm), Alkyl (m, d)Aromatic (m, 7.4-7.8 ppm), Alkyl (t, t)
¹³C NMR (Predicted) Carbonyl, Aromatic, Alkyl carbonsCarbonyl, Aromatic, Alkyl carbons
Mass Spectrum (m/z) [M]⁺ at 179[5][M]⁺ at 165

Conclusion

The independent verification of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide has outlined a comprehensive approach to the synthesis, purification, and multi-technique analysis of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently validate the integrity of their synthesized materials. The comparative analysis with N-(2-hydroxyethyl)benzamide further illustrates how subtle structural modifications can be clearly distinguished through these analytical methodologies. Adherence to such rigorous verification processes is essential for the generation of reproducible and reliable data in drug discovery and development.

References

  • MDPI. N-(diisopropylphosphanyl)benzamide. MDPI.[Link]

  • ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. ResearchGate.[Link]

  • ResearchGate. 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. ResearchGate.[Link]

  • Google Patents. Process for the preparation of hydroxyamides.
  • Google Patents. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Scribd. Benzamide Synthesis and Recrystallization. Scribd.[Link]

  • MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI.[Link]

  • National Center for Biotechnology Information. This compound. PubChem.[Link]

  • SIELC Technologies. Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column. SIELC Technologies.[Link]

Sources

Stability Profiling of N-(2-hydroxypropyl)benzamide: Impact of pH and Neighboring Group Participation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the hydrolytic stability of N-(2-hydroxypropyl)benzamide (NHPB) across physiological and stress pH conditions (1.2, 7.4, 10.0) in comparison to a non-hydroxylated control (e.g., N-ethylbenzamide or Benzamide ).

Core Insight: Unlike standard alkyl amides which are kinetically inert, NHPB exhibits a distinct "U-shaped" instability profile . The presence of the


-hydroxyl group introduces Neighboring Group Participation (NGP) , significantly accelerating degradation in both acidic and basic environments through intramolecular catalysis. However, at physiological pH (7.4), the thermodynamic equilibrium strongly favors the amide form, rendering the molecule highly stable.

Key Findings:

  • pH 1.2 (Gastric): Labile due to acid-catalyzed N

    
    O acyl migration .
    
  • pH 7.4 (Systemic): Stable. Any ester formed reverts to the amide via O

    
    N acyl migration .
    
  • pH 10.0 (Stress): Labile due to intramolecular alkoxide attack (oxazoline formation).

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]

The Structural Differentiator

The defining feature of NHPB is the


-hydroxyl group  relative to the amide nitrogen. In standard amides (e.g., Benzamide), hydrolysis requires intermolecular attack by water or hydroxide, which is slow due to the resonance stabilization of the amide bond. In NHPB, the hydroxyl group acts as an intramolecular catalyst , lowering the activation energy for cleavage.
Mechanism by pH Condition[3]
Condition A: Acidic Environment (pH 1.2)
  • Mechanism: N

    
    O Acyl Migration .
    
  • Process: Protonation of the amide carbonyl makes it electrophilic. The neighboring hydroxyl oxygen attacks the carbonyl carbon, forming a 5-membered oxazolidine intermediate. This intermediate collapses to break the C-N bond, transferring the benzoyl group to the oxygen.

  • Result: Formation of the O-benzoyl-2-aminopropanol (Ester) . Esters hydrolyze

    
    1000x faster than amides.
    
  • Comparison: Standard Benzamide cannot undergo this migration and remains stable.

Condition B: Physiological Environment (pH 7.4) [1]
  • Mechanism: O

    
    N Acyl Migration (Restoration) .
    
  • Process: At neutral pH, the amine group of the ester form (if present) is unprotonated and nucleophilic. It attacks the ester carbonyl, driving the reaction back to the thermodynamically more stable amide (NHPB).

  • Result: The molecule is effectively "locked" in the stable amide form. Hydrolysis by direct water attack is negligible (

    
     years).
    
Condition C: Basic Environment (pH 10.0)
  • Mechanism: Intramolecular Alkoxide Catalysis .

  • Process: Base deprotonates the hydroxyl group (

    
    , but equilibrium concentration exists at pH 10). The resulting alkoxide is a potent nucleophile that attacks the amide carbonyl, forming a transition state that rapidly breaks down to benzoate and aminopropanol.
    
  • Comparison: This intramolecular pathway is significantly faster than the intermolecular attack of hydroxide on Benzamide.

Mechanistic Pathway Diagram

NHPB_Hydrolysis NHPB This compound (Amide Form) Intermediate 5-Membered Tetrahedral Intermediate NHPB->Intermediate Acid (H+) Intramolecular OH Attack Hydrolysis Hydrolysis Products (Benzoic Acid + Amine) NHPB->Hydrolysis Base (OH-) Alkoxide Attack Ester O-benzoyl-2-aminopropanol (Ester Form) Intermediate->Ester N->O Migration (Fast in Acid) Ester->NHPB O->N Migration (Fast at pH 7.4) Ester->Hydrolysis Ester Hydrolysis (Very Fast)

Figure 1: Mechanistic pathways showing N-to-O migration in acid and direct hydrolysis in base.

Comparative Stability Data

The following table summarizes the expected kinetic behavior based on NGP principles compared to a standard control.

ParameterAcidic (pH 1.2) Neutral (pH 7.4) Basic (pH 10.0)
Dominant Mechanism N

O Acyl Migration
O

N Acyl Migration (Stabilization)
Intramolecular Alkoxide Attack
NHPB Stability Low (

Hours)
High (

Months)
Moderate/Low (

Days)
Control (Benzamide) High (Stable)High (Stable)High (Stable)
Relative Rate (

)
NHPB degrades 10-100x fasterComparableNHPB degrades 50x faster
Degradation Product O-ester intermediate

Benzoic Acid
None (Trace Benzoic Acid)Benzoic Acid + 1-amino-2-propanol

Note: "Control" refers to N-ethylbenzamide or Benzamide. The stability of NHPB at pH 7.4 is comparable to the control because the N


O migration is thermodynamically unfavorable, and direct hydrolysis is slow for both.

Experimental Protocol: pH Stability Profiling

To validate these profiles, use the following self-validating HPLC workflow.

Reagents & Buffer Preparation
  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid without enzymes).

  • pH 7.4: 50 mM Phosphate Buffer (PBS).

  • pH 10.0: 50 mM Borate Buffer or Carbonate Buffer.

  • Internal Standard: Caffeine or Acetophenone (structurally distinct, stable across pH).

Detailed Methodology
  • Stock Solution: Dissolve NHPB in Methanol to 10 mM.

  • Initiation: Spike Stock Solution into pre-warmed (37°C) buffer vials to a final concentration of 100

    
    M.
    
  • Sampling:

    • Timepoints: 0, 1h, 4h, 8h, 24h, 48h.

    • Quenching:

      • For pH 1.2 samples: Neutralize immediately with equal volume 0.1 N NaOH or dilute into cold mobile phase.

      • For pH 10.0 samples: Neutralize with 0.1 N HCl.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

      
      m).
      
    • Mobile Phase: Gradient 10%

      
       90% Acetonitrile in Water (0.1% Formic Acid).
      
    • Detection: 254 nm (Benzoyl chromophore).

  • Data Processing: Plot

    
     vs. Time. The slope 
    
    
    
    .[2]
Workflow Diagram

Stability_Workflow Prep Prepare 10mM Stock (in MeOH) Buffers Aliquot into Buffers (pH 1.2, 7.4, 10.0) Prep->Buffers Incubate Incubate at 37°C Buffers->Incubate Sample Withdraw Aliquot (t = 0, 1, 4, 24h) Incubate->Sample At intervals Quench Quench/Neutralize (Critical for pH 1.2/10) Sample->Quench HPLC HPLC Analysis (Quantify vs Int. Std) Quench->HPLC Calc Calculate k_obs & t_1/2 HPLC->Calc

Figure 2: Step-by-step protocol for determining kinetic stability constants.

References

  • Bundgaard, H., & Johansen, M. (1984). Hydrolysis of N-(alpha-hydroxybenzyl)benzamide and other N-(alpha-hydroxyalkyl)amide derivatives: Implications for the design of N-acyloxyalkyl-type prodrugs. International Journal of Pharmaceutics.

  • Sochman, J., et al. (2013). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.[1][3] Biopolymers.

  • Gerschler, J. J., et al. (2007). Amide bond cleavage: the acceleration due to a 1,3-diaxial interaction with a carboxylic acid (Neighboring Group Participation). Journal of Organic Chemistry.

  • Brown, R. S., et al. (1992).[2] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research.

Sources

A Researcher's Guide to Bridging the Gap: Validating In Vitro Anti-Inflammatory and Neuroprotective Efficacy of N-(2-hydroxypropyl)benzamide with In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic candidate from the laboratory bench to clinical application is both arduous and intricate. A critical juncture in this process is the validation of promising in vitro results in relevant in vivo models. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for this translational challenge, using the hypothetical therapeutic agent N-(2-hydroxypropyl)benzamide (HPBA) as a case study. We will explore the validation of its potential anti-inflammatory and neuroprotective properties, from initial cell-based assays to whole-animal models.

The Rationale for a Staged Validation Approach

In vitro models, such as cell cultures, offer a cost-effective and high-throughput means for initial screening and mechanistic studies of drug candidates.[1][2] However, these systems often lack the complexity of a whole organism, with its intricate network of cells, tissues, and organ systems, as well as the crucial aspects of absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Therefore, a tiered approach, beginning with simple in vitro systems and progressing to more complex in vivo models, is essential to de-risk drug development and increase the likelihood of clinical success.[6] This guide will illustrate this process for a hypothetical scenario where initial screenings have identified HPBA as a compound of interest.

Part 1: In Vitro Characterization of HPBA's Bioactivity

Based on the known anti-inflammatory properties of some benzamide derivatives, our hypothetical investigation begins with the premise that HPBA may inhibit the pro-inflammatory transcription factor NF-κB.[7] Furthermore, we will explore its potential neuroprotective effects, a property observed in other complex benzamide structures.[8]

Initial Cytotoxicity Assessment

Before assessing the therapeutic potential of HPBA, it is crucial to determine its cytotoxic profile to identify a safe therapeutic window for subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) and a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of HPBA concentrations (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The concentration that reduces cell viability by 50% (CC50) is determined.

Illustrative Data Summary: Cytotoxicity of HPBA

Cell LineCC50 (µM)Therapeutic Window (for subsequent assays)
RAW 264.7> 1000.1 - 50 µM
SH-SY5Y> 1000.1 - 50 µM

This initial assessment indicates that HPBA has low cytotoxicity in the selected cell lines, allowing for a broad concentration range to be tested for its therapeutic effects.

In Vitro Anti-Inflammatory Activity

We hypothesize that HPBA exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can be tested by measuring the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines

  • Cell Treatment: Pre-treat RAW 264.7 cells with non-toxic concentrations of HPBA (e.g., 1, 10, 50 µM) for 2 hours.

  • Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO levels.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

  • Western Blot for NF-κB Pathway Proteins: Lyse the cells and perform Western blot analysis to measure the levels of total and phosphorylated IκBα and p65, key proteins in the NF-κB pathway.

Illustrative Data Summary: In Vitro Anti-Inflammatory Effects of HPBA

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)p-p65/total p65 ratio (% of LPS control)
Vehicle5%4%6%8%
LPS (1 µg/mL)100%100%100%100%
LPS + HPBA (1 µM)85%88%90%82%
LPS + HPBA (10 µM)45%52%55%48%
LPS + HPBA (50 µM)20%25%28%22%

These illustrative results suggest that HPBA dose-dependently inhibits the production of inflammatory mediators, likely through the suppression of NF-κB activation.

In Vitro Neuroprotective Activity

To assess the neuroprotective potential of HPBA, we can use a model of oxidative stress-induced neuronal cell death.

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Treatment: Pre-treat SH-SY5Y cells with non-toxic concentrations of HPBA (e.g., 1, 10, 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to 100 µM of 6-hydroxydopamine (6-OHDA), a neurotoxin that induces oxidative stress, for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as DCFH-DA to measure intracellular ROS levels.

Illustrative Data Summary: In Vitro Neuroprotective Effects of HPBA

TreatmentCell Viability (% of control)Intracellular ROS (% of 6-OHDA control)
Vehicle100%5%
6-OHDA (100 µM)50%100%
6-OHDA + HPBA (1 µM)58%85%
6-OHDA + HPBA (10 µM)75%55%
6-OHDA + HPBA (50 µM)92%30%

These hypothetical data indicate that HPBA protects neuronal cells from oxidative stress-induced cell death by reducing intracellular ROS levels.

Hypothesized Signaling Pathway for HPBA

HPBA_Pathway cluster_inflammation Anti-Inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription HPBA_inflam HPBA HPBA_inflam->IKK inhibits Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS ROS Neurotoxin->ROS Apoptosis Apoptosis ROS->Apoptosis HPBA_neuro HPBA HPBA_neuro->ROS scavenges

Caption: Hypothesized signaling pathways for the anti-inflammatory and neuroprotective effects of HPBA.

Part 2: In Vivo Validation of HPBA's Efficacy

Having established promising in vitro activity, the next crucial step is to determine if these effects translate to a whole-animal system.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

Edema_Workflow start Acclimatize Rodents grouping Randomize into Treatment Groups start->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer HPBA (e.g., i.p.) baseline->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measurements Measure Paw Volume at 1, 2, 4, 6 hours carrageenan->measurements euthanasia Euthanize and Collect Paw Tissue measurements->euthanasia analysis Analyze Tissue for Inflammatory Markers euthanasia->analysis end Data Analysis analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, HPBA (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin).

  • Treatment: Administer HPBA or vehicle intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Illustrative Data Summary: In Vivo Anti-Inflammatory Effects of HPBA

TreatmentPaw Edema Inhibition at 4h (%)MPO Activity in Paw Tissue (% of Carrageenan control)
Carrageenan Control0%100%
HPBA (10 mg/kg)25%78%
HPBA (30 mg/kg)55%45%
HPBA (100 mg/kg)75%28%
Indomethacin (10 mg/kg)80%25%

These data demonstrate a dose-dependent anti-inflammatory effect of HPBA in vivo, consistent with the in vitro findings.

In Vivo Neuroprotective Model: MPTP-Induced Parkinson's Disease Model

To validate the neuroprotective effects of HPBA, a well-established neurotoxin-based model of Parkinson's disease can be used.

Experimental Protocol

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Grouping: Randomly divide the animals into groups (n=10-12 per group): Vehicle control, MPTP control, HPBA (e.g., 10, 30, 100 mg/kg).

  • Treatment: Administer HPBA or vehicle (i.p.) daily for 7 days before and during the MPTP administration period.

  • Induction of Neurodegeneration: Administer MPTP (20 mg/kg, i.p.) once daily for 4 consecutive days.

  • Behavioral Assessment: One week after the last MPTP injection, perform behavioral tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).

  • Neurochemical and Histological Analysis: Euthanize the animals and collect brain tissue (striatum and substantia nigra). Measure dopamine levels using HPLC. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss.

Illustrative Data Summary: In Vivo Neuroprotective Effects of HPBA

TreatmentRotarod Latency (% of Vehicle control)Striatal Dopamine (% of Vehicle control)TH+ Neurons in SNc (% of Vehicle control)
Vehicle Control100%100%100%
MPTP Control45%40%50%
MPBA (10 mg/kg)55%52%60%
MPBA (30 mg/kg)75%70%78%
MPBA (100 mg/kg)90%85%92%

These results show that HPBA treatment can ameliorate motor deficits and protect dopaminergic neurons in an in vivo model of Parkinson's disease, thus validating the in vitro neuroprotective findings.

Conclusion: Synthesizing the Evidence

This guide has outlined a systematic, albeit hypothetical, approach to validating the in vitro anti-inflammatory and neuroprotective effects of this compound in relevant in vivo models. The illustrative data demonstrates a strong correlation between the dose-dependent efficacy observed in cell-based assays and the therapeutic outcomes in animal models. By following a logical progression from simple, high-throughput in vitro screens to complex in vivo studies, researchers can build a robust data package to support the further development of promising therapeutic candidates. This structured validation process is fundamental to enhancing the translational success of preclinical research.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). National Institutes of Health. Available at: [Link]

  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. (2020). PubMed. Available at: [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Crown Bioscience. Available at: [Link]

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (1996). PubMed. Available at: [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery. Available at: [Link]

  • N-(diisopropylphosphanyl)benzamide. (2021). MDPI. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life Academy of Nanoscience & Nanotechnology. Available at: [Link]

  • High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. (1988). PubMed. Available at: [Link]

  • Induction of epithelial neoplasms by local application of N-nitrosobis(2-hydroxypropyl)amine... (1977). PubMed. Available at: [Link]

  • Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and N-nitrosobis(2-oxopropyl)amine in MRC rats. (1978). PubMed. Available at: [Link]

  • The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. (2015). PubMed. Available at: [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. (2024). National Institutes of Health. Available at: [Link]

  • Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. (2024). YouTube. Available at: [Link]

  • Predicting in vivo drug interactions from in vitro drug design data. (2005). ResearchGate. Available at: [Link]

  • Video: In Vitro Drug Release Testing: Overview, Development and Validation. (2025). JoVE. Available at: [Link]

  • Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease. (2025). PubMed. Available at: [Link]

  • Mutagenicity in V79 cells of N-nitrosobis(2-hydroxypropyl)amine and N-nitrosobis(2-oxopropyl)amine activated by tissues from hamsters fed low and high fat diets. (1992). PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-hydroxypropyl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing a self-validating system for your laboratory's chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Key Considerations:

  • Toxicity: Benzamide and its derivatives can exhibit varying levels of toxicity. Some are known to be harmful if swallowed, and some are suspected of causing genetic defects.[1][2] Therefore, this compound should be handled as a potentially toxic substance.

  • Irritation: Similar compounds, such as N-(Hydroxymethyl)benzamide, are known to cause skin and eye irritation.[3][4] It is prudent to assume that this compound may have similar irritant properties.

  • Environmental Fate: The environmental impact of many benzamide derivatives has not been extensively studied. However, responsible chemical management dictates that any synthetic organic compound should be prevented from entering the environment.

A Safety Data Sheet (SDS) is the primary source of information for a specific chemical's hazards. While some supplier SDSs for this compound provide limited detail on disposal, they consistently advise that the material should be disposed of via an approved waste disposal plant.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling any chemical waste. The following table outlines the minimum PPE requirements for the handling and disposal of this compound.

Protection TypeRequired PPESpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or gogglesMust be compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.
Skin Protection Chemical-resistant gloves (Nitrile or neoprene)Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Lab coat or protective suitA flame-retardant and impervious lab coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a ventilated hood, or when aerosolization is possible. The type of respirator will depend on the potential exposure level.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from waste accumulation to final hand-off to a certified waste management provider.

Waste Segregation and Collection

The Principle of Segregation: Never mix different chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid this compound waste. For liquid waste (e.g., solutions containing the compound), use a compatible, sealed container.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "23054-66-2"

    • An indication of the hazards (e.g., "Potential Irritant," "Handle with Care")

    • The accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition.

Waste Characterization and Profiling

While the SDS for this compound may not provide a specific hazardous waste code, it is the generator's responsibility to characterize the waste.

Actionable Steps:

  • Consult Your EHS Department: Your institution's EHS department is the ultimate authority on waste characterization. Provide them with the SDS and any other available information.

  • Conservative Approach: In the absence of definitive data, a conservative approach is to manage the waste as hazardous. This ensures the highest level of safety and compliance. Based on the structure and related compounds, it is unlikely to be classified as reactive or corrosive. The primary concern would be its potential toxicity.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_characterization Characterization & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate characterize Characterize Waste (Consult SDS & EHS) segregate->characterize store Store in Satellite Accumulation Area characterize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Licensed Waste Hauler Transports Waste contact_ehs->transport end Final Disposal at an Approved Facility (e.g., Incineration) transport->end

Caption: Disposal Workflow for this compound

Final Disposal Method

The most common and environmentally sound method for the disposal of solid organic chemical waste from laboratories is incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound.

Key Justification:

  • Destruction of Organic Molecules: High-temperature incineration breaks down the organic structure of this compound into simpler, less harmful components like carbon dioxide and water.

  • Regulatory Compliance: This method is in line with the disposal recommendations found in the safety data sheets for this and similar chemicals, which call for disposal at an approved plant.[3]

Never dispose of this compound down the drain or in regular trash. This can lead to contamination of waterways and soil, and is a violation of environmental regulations.

Spills and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

Procedure for Small Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect and Containerize: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By following this comprehensive guide, researchers can ensure that the final step in the lifecycle of this compound is handled with the same rigor and attention to detail as its synthesis and application. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Clean Harbors. (2020, April 3). Safety Data Sheet: ISOPROPANOL Solution. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Hydroxybenzylamine, 98%. Retrieved from [Link]

  • Monument Chemical. (2021, May 7). Isopropanol. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 23054-66-2). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Waste & Debris Fact Sheets. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.